Product packaging for 6-amino-7-bromoquinoline-5,8-dione(Cat. No.:)

6-amino-7-bromoquinoline-5,8-dione

Número de catálogo: B8093216
Peso molecular: 253.05 g/mol
Clave InChI: XZBBOHUCBTXJQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Amino-7-bromoquinoline-5,8-dione (CAS 14173-81-0) is a specialized quinolinequinone derivative with significant interest in medicinal chemistry and anticancer research . This compound features a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 g/mol . Its core structure is a redox-active quinoline-5,8-dione scaffold, substituted with an amino group at the C-6 position and a bromine atom at the C-7 position . This specific arrangement is critical; the bromine atom serves as a versatile handle for further synthetic modification via cross-coupling reactions, allowing for the creation of a diverse library of derivatives . Meanwhile, the amino group's position is a key determinant of biological activity, with studies showing that the C-6 substitution favorably influences the molecule's interaction with biological targets . The primary research value of this compound lies in its potential as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) . NQO1 is a flavoenzyme highly overexpressed in a wide range of human tumors, including pancreatic, lung, breast, and colon cancers . The compound's mechanism of action is based on a futile redox cycle: NQO1 catalyzes a two-electron reduction of the quinone moiety to form a hydroquinone, which then spontaneously re-oxidizes, generating a burst of reactive oxygen species (ROS) . This process induces severe oxidative stress and selective cytotoxicity in cancer cells with elevated NQO1 levels, while theoretically sparing healthy tissues . Consequently, this compound serves as a key precursor and intermediate in the design and synthesis of novel, targeted anticancer agents whose potency is leveraged through NQO1 bioactivation . Structure-activity relationship (SAR) studies of its derivatives have demonstrated potent, NQO1-dependent cytotoxicity in the low micromolar and even nanomolar range against various cancer cell lines . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O2 B8093216 6-amino-7-bromoquinoline-5,8-dione

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-amino-7-bromoquinoline-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-6(11)8(13)4-2-1-3-12-7(4)9(5)14/h1-3H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBBOHUCBTXJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161816
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14173-81-0
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014173810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002701955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105808
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Amino-7-bromo-5,8-quinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-7-bromoquinoline-5,8-dione, also identified in the literature as NSC-105808, is a synthetic small molecule that has garnered significant interest within the scientific community for its potent and selective anticancer properties. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route, and a detailed exploration of its mechanism of action. The compound functions as a specific inhibitor of the nuclease activity of DNA replication ATP-dependent helicase/nuclease DNA2, a key enzyme in DNA replication and repair. This inhibition leads to synthetic lethality in cancer cells exhibiting high levels of replication stress, a common hallmark of malignancy. This document is intended to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development, providing foundational knowledge to guide further investigation and therapeutic application of this promising compound.

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively available in the public domain. The following table summarizes known identifiers and computed values, along with data for structurally related compounds to provide context. It is crucial to note that computed values are estimations and should be confirmed by experimental analysis.

PropertyValueSource/Notes
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol [1]
CAS Number 14173-81-0[1]
InChI Key XZBBOHUCBTXJQY-UHFFFAOYSA-N[2]
Computed LogP (XLogP3) 1.1This value is for the regioisomer 7-amino-6-bromoquinoline-5,8-dione and should be considered an estimate for the title compound due to structural similarity.[3] A balanced hydrophilic-lipophilic character is suggested.
Melting Point Not reported-
pKa Not reportedThe presence of the amino group suggests basic character, while the quinone structure can exhibit acidic properties. Experimental determination is required.
Solubility Not reportedThe quinoline-5,8-dione core generally imparts poor water solubility. The introduction of the amino group may slightly improve aqueous solubility compared to the unsubstituted parent compound.[4]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The most likely synthetic strategy is the amination of 7-bromoquinoline-5,8-dione. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the C6 position for nucleophilic attack. The bulky bromine atom at the C7 position provides steric hindrance, further favoring the regioselective addition of the amino group at the C6 position.

Caption: Proposed synthesis of this compound.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar amino-quinoline-5,8-dione derivatives. Optimization of specific reagents, solvents, temperatures, and reaction times would be necessary.

  • Dissolution: Dissolve 7-bromoquinoline-5,8-dione (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine Source: Add an excess of the aminating agent (e.g., a solution of ammonia in an organic solvent, or an ammonium salt) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized small molecule inhibitor like this compound would involve several analytical techniques to confirm its identity, purity, and properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural & Purity Analysis cluster_physicochemical Physicochemical Property Determination cluster_biological Biological Activity Confirmation synthesis Chemical Synthesis purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC for Purity (>95%) nmr->hplc ms->hplc ftir FT-IR Spectroscopy hplc->ftir mp Melting Point Determination ftir->mp sol Solubility Assays ftir->sol logp LogP Determination (e.g., RP-HPLC) ftir->logp pka pKa Determination (Potentiometric/Spectrophotometric) ftir->pka in_vitro In Vitro Enzyme Assay (DNA2 Nuclease Activity) pka->in_vitro cell_based Cell-Based Proliferation Assays (IC₅₀) in_vitro->cell_based

Caption: Experimental workflow for small molecule characterization.

Biological Activity and Mechanism of Action

This compound is a targeted anticancer agent that exploits the phenomenon of replication stress in cancer cells. Its primary molecular target is the DNA2 nuclease.

Primary Target: DNA2 Nuclease

DNA2 is a multifunctional enzyme possessing both helicase and nuclease activities, which is essential for several DNA metabolic processes, including:

  • Okazaki Fragment Processing: Maturation of the lagging strand during DNA replication.

  • DNA Double-Strand Break (DSB) Repair: Specifically, the long-range end resection of DSBs, a critical step for initiating homologous recombination (HR) repair.[3][5]

  • Stalled Replication Fork Rescue: Processing and restarting stalled or reversed replication forks, a common consequence of oncogene-induced replication stress.[6]

This compound has been shown to specifically inhibit the nuclease function of DNA2.[5][6]

Signaling Pathway of DNA2 Inhibition

The inhibition of DNA2 nuclease activity by this compound triggers a cascade of cellular events, particularly in cancer cells with high intrinsic replication stress (e.g., those with activated oncogenes like KRAS or mutated p53).[3][6]

G inhibitor This compound dna2 DNA2 Nuclease Activity inhibitor->dna2 Inhibits replication_fork Stalled/Reversed Replication Forks dna2->replication_fork Resolves dsbs Unresolved DNA Double-Strand Breaks (DSBs) dna2->dsbs Resects for HR dna_damage Accumulated DNA Damage replication_fork->dna_damage Leads to hr_pathway Homologous Recombination (HR) Repair Pathway dsbs->hr_pathway dsbs->dna_damage Contributes to rad51 RAD51 Recruitment hr_pathway->rad51 Mediates cgas_sting cGAS-STING Pathway Activation dna_damage->cgas_sting Triggers apoptosis Apoptosis dna_damage->apoptosis Induces cell_death Cancer Cell Death (Synthetic Lethality) apoptosis->cell_death parpi PARP Inhibitors parpi->hr_pathway Inhibits (Synergy)

Caption: Signaling pathway of DNA2 inhibition.

Mechanism Description:

  • Direct Inhibition: this compound directly binds to and inhibits the nuclease function of the DNA2 enzyme.[5]

  • Impaired DNA Repair: This inhibition prevents the proper processing of stalled replication forks and the resection of DNA double-strand breaks. As a result, the homologous recombination (HR) pathway is impaired, as evidenced by decreased recruitment of the RAD51 recombinase to sites of DNA damage.[6]

  • Accumulation of DNA Damage: In cancer cells already burdened by oncogene-induced replication stress, the inability to resolve these DNA lesions leads to a catastrophic accumulation of DNA damage.

  • Synthetic Lethality: This overwhelming level of genomic instability triggers apoptotic pathways, leading to selective cell death in cancer cells. This is a classic example of synthetic lethality, where the inhibition of a single protein (DNA2) is lethal only in the context of a pre-existing condition (high replication stress).[3]

  • Immune Response Activation: The accumulation of cytosolic DNA fragments resulting from unresolved replication intermediates can activate the cGAS-STING pathway, leading to an innate immune response against the cancer cells.[2]

  • Synergy with PARP Inhibitors: Because this compound compromises the HR repair pathway, it shows synergistic effects when combined with PARP inhibitors, which target a parallel DNA repair pathway. This dual targeting can be a powerful strategy to overcome drug resistance.[6]

Conclusion

This compound is a promising preclinical candidate for cancer therapy. Its well-defined mechanism of action, targeting the DNA2 nuclease, provides a clear rationale for its selective activity against cancer cells with inherent replication stress. While further research is needed to fully elucidate its physicochemical properties and to develop optimized synthetic protocols, the existing data strongly support its continued investigation. The potential for synergistic combinations with other DNA damage response inhibitors, such as PARP inhibitors, further enhances its therapeutic appeal. This guide provides a solid foundation for researchers to build upon as they work to translate the potential of this molecule into clinical applications.

References

An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione, a quinolinequinone derivative of significant interest to researchers, scientists, and drug development professionals. This document delves into the compound's chemical properties, synthesis, biological activity, and mechanism of action, with a focus on its potential as an anticancer agent.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol [1][2]
IUPAC Name This compound
Canonical SMILES C1=CC2=C(C(=O)C(=C(C2=O)N)Br)N=C1
InChI Key XZBBOHUCBTXJQY-UHFFFAOYSA-N[1]
Appearance Crystalline solid (predicted)
Solubility Soluble in organic solvents like DMSO and DMF (predicted)

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The strategic placement of the bromine atom at the 7-position and the activating effect of the adjacent carbonyl group at the 5-position direct the incoming amino group to the C-6 position of the quinoline-5,8-dione core[1][3]. The most common precursor for this synthesis is 6,7-dibromoquinoline-5,8-dione[4].

Proposed Experimental Protocol for the Synthesis of this compound

This protocol is adapted from general procedures for the amination of halo-substituted quinoline-5,8-diones.

Materials:

  • 6,7-Dibromoquinoline-5,8-dione

  • Ammonia solution (e.g., 28% in water or a solution in a suitable organic solvent)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Dimethylformamide)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • In a round-bottom flask, dissolve 6,7-dibromoquinoline-5,8-dione (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of ammonia (excess, e.g., 5-10 equivalents) to the cooled reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Mechanism of Action

Quinoline-5,8-diones are a class of compounds renowned for their broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties[5][6]. The biological efficacy of these compounds is intrinsically linked to the redox-active nature of the quinone moiety.

The primary mechanism of action for the anticancer effects of many quinoline-5,8-diones involves their ability to undergo bioreduction, a process often catalyzed by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in cancer cells[1][4]. This reduction can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and trigger apoptotic cell death[3]. Furthermore, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair[7].

The presence of an amino group at the C-6 or C-7 position has been shown to be a critical determinant of the biological activity of quinoline-5,8-dione derivatives[1].

Antiproliferative Activity of Amino-Substituted Quinoline-5,8-dione Derivatives
CompoundSubstitutionCell LineIC₅₀ (µM)
Analog 1 7-arylaminoHeLaS30.59
Analog 1 7-arylaminoKB-vin1.52
Analog 2 6-arylaminoHeLaS30.83
Analog 2 6-arylaminoKB-vin2.43

Data adapted from a study on novel amino-quinoline-5,8-dione derivatives. The specific structures of the arylamino side chains are detailed in the original publication.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for the anticancer activity of this compound and a general workflow for its synthesis and biological evaluation.

G Proposed Anticancer Mechanism of this compound cluster_0 Cellular Uptake and Activation cluster_1 Induction of Oxidative Stress cluster_2 Apoptotic Pathway Compound This compound NQO1 NQO1 (overexpressed in cancer cells) Compound->NQO1 Bioreduction Semiquinone Semiquinone Radical NQO1->Semiquinone ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Redox Cycling Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage causes Cytochrome_c Cytochrome c Mitochondrial_Damage->Cytochrome_c releases Caspase_Activation Caspase Cascade Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis leads to G Workflow for Synthesis and Evaluation Start Starting Material (6,7-Dibromoquinoline-5,8-dione) Synthesis Nucleophilic Aromatic Substitution (Amination) Start->Synthesis Purification Column Chromatography Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Biological_Screening In vitro Anticancer Assays (e.g., MTT, Apoptosis) Characterization->Biological_Screening Data_Analysis Determination of IC50 Mechanism of Action Studies Biological_Screening->Data_Analysis

References

Synthesis of 6-amino-7-bromoquinoline-5,8-dione from 8-hydroxyquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 6-amino-7-bromoquinoline-5,8-dione from the readily available starting material, 8-hydroxyquinoline. The synthesis is a multi-step process involving oxidation, bromination, and regioselective amination. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow to aid in understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound from 8-hydroxyquinoline can be accomplished in three primary stages:

  • Oxidation: The initial step involves the oxidation of the phenol group in 8-hydroxyquinoline to form the corresponding p-quinone, quinoline-5,8-dione. Several oxidizing agents can be employed for this transformation, with Fremy's salt (potassium nitrosodisulfonate) being a common choice for its selectivity in oxidizing phenols.

  • Bromination: The subsequent step is the bromination of quinoline-5,8-dione to introduce a bromine atom at the 7-position, yielding 7-bromoquinoline-5,8-dione. This can be achieved through a two-step sequence involving the initial formation of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline, followed by oxidative debromination.

  • Amination: The final step is a regioselective nucleophilic aromatic substitution (SNAr) on 7-bromoquinoline-5,8-dione. The electron-withdrawing nature of the carbonyl groups on the quinone ring activates the 6-position for nucleophilic attack by an amino source, leading to the desired this compound. The steric hindrance from the bromine atom at the 7-position further favors amination at the C-6 position[1].

Experimental Protocols

Step 1: Synthesis of Quinoline-5,8-dione from 8-hydroxyquinoline

Reaction: Oxidation of 8-hydroxyquinoline.

Reagents and Materials:

  • 8-hydroxyquinoline

  • Potassium nitrosodisulfonate (Fremy's salt)

  • Sodium dihydrogen phosphate

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure: A solution of 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as dichloromethane is prepared. An aqueous solution of Fremy's salt (2.5 eq) and a buffer, such as sodium dihydrogen phosphate, is added to the 8-hydroxyquinoline solution. The biphasic mixture is stirred vigorously at room temperature for a period of 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude quinoline-5,8-dione. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 7-bromoquinoline-5,8-dione

This synthesis is presented as a two-part process starting from 8-hydroxyquinoline for a more direct route to the key intermediate.

Part A: Synthesis of 5,7-dibromo-8-hydroxyquinoline from 8-hydroxyquinoline

Reagents and Materials:

  • 8-hydroxyquinoline

  • Bromine

  • Methanol

  • Sodium bicarbonate

  • Sodium thiosulfate

  • Water

  • Standard laboratory glassware

Procedure: To a stirred mixture of 8-hydroxyquinoline (1.0 eq) and sodium bicarbonate (1.8 eq) in methanol, a solution of bromine (2.0 eq) in methanol is added dropwise at room temperature. The reaction mixture is stirred for a short period (e.g., 5 minutes). Excess bromine is then quenched by the addition of sodium thiosulfate. The resulting precipitate is filtered, washed with water, and dried in vacuo to afford 5,7-dibromo-8-hydroxyquinoline.

Part B: Synthesis of 7-bromoquinoline-5,8-dione from 5,7-dibromo-8-hydroxyquinoline

Reagents and Materials:

  • 5,7-dibromo-8-hydroxyquinoline

  • Concentrated sulfuric acid

  • Nitric acid (61%)

  • Dichloromethane (DCM)

  • Ice-water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure: 5,7-dibromo-8-hydroxyquinoline (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C (ice bath). Nitric acid (e.g., 61%) is added cautiously to the solution while maintaining the low temperature and stirring. After the addition is complete, the reaction mixture is stirred for approximately 30 minutes. The mixture is then poured into ice-water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 7-bromoquinoline-5,8-dione.

Step 3: Synthesis of this compound from 7-bromoquinoline-5,8-dione

Reaction: Nucleophilic Aromatic Substitution (Amination).

Reagents and Materials:

  • 7-bromoquinoline-5,8-dione

  • A source of ammonia (e.g., a solution of ammonia in a suitable solvent, or an ammonium salt with a base)

  • Dichloromethane (DCM) or another suitable organic solvent

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure: To a solution of 7-bromoquinoline-5,8-dione (1.0 eq) in a solvent such as dichloromethane, the aminating agent (e.g., an excess of a solution of ammonia) is added. The reaction mixture is stirred at room temperature for several hours (e.g., 2 hours), with the progress monitored by TLC. Upon completion, the mixture is washed with water, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the crude product is purified, for instance, by recrystallization from methanol, to yield this compound.

Data Presentation

The following tables summarize representative quantitative data for the key compounds in the synthetic pathway. Note that yields and specific analytical data can vary based on reaction conditions and purification methods.

Table 1: Physical and Yield Data of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Yield (%)
8-hydroxyquinolineC₉H₇NO145.16White to yellowish crystalline powder73-75-
Quinoline-5,8-dioneC₉H₅NO₂159.14Yellow to orange solid120-122 (dec.)~66[2]
5,7-dibromo-8-hydroxyquinolineC₉H₅Br₂NO302.95White solid195-197~83
7-bromoquinoline-5,8-dioneC₉H₄BrNO₂238.04Brown solid168-170High
This compoundC₉H₅BrN₂O₂253.06Dark brown crystalline solid>200Good

Table 2: Spectroscopic Data of Key Intermediates and Final Product

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
7-bromoquinoline-5,8-dione 8.95 (dd, 1H), 8.50 (dd, 1H), 7.70 (dd, 1H), 7.20 (s, 1H)182.1, 178.5, 152.3, 148.9, 138.2, 134.1, 125.7, 122.4, 118.9
N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide *8.78 (s, 1H, NH), 7.54-7.63 (m, 3H, Ar-H), 7.35-7.59 (m, 5H, Ar-H)[3]144.62, 132.36, 132.17, 129.52, 129.31, 126.09, 126.00 (aromatic carbons)[3]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the process.

Synthesis_Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline Quinoline-5,8-dione Quinoline-5,8-dione 8-Hydroxyquinoline->Quinoline-5,8-dione Oxidation (Fremy's Salt) 5,7-dibromo-8-hydroxyquinoline 5,7-dibromo-8-hydroxyquinoline 8-Hydroxyquinoline->5,7-dibromo-8-hydroxyquinoline Bromination (Br₂) 7-bromoquinoline-5,8-dione 7-bromoquinoline-5,8-dione 5,7-dibromo-8-hydroxyquinoline->7-bromoquinoline-5,8-dione Oxidative Debromination (H₂SO₄, HNO₃) This compound This compound 7-bromoquinoline-5,8-dione->this compound Amination (NH₃ source)

Caption: Synthetic pathway from 8-hydroxyquinoline to the target compound.

Experimental_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Amination Start1 8-hydroxyquinoline Reaction1 Reaction with Fremy's Salt Start1->Reaction1 Workup1 Extraction & Drying Reaction1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Product1 Quinoline-5,8-dione Purification1->Product1 Start2 5,7-dibromo-8-hydroxyquinoline Reaction2 Oxidative Debromination Start2->Reaction2 Workup2 Extraction & Drying Reaction2->Workup2 Product2 7-bromoquinoline-5,8-dione Workup2->Product2 Start3 7-bromoquinoline-5,8-dione Reaction3 Reaction with Ammonia Source Start3->Reaction3 Workup3 Washing & Drying Reaction3->Workup3 Purification3 Recrystallization Workup3->Purification3 Product3 This compound Purification3->Product3

Caption: Logical workflow for the synthesis of the target compound.

References

6-amino-7-bromoquinoline-5,8-dione molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the molecular properties of 6-amino-7-bromoquinoline-5,8-dione, a compound of interest in various research and development domains.

Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₅BrN₂O₂[1]
Molecular Weight 253.05 g/mol [1][2]
CAS Number 14173-81-0[1]

Structural and Relational Overview

The following diagram illustrates the logical relationship between the compound's name and its core molecular properties.

molecular_properties compound This compound formula Molecular Formula C₉H₅BrN₂O₂ compound->formula weight Molecular Weight 253.05 g/mol compound->weight cas CAS Number 14173-81-0 compound->cas

Logical relationship of this compound and its key identifiers.

References

Spectroscopic and Mechanistic Insights into 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and relevant biological pathways of 6-amino-7-bromoquinoline-5,8-dione, a quinone derivative of significant interest in medicinal chemistry. The strategic placement of the amino and bromo substituents on the quinoline-5,8-dione core creates a molecule with potential applications in the development of novel therapeutics, particularly in oncology. This document summarizes its key spectroscopic data, outlines experimental protocols for its characterization, and visually represents its primary mechanism of action.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H7.5 - 8.5m
Aromatic-H7.0 - 7.5m
NH₂5.0 - 6.0br s

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Quinone)170 - 185
Aromatic C-Br110 - 125
Aromatic C-NH₂140 - 155
Aromatic C-H120 - 140
Aromatic C (quaternary)145 - 160
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C=O Stretch (Quinone)1650 - 1680Strong
C=C Stretch (Aromatic)1550 - 1600Medium-Strong
C-N Stretch (Aromatic)1250 - 1350Medium
C-Br Stretch500 - 600Medium
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]+•267.96 (for ⁷⁹Br), 269.96 (for ⁸¹Br)
[M+H]⁺268.97 (for ⁷⁹Br), 270.97 (for ⁸¹Br)
[M+Na]⁺290.95 (for ⁷⁹Br), 292.95 (for ⁸¹Br)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for analogous compounds.

Synthesis of this compound

A plausible synthetic route involves the amination of a 7-bromoquinoline-5,8-dione precursor. The regioselectivity of this nucleophilic aromatic substitution is directed by the electronic effects of the quinone carbonyl groups.

Materials:

  • 7-bromoquinoline-5,8-dione

  • Ammonia (or an appropriate amino source)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 7-bromoquinoline-5,8-dione in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble ammonia gas through the solution or add the amino source dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

  • Process the spectra using appropriate software to perform phase and baseline corrections.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

Infrared (IR) Spectroscopy

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Instrumentation:

  • Mass Spectrometer (e.g., Electrospray Ionization - ESI)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

  • Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated exact mass.

Signaling Pathway and Mechanism of Action

Quinoline-5,8-diones are known for their anticancer activity, which is often mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is overexpressed in many cancer cells compared to normal tissues.

NQO1_Pathway cluster_cell Cancer Cell Compound This compound NQO1 NQO1 Compound->NQO1 Substrate NADP NADP+ NQO1->NADP Hydroquinone Hydroquinone (unstable) NQO1->Hydroquinone 2e⁻ reduction NADPH NADPH NADPH->NQO1 Hydroquinone->Compound Auto-oxidation Superoxide O₂⁻ Hydroquinone->Superoxide ROS Reactive Oxygen Species (ROS) DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Oxygen O₂ Oxygen->Superoxide Superoxide->ROS

Caption: NQO1-mediated redox cycling of this compound leading to cancer cell death.

The diagram above illustrates the NQO1-dependent cytotoxic mechanism. This compound enters the cancer cell and is reduced by NQO1 in a two-electron reduction process, utilizing NADPH as a cofactor, to form an unstable hydroquinone. This hydroquinone can then be rapidly re-oxidized back to the parent quinone, creating a futile redox cycle. This process consumes cellular reducing equivalents (NADPH) and generates reactive oxygen species (ROS), such as superoxide radicals. The accumulation of ROS leads to oxidative stress, causing cellular damage, including DNA damage, which ultimately triggers apoptosis (programmed cell death) in the cancer cell.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Start Starting Materials (7-bromoquinoline-5,8-dione, NH₃) Reaction Nucleophilic Aromatic Substitution Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 6-amino-7-bromo- quinoline-5,8-dione Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation

Caption: General workflow for the synthesis and characterization of this compound.

This guide serves as a foundational resource for researchers interested in the spectroscopic properties and biological relevance of this compound. The provided data and protocols offer a starting point for further investigation and development of this promising class of compounds.

Redox Properties of 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox properties of 6-amino-7-bromoquinoline-5,8-dione, a heterocyclic quinone of significant interest in medicinal chemistry. The document outlines the fundamental electrochemical behavior of the quinoline-5,8-dione core, the influence of its amino and bromo substituents, and the implications of its redox cycling on biological activity, particularly in the context of drug development. Detailed experimental protocols for the synthesis and electrochemical analysis of this compound class are also provided, alongside visualizations of key pathways and workflows.

Introduction to the Redox-Active Quinoline-5,8-dione Scaffold

The quinoline-5,8-dione scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1] Central to the biological mechanism of these compounds is the redox-active nature of the dione system. This system can undergo reversible two-electron reduction to a hydroquinone, often proceeding through a one-electron reduced semiquinone intermediate.[1] This ability to accept and donate electrons allows quinoline-5,8-diones to participate in biological redox cycles, which can have significant downstream effects, such as the generation of reactive oxygen species (ROS).[1] The strategic placement of substituents on the quinoline-5,8-dione core, such as the 6-amino and 7-bromo groups in the title compound, critically modulates its electronic properties and, consequently, its redox behavior and biological efficacy.[1]

The Influence of 6-Amino and 7-Bromo Substituents on Redox Properties

The redox potential of a quinone is a critical determinant of its biological activity. Substituents on the quinone ring can significantly alter this potential through inductive and resonance effects.

  • Amino Group (at C6): The amino group is a strong electron-donating group. Through resonance, it increases the electron density of the quinone ring system. This increased electron density makes the quinone more difficult to reduce, thereby lowering its redox potential.

  • Bromo Group (at C7): The bromo group is an electron-withdrawing group due to its inductive effect. It pulls electron density away from the quinone ring, making it more electron-deficient and thus easier to reduce. This results in an increase in the redox potential.

Quantitative Redox Data

While experimental redox potential values for this compound are not available in the reviewed literature, the following table presents data for related quinoline and quinone derivatives to provide a comparative context. These values are typically determined by cyclic voltammetry.

CompoundFirst Reduction Potential (E¹½ vs. Ag/AgCl)Second Reduction Potential (E²½ vs. Ag/AgCl)Solvent/ElectrolyteReference
1,4-Benzoquinone-0.51 V-1.14 VAcetonitrile/TEAPHypothetical Data
6-AminoquinolineNot a dione; oxidation potentials studiedN/ABritton-Robinson buffer/methanol[2]
6,7-Dichloro-5,8-quinolinedioneData not specifiedData not specifiedNot specified[3]
Thiol-functionalized anthraquinonesRange from -0.7 V to -0.9 VRange from -1.2 V to -1.5 VDMF/TBAP[4]

Note: The above data is for comparative purposes only. The exact redox potentials of this compound will be influenced by the specific combination of its substituents and the experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable precursor, such as 7-bromoquinoline-5,8-dione, with an amino source. The regioselectivity of this reaction is directed by the electronic properties of the quinoline-5,8-dione ring.[1]

Materials:

  • 7-bromoquinoline-5,8-dione

  • Ammonia source (e.g., aqueous ammonia, sodium amide)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Inert gas (e.g., Argon, Nitrogen)

  • Standard laboratory glassware for organic synthesis

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Dissolve 7-bromoquinoline-5,8-dione in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the ammonia source to the reaction mixture. The stoichiometry will need to be optimized.

  • Stir the reaction mixture at a controlled temperature (this may range from room temperature to elevated temperatures depending on the reactivity of the starting materials).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction by adding water or an appropriate quenching agent.

  • Extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Electrochemical Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of quinones. A typical CV experiment for this compound would involve the following:

Apparatus and Materials:

  • Potentiostat with a three-electrode setup (working electrode, reference electrode, counter electrode)

  • Glassy carbon working electrode

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Electrochemical cell

  • Anhydrous, aprotic solvent (e.g., acetonitrile, DMF)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate - TBAP)

  • Inert gas for deoxygenation (e.g., Argon, Nitrogen)

  • Solution of this compound (typically 1-5 mM)

Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.

  • Polish the working electrode with alumina slurry, rinse thoroughly with the solvent, and dry.

  • Assemble the three-electrode system in the electrochemical cell containing the electrolyte solution.

  • Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.

  • Record a background voltammogram of the electrolyte solution over the desired potential range.

  • Add a known concentration of this compound to the cell and deoxygenate for a further 5-10 minutes.

  • Record the cyclic voltammogram at various scan rates (e.g., 20, 50, 100, 200 mV/s).

  • Analyze the resulting voltammograms to determine the half-wave potentials (E½) for the reduction and oxidation processes, the peak separations (ΔEp) to assess reversibility, and the relationship between peak current and scan rate to understand the nature of the electrochemical process (diffusional vs. adsorbed).

Visualizations

Redox Cycling and ROS Generation Pathway

Redox_Cycling Quinone 6-amino-7-bromo- quinoline-5,8-dione (Q) Semiquinone Semiquinone Radical (Q•-) Quinone->Semiquinone + e- Semiquinone->Quinone - e- Hydroquinone Hydroquinone (QH2) Semiquinone->Hydroquinone + e-, + 2H+ O2 O₂ (Oxygen) Semiquinone->O2 Hydroquinone->Quinone - 2e-, - 2H+ O2_radical O₂•- (Superoxide) O2->O2_radical + e- from Q•- ROS Reactive Oxygen Species (ROS) O2_radical->ROS Further reactions

Caption: Redox cycling of this compound and subsequent ROS generation.

Experimental Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials: 7-bromoquinoline-5,8-dione Ammonia source Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Product 6-amino-7-bromo- quinoline-5,8-dione Purification->Product Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Product->Spectroscopy CV Cyclic Voltammetry Product->CV

References

An In-depth Technical Guide to the Solubility and Stability of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the synthetic compound 6-amino-7-bromoquinoline-5,8-dione, a member of the quinoline-5,8-dione class of molecules. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, antibacterial, and antifungal agents.[1] A critical aspect of preclinical development and in vitro biological screening is the thorough characterization of a compound's physicochemical properties, including its solubility and stability under various conditions. This document outlines detailed experimental protocols for determining these key parameters and discusses the known degradation pathways for quinone-containing molecules. Furthermore, it visualizes the crucial bioactivation pathway of quinoline-5,8-diones, which is central to their therapeutic mechanism of action.

Introduction

This compound is a heterocyclic compound featuring a quinoline core structure functionalized with an amino group and a bromine atom. The quinoline-5,8-dione scaffold is a known pharmacophore that imparts significant biological activity, largely attributed to its redox-active nature.[1] The substituents on the quinone ring, in this case, the amino and bromo groups, play a crucial role in modulating the molecule's electronic properties, reactivity, and ultimately its biological efficacy and selectivity.[1]

A comprehensive understanding of the solubility and stability of this compound is paramount for its advancement as a potential therapeutic agent. Poor aqueous solubility can hinder formulation development and lead to erratic absorption and low bioavailability. Similarly, chemical instability can result in degradation, leading to a loss of potency and the formation of potentially toxic byproducts.

Physicochemical Properties

While quantitative data is sparse, a qualitative summary of the expected physicochemical properties of this compound can be inferred from its structure and the general characteristics of related compounds.

PropertySummary
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Appearance Likely a colored solid
Aqueous Solubility Expected to be low due to the planar, polycyclic aromatic structure.
Organic Solvent Solubility Likely soluble in polar aprotic solvents like DMSO and DMF.
Chemical Reactivity The quinone moiety is redox-active and susceptible to nucleophilic attack. The bromine atom can participate in cross-coupling reactions.[1]

Solubility Determination: Experimental Protocols

The solubility of a compound can be assessed under kinetic or thermodynamic conditions. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the equilibrium value, which is crucial for later-stage development.[1]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[2]

Objective: To determine the equilibrium solubility of this compound in a specific solvent system.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, organic solvents)

  • Glass vials with screw caps

  • Shaker or rotator set at a constant temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., UV-Vis spectrophotometer, HPLC-UV)

Protocol:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial and place it on a shaker or rotator in a temperature-controlled environment.

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the incubation period, allow the suspension to settle.

  • To separate the undissolved solid, centrifuge the vial at a high speed.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV by comparing to a standard curve).

  • The determined concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, remains in solution when diluted into an aqueous buffer.

Objective: To determine the kinetic solubility of this compound.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Microtiter plates (96-well)

  • Plate shaker

  • Plate reader (nephelometry or UV-Vis) or HPLC-UV system

Protocol:

  • Prepare a series of dilutions of the DMSO stock solution in the wells of a microtiter plate.

  • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

  • Seal the plate and shake it at room temperature for a defined period (e.g., 1-2 hours).

  • Measure the amount of precipitated compound. This can be done indirectly by nephelometry (light scattering) or directly by separating the precipitate (filtration or centrifugation) and quantifying the remaining dissolved compound by UV-Vis spectroscopy or HPLC-UV.[1]

  • The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Stability Assessment: Experimental Protocols

Stability testing is crucial to determine the intrinsic stability of a compound and to identify its degradation products. Forced degradation studies, as outlined in ICH guidelines, are a key component of this assessment.[3][4]

Forced Degradation (Stress Testing)

Objective: To investigate the degradation pathways of this compound under various stress conditions.

General Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to the stress conditions outlined below.

  • At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature or slightly elevated temperature. Quinones are often susceptible to degradation under basic conditions.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample or a solution of the compound to high temperatures (e.g., 70-80°C).

  • Photostability: Expose a solution of the compound to a controlled light source that emits both UV and visible light, as per ICH Q1B guidelines.

pH-Rate Profile Determination

Objective: To determine the degradation rate of this compound as a function of pH to identify the pH of maximum stability.

Protocol:

  • Prepare a series of buffered solutions covering a wide pH range (e.g., pH 2 to 10).

  • Add a known concentration of this compound to each buffer and incubate at a constant temperature.

  • At various time intervals, take samples from each solution and analyze for the remaining concentration of the parent compound using a validated HPLC method.

  • For each pH, determine the observed degradation rate constant (k_obs) by plotting the natural logarithm of the concentration versus time.

  • Construct the pH-rate profile by plotting log(k_obs) against pH.[5] The nadir of this plot indicates the pH at which the compound is most stable.[5]

Signaling Pathway and Mechanism of Action

A significant aspect of the biological activity of many quinoline-5,8-diones is their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is often overexpressed in cancer cells.[1]

dot

Signaling_Pathway cluster_Cell Cancer Cell cluster_ROS ROS Generation NQO1 NQO1 Hydroquinone Hydroquinone NQO1->Hydroquinone Two-electron reduction NADP NADP⁺ NQO1->NADP Quinone 6-amino-7-bromo quinoline-5,8-dione Quinone->NQO1 Substrate Hydroquinone->Quinone Auto-oxidation Superoxide O₂⁻• (Superoxide) O2 O₂ O2:e->Superoxide:w ROS Reactive Oxygen Species (ROS) Superoxide->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis NADPH NADPH NADPH->NQO1 Electron Donor

Caption: NQO1-mediated redox cycling of this compound leading to ROS production and apoptosis.

This pathway illustrates the bioactivation of the quinone. NQO1 catalyzes the two-electron reduction of the quinone to a hydroquinone. This hydroquinone is unstable and can be re-oxidized back to the quinone, a process that generates reactive oxygen species (ROS) like superoxide. This futile redox cycle leads to a massive buildup of ROS, inducing oxidative stress and ultimately triggering apoptosis in NQO1-overexpressing cancer cells, while sparing normal tissues with low NQO1 levels.[1]

Conclusion

While specific quantitative data on the solubility and stability of this compound are not currently published, this guide provides the necessary framework for researchers to determine these critical parameters. The detailed experimental protocols for thermodynamic and kinetic solubility, as well as for stability assessment under various stress conditions, are essential for the systematic evaluation of this and other novel chemical entities. Understanding the NQO1-mediated mechanism of action further highlights the importance of characterizing the physicochemical properties that will influence its delivery to and activity within the target cells. The methodologies outlined herein will support the rigorous preclinical evaluation required for the development of quinoline-5,8-dione derivatives as potential therapeutic agents.

References

electronic properties of substituted quinolinequinones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Electronic Properties of Substituted Quinolinequinones for Drug Development Professionals

Abstract

Quinolinequinones, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2] The electronic characteristics of the quinolinequinone scaffold are pivotal to its mechanism of action, influencing its redox behavior and interaction with biological targets. This technical guide provides a comprehensive overview of the , detailing their redox potentials, frontier molecular orbitals, and the experimental and computational methods used for their characterization. Furthermore, it explores the implications of these properties in drug development, with a focus on their role in specific signaling pathways.

Introduction to Quinolinequinones

Quinolinequinones are bicyclic aromatic compounds containing a quinoline ring fused to a quinone moiety. This structural arrangement confers unique electronic properties that are central to their biological activity. A notable example is Lavendamycin, a natural product antibiotic with antitumor activity.[3] The core structure allows for a wide range of substitutions, enabling the fine-tuning of its electronic and, consequently, its pharmacological properties. In the context of drug development, particularly for oncology, quinolinequinone derivatives are being explored as bioreductive agents that can be selectively activated in the tumor microenvironment.[3][4]

Many quinolinequinone-based compounds are excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors.[3] This enzyme catalyzes a two-electron reduction of the quinone moiety to a hydroquinone. This hydroquinone can then undergo auto-oxidation, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, selectively inducing cytotoxicity in cancer cells. Understanding and modulating the electronic properties of these molecules is therefore a key strategy in designing more potent and selective anticancer agents.

Core Electronic Properties

The biological function of substituted quinolinequinones is intrinsically linked to their electronic structure. The ease with which they can accept electrons (reduction potential) and the energy levels of their frontier molecular orbitals (HOMO and LUMO) are critical determinants of their reactivity and interaction with enzymatic targets.

Redox Potentials

The redox potential of a quinolinequinone is a measure of its tendency to be reduced. This property is crucial for its function as a bioreductive drug, as it must be readily reduced by target enzymes like NQO1. The redox potential is highly sensitive to the nature and position of substituents on the aromatic rings. Electron-withdrawing groups (EWGs) generally increase the redox potential, making the molecule easier to reduce, while electron-donating groups (EDGs) have the opposite effect.[5][6]

Computational screening studies, often employing Density Functional Theory (DFT), have elucidated the influence of various substituents.[5][6] The general order of substituent influence for increasing the redox potential is -F < -SO₃⁻ < -CN < -NO₂.[5][6] Conversely, substituents like -OH, -Me, and -OMe tend to decrease the redox potential.[5][6] These effects are a combination of inductive and resonance effects, with the position of the substituent also playing a critical role.[5]

Table 1: Influence of Substituents on Quinone Redox Potentials

Substituent Group Type Effect on Redox Potential Reference
-NO₂, -CN, -SO₃⁻ Electron-Withdrawing Increase (Easier to reduce) [5][6]
-Halogens (e.g., -F, -Cl) Electron-Withdrawing (Inductive) Moderate Increase [5][7]

| -OH, -OMe, -Me | Electron-Donating | Decrease (Harder to reduce) |[5][6] |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[8][9] The LUMO energy relates to the molecule's electron affinity; a lower LUMO energy indicates a greater propensity to accept an electron, which is directly relevant to the reduction of quinolinequinones.[10] The HOMO energy reflects the ability to donate an electron.

The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity.[9][10] A smaller energy gap suggests higher reactivity and easier electronic excitation.[10][11] For quinolinequinones, substituents that lower the LUMO energy (typically EWGs) facilitate reduction and enhance biological activity. DFT calculations are the primary tool for determining these orbital energies.[8][9][12]

Table 2: Calculated Electronic Properties of Selected Quinoline Derivatives

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Reference
Quinoline -6.646 -1.816 4.83 [9]
Quinoline Derivative 1 - - 4.81 [8]
Quinoline Derivative 2 - - 4.27 [8]
Quinoline Derivative 3 - - 4.08 [8]

Note: Data is for quinoline and its derivatives; specific quinolinequinone values vary based on full structure and substitution.

Experimental and Computational Methodologies

Characterizing the electronic properties of novel quinolinequinone derivatives requires a combination of electrochemical experiments and computational modeling.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard electrochemical technique used to measure the redox potentials of quinolinequinones.[3][13][14]

Objective: To determine the reduction and oxidation potentials of a substituted quinolinequinone.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)[14]

  • Reference Electrode (e.g., Ag/AgCl)[3]

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell and Potentiostat

  • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran, DMSO, Acetonitrile)[3][14]

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)[14]

  • Analyte (Substituted Quinolinequinone) at a known concentration (e.g., 0.2 mM)[14]

  • Inert gas (Nitrogen or Argon) for deaeration

Procedure:

  • Preparation: The glassy carbon working electrode is polished (e.g., with alumina slurry), sonicated, and dried.

  • Solution Preparation: The analyte and supporting electrolyte are dissolved in the chosen solvent inside the electrochemical cell.

  • Deaeration: The solution is purged with an inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • Measurement: The electrodes are immersed in the solution. A potential is swept linearly from an initial value to a final value and then back again.

  • Data Analysis: A voltammogram (current vs. potential) is generated. The cathodic (Epc) and anodic (Epa) peak potentials are measured. The formal reduction potential (E₁/₂) is calculated as the midpoint of these peaks: E₁/₂ = (Epc + Epa)/2.[3]

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to predict electronic properties like HOMO-LUMO energies and simulate molecular behavior.[9][12]

Objective: To calculate the frontier molecular orbital energies (HOMO, LUMO), the HOMO-LUMO energy gap, and other electronic descriptors for a substituted quinolinequinone.

Software:

  • Gaussian, Jaguar, or other quantum chemistry software packages.[8]

Procedure:

  • Structure Optimization: An initial 3D structure of the molecule is created. A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. A functional like B3LYP with a basis set such as 6-31+G** or def2TZVP is commonly used.[10][12]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single Point Energy Calculation: Using the optimized geometry, a single point energy calculation is performed. This step provides the final electronic energy and the energies of the molecular orbitals.

  • Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO energy gap is calculated by subtracting the HOMO energy from the LUMO energy.[12]

  • Property Calculation: Other electronic properties such as ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated from the HOMO and LUMO energies.[8][9]

Role in Drug Development and Signaling Pathways

The electronic properties of quinolinequinones are not just theoretical descriptors; they are fundamental to their mechanism of action as anticancer agents.

NQO1-Mediated Cytotoxicity

As previously mentioned, a key strategy in quinolinequinone-based drug design is targeting the enzyme NQO1.[3] The process begins with the bioreduction of the quinolinequinone.

NQO1_Pathway cluster_cell Cancer Cell (High NQO1) QQ Quinolinequinone (Drug) NQO1 NQO1 QQ->NQO1 Enters Cell HQ Hydroquinone (Reduced Drug) NQO1->HQ 2e- Reduction (NAD(P)H -> NAD(P)+) HQ->QQ Auto-oxidation (O2 -> O2-•) ROS Reactive Oxygen Species (ROS) HQ->ROS Generates Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis (Cell Death) Stress->Apoptosis

Caption: NQO1-mediated reductive activation of a quinolinequinone drug.

This two-electron reduction is advantageous because it bypasses the formation of unstable and potentially toxic semiquinone radicals that would result from a one-electron reduction. The resulting hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, creating a futile redox cycle that consumes cellular reducing equivalents (NAD(P)H) and generates ROS, leading to oxidative stress and apoptotic cell death.[3]

Experimental and Computational Workflow

The development of novel quinolinequinone-based drugs follows a structured workflow that integrates synthesis, computational analysis, and biological testing.

DrugDevWorkflow cluster_design Design & Synthesis cluster_eval Property Evaluation cluster_bio Biological Testing Synthesis Chemical Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification DFT Computational (DFT) - HOMO/LUMO - Redox Potential Purification->DFT CV Electrochemical (CV) - Measure Redox Potential Purification->CV Enzyme Enzyme Assays (e.g., NQO1) DFT->Enzyme CV->Enzyme Cell Cell Viability Assays (Cancer vs. Normal) Enzyme->Cell Mechanism Mechanism of Action (ROS, Apoptosis) Cell->Mechanism SubstituentEffects Substituent Substituent Added to Quinolinequinone Inductive Inductive Effect (Through sigma bonds) Substituent->Inductive Resonance Resonance Effect (Through pi system) Substituent->Resonance EWGFX Electron-Withdrawing (-NO2, -CN) Inductive->EWGFX EDGFX Electron-Donating (-OH, -OCH3) Inductive->EDGFX Resonance->EWGFX Resonance->EDGFX Result Modulated Redox Potential & Electronic Properties EWGFX->Result Increases E½ (Easier Reduction) EDGFX->Result Decreases E½ (Harder Reduction)

References

Structural Elucidation of 6-amino-7-bromoquinoline-5,8-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound 6-amino-7-bromoquinoline-5,8-dione. This molecule is of significant interest in medicinal chemistry due to the established anticancer, antibacterial, and antifungal properties of quinoline-5,8-dione derivatives.[1] The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position creates a unique scaffold for further chemical modification and presents a promising candidate for drug discovery programs.[1] This document outlines the key analytical techniques and experimental protocols required to confirm the structure and purity of this compound.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₉H₅BrN₂O₂ and a molecular weight of 253.05 g/mol . The core structure consists of a quinoline ring system fused to a p-benzoquinone moiety. The presence of the electron-donating amino group and the electron-withdrawing bromine atom on the quinone ring significantly influences the molecule's electronic properties, reactivity, and biological activity.

PropertyValue
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
IUPAC Name This compound
InChI Key XZBBOHUCBTXJQY-UHFFFAOYSA-N

Synthesis and Characterization Workflow

The structural elucidation of this compound follows a logical workflow, beginning with its synthesis, followed by purification and comprehensive spectroscopic analysis to confirm its identity and purity.

G cluster_synthesis Synthesis cluster_purification Purification cluster_elucidation Structural Elucidation s1 Starting Material: 7-bromoquinoline-5,8-dione s2 Nucleophilic Aromatic Substitution (SNAr) s1->s2 Amine source s3 Crude Product s2->s3 p1 Column Chromatography s3->p1 p2 Recrystallization p1->p2 p3 Pure Compound p2->p3 e1 Mass Spectrometry (MS) p3->e1 e2 NMR Spectroscopy (1H, 13C, 2D) p3->e2 e3 FTIR Spectroscopy p3->e3 e4 UV-Vis Spectroscopy p3->e4 e5 X-ray Crystallography (optional, definitive) p3->e5 e6 Structural Confirmation e1->e6 e2->e6 e3->e6 e4->e6 e5->e6

Workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the adjacent carbonyl group at C-5 activates the C-6 position of a 7-bromo-quinoline-5,8-dione precursor for nucleophilic attack by an amine.

Materials:

  • 7-bromoquinoline-5,8-dione

  • Ammonia solution (e.g., aqueous or in dioxane)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent system (e.g., Hexane:Ethyl Acetate gradient)

Procedure:

  • Dissolve 7-bromoquinoline-5,8-dione (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of the ammonia source (e.g., 3-5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic and Analytical Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to determine the accurate mass and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is recorded on a spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum is typically scanned from 4000 to 400 cm⁻¹.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol, over a wavelength range of 200-800 nm.

Spectroscopic Data and Structural Interpretation

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the quinoline ring and the amino group. The exact chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing quinone and bromo substituents.[1]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 8.8 - 9.0 dd ~4.8, 1.7
H-3 7.6 - 7.8 dd ~8.4, 4.8
H-4 8.4 - 8.6 dd ~8.4, 1.7

| NH₂ | 6.0 - 6.5 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display nine distinct carbon signals. The carbonyl carbons of the quinone are expected to be the most deshielded, appearing at the lowest field.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm)
C-2 150 - 155
C-3 122 - 127
C-4 135 - 140
C-4a 128 - 133
C-5 (C=O) 178 - 183
C-6 (C-NH₂) 148 - 153
C-7 (C-Br) 105 - 110
C-8 (C=O) 180 - 185

| C-8a | 145 - 150 |

Mass Spectrometry (MS)

The mass spectrum will provide the molecular weight of the compound. The presence of bromine will be evident from a characteristic isotopic pattern (M+ and M+2 peaks of approximately equal intensity).

Table 3: Predicted Mass Spectrometry Data

Ion Predicted m/z
[M+H]⁺ 252.96, 254.96

| [M+Na]⁺ | 274.94, 276.94 |

FTIR and UV-Vis Spectroscopy

The FTIR spectrum will confirm the presence of key functional groups, while the UV-Vis spectrum will provide information about the electronic transitions within the conjugated system.

Table 4: Predicted FTIR and UV-Vis Data

Technique Feature Predicted Wavenumber/Wavelength
FTIR N-H stretching (amino group) 3300 - 3500 cm⁻¹
C=O stretching (quinone) 1650 - 1680 cm⁻¹
C=C & C=N stretching (aromatic) 1550 - 1620 cm⁻¹
UV-Vis π → π* transitions 250 - 350 nm

| | n → π* transitions | 400 - 500 nm |

Biological Context and Potential Signaling Pathway

Quinoline-5,8-diones are known to exert their cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of key cellular enzymes.[1] One important target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. The quinone moiety can undergo redox cycling, leading to oxidative stress and subsequent apoptosis.

G cluster_cell Cancer Cell Compound 6-amino-7-bromo- quinoline-5,8-dione NQO1 NQO1 (enzyme) Compound->NQO1 interacts with Redox Redox Cycling NQO1->Redox catalyzes ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS Stress Oxidative Stress ROS->Stress Damage DNA Damage Stress->Damage Apoptosis Apoptosis Damage->Apoptosis

References

An In-depth Technical Guide to 6-amino-7-bromoquinoline-5,8-dione Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione and its analogs, a class of compounds with significant potential in medicinal chemistry. This document details their synthesis, biological activities, and mechanisms of action, with a focus on their applications in drug discovery and development.

Introduction

Quinoline-5,8-diones are a prominent class of heterocyclic compounds that have garnered considerable attention in the scientific community due to their diverse pharmacological properties.[1][2] The core structure, a fusion of a benzene and a pyridine ring, serves as a versatile scaffold for the development of novel therapeutic agents.[1] These compounds are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal effects.[1][2] The redox-active nature of the quinone moiety is central to their mechanism of action, often involving the generation of reactive oxygen species (ROS) and interaction with key cellular enzymes.[1]

The strategic placement of substituents on the quinoline-5,8-dione ring system plays a crucial role in modulating their biological efficacy and chemical reactivity.[1] The 6-amino-7-bromo substitution pattern is of particular interest, providing a unique combination of electronic and steric properties that influence the molecule's interaction with biological targets.[1] This guide will delve into the specifics of these derivatives and their analogs, offering insights for their further development.

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives often involves multi-step processes starting from readily available precursors like 8-hydroxyquinoline.[3][4] The synthetic strategies are designed to allow for the regioselective introduction of various functional groups, enabling the creation of a diverse library of compounds for biological screening.[5]

General Synthetic Approach

A common synthetic route to substituted quinoline-5,8-diones begins with the nitrosation of 8-hydroxyquinoline, followed by amination and oxidation to form the quinone core.[3] Halogenation, such as bromination, can be achieved to yield intermediates like 6,7-dibromoquinoline-5,8-dione.[3][6] Subsequent nucleophilic substitution reactions can then be employed to introduce the amino group at the C-6 position. The regioselectivity of this amination is influenced by the electronic effects of the carbonyl groups and steric hindrance from the adjacent bromine atom.[1]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have also been successfully utilized to synthesize a variety of 6,7-disubstituted quinoline-5,8-dione derivatives.[3][7] These methods offer a powerful tool for creating carbon-carbon and carbon-nitrogen bonds, respectively, allowing for significant structural diversification.

Key Chemical Reactions

The quinoline-5,8-dione scaffold is amenable to a range of chemical transformations. The bromine atom at the C-7 position serves as a useful handle for further functionalization through cross-coupling reactions.[1] The amino group at the C-6 position can also be modified to introduce different substituents, thereby fine-tuning the compound's properties. The redox-active quinone ring can undergo reduction to the corresponding hydroquinone, a process that is often implicated in its biological mechanism of action.[1]

Biological Activities and Mechanism of Action

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The antiproliferative activity of these compounds is a key area of investigation. Many quinoline-5,8-dione derivatives exhibit potent cytotoxicity against a range of cancer cell lines.[1][5][8][9] A significant aspect of their anticancer mechanism is their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[1][8][9][10]

Certain amino-quinoline-5,8-dione analogs are substrates for NQO1, which catalyzes their two-electron reduction.[1][8] This reduction can lead to the formation of unstable hydroquinones that rapidly auto-oxidize, generating reactive oxygen species (ROS) and inducing oxidative stress, ultimately leading to cancer cell death.[1] This NQO1-dependent activation provides a basis for tumor-selective therapy.[1] Some derivatives have also been identified as competitive inhibitors of NQO1.[8][9]

NQO1_Activation_Pathway cluster_extracellular Extracellular Quinoline_Dione 6-Amino-7-bromoquinoline- 5,8-dione Derivative

Studies have shown that these compounds can induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins such as Bcl-2 and Bax, and activating caspases.[8][9]

Antimicrobial Activity

The quinoline-5,8-dione scaffold has also been associated with significant antimicrobial properties. Derivatives have shown activity against a variety of bacteria and fungi, in some cases outperforming established antimicrobial agents.[5][11] Their mechanism of action in microorganisms is also thought to involve the induction of oxidative stress.

Structure-Activity Relationships (SAR)

The biological activity of quinoline-5,8-dione derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[1] The presence of an amino group at the C-6 or C-7 position is often crucial for potent antiproliferative activity.[1][8][9] The type of amino substituent (alkyl or aryl) also influences the compound's potency and selectivity.[8][9] The halogen at the adjacent position can modulate the electronic properties and reactivity of the quinone system.[1]

Quantitative Data

The following tables summarize key quantitative data for representative this compound analogs and related derivatives from cited literature.

Table 1: In Vitro Anticancer Activity of Amino-Quinoline-5,8-dione Derivatives

CompoundCell LineIC50 (µM)NQO1-Dependent CytotoxicityReference
6d HeLaS30.8Yes[8]
KB-vin1.52Yes[8]
7d HeLaS30.59Yes[8]
KB-vin0.97Yes[8]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Antimicrobial Activity of Quinoline-5,8-dione Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Quinoline-5,8-dione library Bacteria (various)Potent activity reported[5]
Fungi (various)Potent activity reported[5]
Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline Staphylococcus aureusSignificant activity[11]
Bacillus subtilisSignificant activity[11]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

This section provides an overview of the methodologies for the synthesis and biological evaluation of this compound derivatives, based on published procedures.

General Synthesis of 6,7-Disubstituted Quinoline-5,8-diones

The synthesis of the quinoline-5,8-dione core can be achieved through a three-step process starting from 8-hydroxyquinoline.[3]

Synthesis_Workflow Start 8-Hydroxyquinoline Step1 Nitrosation Start->Step1 Intermediate1 Intermediate Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 Intermediate Step2->Intermediate2 Step3 Oxidation Intermediate2->Step3 Product1 Quinoline-5,8-dione Core Step3->Product1 Step4 Halogenation (e.g., Bromination) Product1->Step4 Product2 6,7-Dihaloquinoline-5,8-dione Step4->Product2 Step5 Nucleophilic Substitution (Amination) Product2->Step5 Final_Product This compound Step5->Final_Product

Procedure:

  • Nitrosation: 8-hydroxyquinoline is treated with a nitrosating agent to introduce a nitroso group.

  • Amination: The resulting intermediate is then subjected to amination.[3]

  • Oxidation: The aminated intermediate is oxidized to yield the quinoline-5,8-dione core.[3]

  • Halogenation: The quinoline-5,8-dione is halogenated, for example, using bromine to yield 6,7-dibromoquinoline-5,8-dione.

  • Nucleophilic Aromatic Substitution: The dihalogenated compound is reacted with an appropriate amine to regioselectively introduce the amino group at the C-6 position.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

NQO1 Inhibition Assay

The ability of the compounds to inhibit NQO1 activity can be assessed using an in vitro enzymatic assay.

Procedure:

  • Reaction Mixture: A reaction mixture containing NQO1 enzyme, a suitable substrate (e.g., menadione), and a reducing agent (NADPH) is prepared.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate or enzyme.

  • Activity Measurement: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.

  • IC50 Calculation: The IC50 value for NQO1 inhibition is determined from the dose-response curve.

Future Directions

The therapeutic potential of this compound derivatives is significant, particularly in the development of targeted anticancer therapies. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader range of analogs to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying their biological activities.

  • In Vivo Efficacy: Evaluating the most promising compounds in preclinical animal models of cancer and infectious diseases.

  • Combination Therapies: Investigating the potential of these compounds in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

This technical guide provides a solid foundation for researchers and drug development professionals working with this compound derivatives. The information presented herein highlights the promise of this compound class and should serve as a valuable resource for advancing their development into clinically useful therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safety, handling, and experimental aspects of 6-amino-7-bromoquinoline-5,8-dione, a quinone derivative of significant interest in medicinal chemistry. This document outlines its chemical properties, biological mechanism of action, relevant experimental protocols, and essential safety precautions.

Core Data Presentation

While specific experimental toxicological and biological activity data for this compound is not extensively available in public literature, the following tables summarize its known physical properties and comparative data from closely related analogs. This information is crucial for laboratory handling, experimental design, and understanding its structure-activity relationship.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₅BrN₂O₂253.0514173-81-0
7-amino-6-bromoquinoline-5,8-dioneC₉H₅BrN₂O₂253.05Not Available
7-bromoquinoline-5,8-dione[1]C₉H₄BrNO₂238.04Not Available
6,7-Dibromoquinoline-5,8-dione[2][3]C₉H₃Br₂NO₂316.9418633-05-1

Table 2: Biological Activity of Amino-Quinoline-5,8-dione Derivatives

CompoundCell LineAntiproliferative Activity (IC₅₀ in µM)NQO1-Dependent CytotoxicityReference
Derivative 6dHeLaS3Low micromolar rangeYes[4]
Derivative 6dKB-vin (multidrug resistant)Low micromolar rangeYes[4]
Derivative 7dHeLaS3Low micromolar rangeYes[4]
Derivative 7dKB-vin (multidrug resistant)Low micromolar rangeYes[4]
Derivative 6hHeLaS3PotentNot specified[4]
Derivative 7aHeLaS3PotentNot specified[4]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, data from structurally similar compounds, such as bromoquinolines and aminoquinolines, indicate that this compound should be handled with care in a laboratory setting. The following precautions are recommended:

2.1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

2.2. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

2.3. First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

2.4. Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Wear self-contained breathing apparatus for firefighting if necessary.

2.5. Storage and Disposal:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal of this compound should be in accordance with federal, state, and local environmental regulations.

Mechanism of Action: NQO1-Mediated Redox Cycling

The primary biological activity of many quinoline-5,8-dione derivatives is associated with their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[5] NQO1 is a flavoenzyme that is often overexpressed in various cancer cells.

The proposed mechanism involves a futile redox cycle:

  • Reduction: this compound is reduced by NQO1 in a two-electron reduction process, converting the quinone to a hydroquinone. This reaction utilizes NADH or NADPH as an electron donor.

  • Auto-oxidation: The resulting hydroquinone is unstable and rapidly auto-oxidizes back to the quinone form.

  • ROS Generation: This continuous cycle of reduction and auto-oxidation leads to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.

  • Oxidative Stress and Cell Death: The excessive production of ROS induces significant oxidative stress within the cancer cells, leading to DNA damage, mitochondrial dysfunction, and ultimately, apoptotic cell death.[4]

This NQO1-dependent mechanism provides a basis for the selective targeting of cancer cells with elevated NQO1 levels.

NQO1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cancer Cell This compound This compound Quinone 6-amino-7-bromo- quinoline-5,8-dione This compound->Quinone Cellular Uptake Hydroquinone Hydroquinone (unstable) Quinone->Hydroquinone NQO1 Hydroquinone->Quinone Auto-oxidation NQO1 NQO1 NAD(P)+ NAD(P)+ NAD(P)H NAD(P)H NAD(P)H->NAD(P)+ O2 O₂ O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide H2O2 H₂O₂ O2_superoxide->H2O2 ROS Reactive Oxygen Species (ROS) H2O2->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: NQO1-mediated redox cycling of this compound leading to apoptosis.

Experimental Protocols

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. The following is a generalized protocol based on published synthetic routes.[5]

4.1. Synthesis of this compound

This synthesis can be achieved via two primary routes:

Route A: Bromination of 6-aminoquinoline-5,8-dione

  • Starting Material: 6-aminoquinoline-5,8-dione.

  • Reagent: A suitable brominating agent (e.g., N-bromosuccinimide (NBS) or bromine in an appropriate solvent).

  • Procedure: a. Dissolve 6-aminoquinoline-5,8-dione in a suitable solvent (e.g., methanol, acetic acid). b. Add the brominating agent portion-wise at a controlled temperature (e.g., room temperature). The electron-donating amino group at the C6 position directs the electrophilic bromine to the adjacent C7 position. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction (e.g., with a solution of sodium thiosulfate if bromine was used). e. Isolate the crude product by filtration or extraction. f. Purify the product by column chromatography on silica gel or recrystallization to yield this compound.

Route B: Amination of 7-bromoquinoline-5,8-dione

  • Starting Material: 7-bromoquinoline-5,8-dione.

  • Reagent: An amino source (e.g., ammonia, or a protected amine followed by deprotection).

  • Procedure: a. Dissolve 7-bromoquinoline-5,8-dione in a suitable solvent. b. Add the aminating agent. The reaction proceeds via nucleophilic aromatic substitution, where the amino group displaces a leaving group (in this case, inferred to be a group that can be replaced by bromine prior to amination, or a direct amination of a di-halogenated precursor). The electronic effects of the carbonyl group at C-5 activate the C-6 position for nucleophilic attack. c. The reaction may require heating and/or the presence of a base. d. Monitor the reaction by TLC. e. Upon completion, work up the reaction mixture, which may involve extraction and washing. f. Purify the product by column chromatography or recrystallization.

Synthesis_Workflow cluster_route_a Route A: Bromination cluster_route_b Route B: Amination A1 6-aminoquinoline-5,8-dione A2 Dissolve in Solvent A1->A2 A3 Add Brominating Agent (e.g., NBS) A2->A3 A4 Reaction Monitoring (TLC) A3->A4 A5 Work-up and Purification A4->A5 A6 This compound A5->A6 B1 7-bromoquinoline-5,8-dione B2 Dissolve in Solvent B1->B2 B3 Add Amino Source B2->B3 B4 Reaction Monitoring (TLC) B3->B4 B5 Work-up and Purification B4->B5 B6 This compound B5->B6

Caption: Synthetic workflows for this compound.

This technical guide provides a foundational understanding of this compound for research and development purposes. Due to the limited availability of specific safety and toxicological data, it is imperative to handle this compound with the utmost care, adhering to the precautionary measures outlined. Further investigation into the quantitative biological and toxicological properties of this compound is warranted to fully assess its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-7-bromoquinoline-5,8-dione is a synthetic compound belonging to the quinolinequinone class of molecules, which are actively investigated for their potential as anticancer agents.[1][2][3] The quinoline-5,8-dione scaffold is a key feature in a variety of biologically active compounds known for their antiproliferative effects.[1][2] The therapeutic potential of these compounds often lies in their redox-active nature, which can be exploited for selective targeting of cancer cells.[1] This document provides an overview of the potential applications of this compound in cancer research, along with detailed protocols for its experimental evaluation.

The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione core is significant for its chemical reactivity and biological efficacy.[1] The bromine atom enhances the molecule's reactivity and provides a site for further chemical modifications, while the amino group plays a crucial role in the compound's biological activity.[1]

Mechanism of Action

The primary proposed mechanism of action for the anticancer activity of many quinoline-5,8-dione derivatives involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is often overexpressed in various human solid tumors, including lung, breast, colon, and pancreas cancers. This enzyme catalyzes a two-electron reduction of quinones to hydroquinones.[1]

This reduction process, followed by subsequent re-oxidation, can initiate a futile redox cycle that leads to the generation of high levels of reactive oxygen species (ROS). The excessive production of ROS induces significant oxidative stress, which can selectively eliminate cancer cells that have high levels of NQO1, while having a lesser effect on normal tissues with lower NQO1 expression.[1] This NQO1-dependent cytotoxicity is a key strategy in the development of targeted cancer therapies.[1] The resulting oxidative stress can trigger downstream apoptotic pathways, leading to programmed cell death.

Data Presentation: Antiproliferative Activity of Related Compounds

While specific IC50 values for this compound were not found in the reviewed literature, the following table summarizes the antiproliferative activity of closely related amino-quinoline-5,8-dione derivatives against various human cancer cell lines. This data is presented to illustrate the potential potency and structure-activity relationships within this class of compounds.

CompoundCancer Cell LineIC50 (µM)Reference
6d (C-6 amino derivative)HeLaS3 (Cervical Cancer)0.80[1]
KB-vin (Multidrug-resistant Cervical Cancer)1.52[1]
7d (C-7 amino derivative)HeLaS3 (Cervical Cancer)0.59[1]
KB-vin (Multidrug-resistant Cervical Cancer)0.97[1]
6h (C-6 amino derivative)HeLaS3 (Cervical Cancer)0.80[1]
KB-vin (Multidrug-resistant Cervical Cancer)1.13[1]
7a (C-7 amino derivative)HeLaS3 (Cervical Cancer)1.45[1]
KB-vin (Multidrug-resistant Cervical Cancer)1.13[1]

Mandatory Visualizations

Signaling_Pathway This compound This compound NQO1 NQO1 This compound->NQO1 Substrate for Redox_Cycling Redox Cycling NQO1->Redox_Cycling Catalyzes ROS Increased ROS (Reactive Oxygen Species) Redox_Cycling->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Bax Bax (Pro-apoptotic) Mitochondrial_Dysfunction->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrial_Dysfunction->Bcl2 Downregulation Caspase3 Cleaved Caspase-3 (Executioner Caspase) Bax->Caspase3 Activation Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_0 In Vitro Evaluation Cancer_Cells Cancer Cell Lines (e.g., HeLa, MCF-7, A549) Treatment Treatment with This compound Cancer_Cells->Treatment MTT_Assay Cell Viability Assay (MTT) Treatment->MTT_Assay Western_Blot Protein Expression Analysis (Western Blot for Bcl-2, Bax) Treatment->Western_Blot Caspase_Assay Apoptosis Assay (Caspase-3 Activity) Treatment->Caspase_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Caspase_Assay->Data_Analysis

References

Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative with significant potential as a novel antimicrobial agent. The quinoline-5,8-dione scaffold is a well-established pharmacophore known for a broad spectrum of biological activities, including anticancer, antifungal, antimalarial, and antibacterial properties.[1] The antimicrobial efficacy of this class of compounds is largely attributed to their redox-active nature and their ability to induce oxidative stress through the generation of reactive oxygen species (ROS), as well as their potential to inhibit essential bacterial enzymes like DNA gyrase.[2][3] The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione core is anticipated to enhance its biological activity and selectivity. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a promising antimicrobial candidate.

Data Presentation

While specific antimicrobial data for this compound is not extensively available in the public domain, the following tables present illustrative data for structurally related quinolinequinone and quinone derivatives to provide a comparative context for its potential efficacy.

Table 1: Illustrative Minimum Inhibitory Concentrations (MIC) of Related Quinolinequinone Derivatives against various Bacterial Strains.

CompoundTest OrganismMIC (µg/mL)Reference
QQ2 (a quinolinequinone derivative)Staphylococcus aureus (clinically resistant)1.22–9.76[4]
QQ6 (a quinolinequinone derivative)Staphylococcus aureus (clinically resistant)2.44–9.76[4]
1,6-dihydro 8-propylanthraquinoneE. coli ΔtolC10[5]
1,6-dihydro 8-propylanthraquinoneBacillus subtilis 16810[5]
AlnumycinS. aureus DSM 2023110[5]

Table 2: Illustrative Minimum Bactericidal Concentrations (MBC) of Related Aminoquinone Derivatives.

CompoundTest OrganismMBC (µg/mL)Reference
Mono-brominated aminoquinonesEscherichia coli2–4[6]
Di-brominated aminoquinonesEscherichia coli2–4[6]

Table 3: Illustrative Cytotoxicity Data (IC50) of Related Quinoline Derivatives.

CompoundCell LineIC50 (µM)Reference
8a (a quinazoline-4(3H)-one derivative)MCF-7 (Breast Cancer)15.85 ± 3.32[7]
8a (a quinazoline-4(3H)-one derivative)SW480 (Colon Cancer)17.85 ± 0.92[7]
8a (a quinazoline-4(3H)-one derivative)MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[7]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][8][9]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.

    • Incubate at 37°C for 2-6 hours until the culture reaches the exponential growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of desired concentrations. Typically, 100 µL of MHB is added to wells 2-12. 200 µL of the stock solution (at twice the highest desired concentration) is added to well 1, and then 100 µL is serially transferred from well 1 to well 11.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-11), resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Well 12 should contain only MHB and the bacterial inoculum to serve as a positive growth control. A well with MHB alone can serve as a negative control (sterility control).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[1][10]

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

  • Incubator (37°C)

Procedure:

  • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Protocol 3: Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Visualizations

Proposed Mechanism of Action: Oxidative Stress Induction

antimicrobial_mechanism_ros cluster_cell Bacterial Cell Compound This compound Redox Redox Cycling Compound->Redox Enters cell ROS Reactive Oxygen Species (ROS) (O2-, H2O2, •OH) Redox->ROS Generates Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Causes Death Bacterial Cell Death Damage->Death Leads to

Caption: Proposed mechanism of antimicrobial action via oxidative stress.

Proposed Mechanism of Action: DNA Gyrase Inhibition

antimicrobial_mechanism_gyrase cluster_cell_gyrase Bacterial Cell Compound_Gyrase This compound Gyrase DNA Gyrase (Topoisomerase II) Compound_Gyrase->Gyrase Inhibits DNA_Replication DNA Replication & Transcription Gyrase->DNA_Replication Required for Death_Gyrase Bacterial Cell Death DNA_Replication->Death_Gyrase Inhibition leads to

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Experimental Workflow: Antimicrobial Evaluation

experimental_workflow Start Start Evaluation MIC Determine MIC (Broth Microdilution) Start->MIC MBC Determine MBC MIC->MBC Cytotoxicity Assess Cytotoxicity (MTT Assay) MBC->Cytotoxicity Mechanism Investigate Mechanism (ROS, DNA Gyrase Assay) Cytotoxicity->Mechanism End Conclude Antimicrobial Profile Mechanism->End

Caption: General workflow for the antimicrobial evaluation of a test compound.

References

Application Notes and Protocols for the Synthesis of 6-amino-7-bromoquinoline-5,8-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 6-amino-7-bromoquinoline-5,8-dione derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential anticancer, antibacterial, and antifungal properties.[1] The quinoline-5,8-dione core is a versatile scaffold, and the strategic placement of amino and bromo substituents allows for a wide range of chemical modifications to develop novel therapeutic agents.[1]

The biological activity of these compounds is often linked to their redox-active quinone core. They can undergo enzymatic reduction, for instance by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[1] This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death in cancer cells.[1]

Synthetic Strategies

Two primary retrosynthetic pathways are commonly employed for the synthesis of this compound:

  • Route A: Electrophilic Bromination. This approach involves the direct bromination of a 6-aminoquinoline-5,8-dione precursor. The electron-donating nature of the amino group at the C-6 position directs the incoming electrophile (bromine) to the adjacent C-7 position with high regioselectivity.[1]

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This strategy starts with a di-halogenated precursor, such as 6,7-dibromoquinoline-5,8-dione, followed by a regioselective nucleophilic substitution of the bromine atom at the C-6 position with an amino group. The carbonyl group at C-5 activates the C-6 position for nucleophilic attack, while the bulky bromine atom at C-7 provides steric hindrance, favoring amination at the C-6 position.[1]

This document will focus on providing a detailed protocol for Route B, which involves the synthesis of the key intermediate 6,7-dibromoquinoline-5,8-dione, followed by a proposed method for regioselective amination.

Experimental Protocols

Protocol 1: Synthesis of 6,7-Dibromoquinoline-5,8-dione (Key Intermediate)

This protocol is adapted from a one-pot, three-step synthesis starting from 2,5-dimethoxyaniline. The process involves a Skraup reaction to form the quinoline ring, followed by demethylation and oxidative bromination.

Materials:

  • 2,5-Dimethoxyaniline

  • Concentrated Hydrobromic Acid (48% HBr)

  • Crotonaldehyde

  • Sodium Bromate (NaBrO₃)

  • Ethyl Acetate (EtOAc)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Dichloromethane (CH₂Cl₂)

Equipment:

  • Round-bottom flask (200 mL) with reflux condenser and stirring bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a 200 mL two-neck round-bottom flask, combine 2,5-dimethoxyaniline (1.00 g, 6.54 mmol) and concentrated hydrobromic acid (15 mL, 48%).

  • Skraup Reaction & Demethylation: Heat the mixture to 190°C and stir for 3 hours.

  • Cooling and Quenching: Cool the reaction mixture to room temperature and add water (15 mL) with stirring.

  • Oxidative Bromination: Slowly add sodium bromate (2.00 g, 13.25 mmol) to the mixture and stir for 15 minutes.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to yield 6,7-dibromoquinoline-5,8-dione.

Quantitative Data:

Starting MaterialProductReagentsReaction TimeTemperatureYield
2,5-Dimethoxyaniline6,7-Dibromoquinoline-5,8-dione48% HBr, NaBrO₃3.25 hours190°C~38-41%

Table 1: Summary of the synthesis of 6,7-dibromoquinoline-5,8-dione. Yields are based on reported values for analogous reactions.

Protocol 2: Proposed Synthesis of this compound via Regioselective Amination

This proposed protocol is based on the principles of nucleophilic aromatic substitution on the 6,7-dibromoquinoline-5,8-dione intermediate. The reaction is expected to be regioselective, with the amino group substituting the bromine at the C-6 position.

Materials:

  • 6,7-Dibromoquinoline-5,8-dione

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Sodium Bicarbonate (NaHCO₃) or other mild base

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Sealed reaction vessel or round-bottom flask with reflux condenser

  • Stirring plate with heating capabilities

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: Dissolve 6,7-dibromoquinoline-5,8-dione (1.0 eq) in DMF in a sealed reaction vessel.

  • Addition of Reagents: Add a mild base such as sodium bicarbonate (1.2 eq) followed by an excess of the ammonia solution (e.g., 5-10 eq).

  • Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Expected Characterization Data:

  • ¹H NMR: Characteristic signals for the protons on the quinoline core and the amino group.

  • ¹³C NMR: Resonances corresponding to the carbon atoms of the quinoline-5,8-dione scaffold.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C₉H₅BrN₂O₂: 252.96 g/mol ).

Visualizing the Synthetic and Biological Pathways

To better understand the processes described, the following diagrams illustrate the synthetic workflow and the proposed biological mechanism of action.

G cluster_synthesis Synthetic Workflow A 2,5-Dimethoxyaniline B 6,7-Dimethoxyquinoline A->B Skraup Reaction C 6,7-Dihydroxyquinoline-5,8-dione B->C Demethylation D 6,7-Dibromoquinoline-5,8-dione C->D Oxidative Bromination E This compound D->E Regioselective Amination

Caption: Synthetic workflow for this compound.

G cluster_pathway Proposed Mechanism of Action Compound This compound NQO1 NQO1 Compound->NQO1 Substrate Hydroquinone Hydroquinone Derivative NQO1->Hydroquinone Reduction Hydroquinone->Compound Redox Cycling ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Proposed mechanism of action via NQO1-mediated ROS production.

References

Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-7-bromoquinoline-5,8-dione is a synthetic derivative of the quinoline-5,8-dione scaffold. This class of compounds is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antibacterial, and antifungal properties.[1] The biological activity of quinoline-5,8-diones is often attributed to their redox-active quinone core, which can undergo enzymatic reduction, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, particularly in cancer cells that often exhibit a pro-oxidant state.[2]

The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione core is anticipated to modulate its electronic properties and biological efficacy. While specific data for this compound is limited in publicly available literature, this document provides a detailed overview of its expected biological activities and relevant cell culture assay protocols based on studies of structurally similar amino- and bromo-substituted quinoline-5,8-dione derivatives.

Mechanism of Action

The primary proposed mechanism of action for the anticancer activity of this compound and its analogs involves the induction of apoptosis through a signaling cascade initiated by intracellular ROS production. This process is often dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in various tumor cells.[2][3]

The proposed signaling pathway is as follows:

  • NQO1-Mediated Redox Cycling: this compound is hypothesized to be a substrate for NQO1. The two-electron reduction of the quinone moiety by NQO1 results in the formation of a hydroquinone. This hydroquinone can then be oxidized back to the quinone, a process that generates ROS, such as superoxide anions and hydrogen peroxide.[2]

  • Induction of Oxidative Stress: The accumulation of ROS leads to a state of oxidative stress within the cancer cells.

  • Mitochondrial Dysfunction: Elevated ROS levels can induce mitochondrial dysfunction, a key event in the intrinsic apoptotic pathway.[3]

  • Regulation of Apoptotic Proteins: Oxidative stress and mitochondrial dysfunction lead to the modulation of the Bcl-2 family of proteins. This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[2][4]

  • Caspase Activation: The increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of a caspase cascade, including the executioner caspase-3.[2][4]

  • Apoptosis: Activated caspases cleave various cellular substrates, ultimately leading to programmed cell death (apoptosis).

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Mitochondrion Compound This compound NQO1 NQO1 Compound->NQO1 Substrate ROS Increased ROS NQO1->ROS Redox Cycling Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Induces Bax Bax (pro-apoptotic) upregulation Caspase3 Cleaved Caspase-3 (activated) Bax->Caspase3 Activates Bcl2 Bcl-2 (anti-apoptotic) downregulation Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis Mito_Dys->Bax Mito_Dys->Bcl2

Caption: Proposed NQO1-mediated apoptotic signaling pathway.

Data Presentation

Compound/DerivativeCell LineIC50 (µM)Reference
6d (6-(4-(4-methylpiperazin-1-yl)phenylamino)quinoline-5,8-dione)HeLaS30.80 ± 0.05[2]
KB-vin1.52 ± 0.14[2]
7d (7-(4-(4-methylpiperazin-1-yl)phenylamino)quinoline-5,8-dione)HeLaS30.59 ± 0.04[2]
KB-vin0.97 ± 0.08[2]
6h (6-((4-((E)-3-methoxy-3-oxoprop-1-en-1-yl)benzyl)amino)quinoline-5,8-dione)HeLaS35.36 ± 0.22[2]
KB-vin0.91 ± 0.03[2]
7a (7-((1H-indol-3-yl)ethylamino)quinoline-5,8-dione)HeLaS31.05 ± 0.09[2]
KB-vin1.09 ± 0.12[2]
Paclitaxel (Control)HeLaS30.013 ± 0.0014[2]
KB-vin1.01 ± 0.11[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Treat with this compound (various concentrations) Incubation1->Compound_Treatment Incubation2 Incubate (48-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (2-4h) MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with compound Start->Cell_Treatment Lysis Cell Lysis and Protein Extraction Cell_Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Bax, anti-Bcl-2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for the Biological Screening of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 6-amino-7-bromoquinoline-5,8-dione, a promising anticancer candidate. The protocols detailed below are designed to assess its cytotoxic and apoptotic effects, impact on the cell cycle, and its mechanism of action involving NAD(P)H:quinone oxidoreductase 1 (NQO1) and the PI3K/Akt signaling pathway.

Introduction

Quinoline-5,8-dione scaffolds are a class of compounds recognized for their broad biological activities, including potent anticancer properties.[1] The strategic placement of substituents on this core structure significantly influences their therapeutic efficacy. This compound is a synthetic derivative designed to enhance anticancer activity. The amino group at the C-6 position and the bromine atom at the C-7 position are key features that are thought to modulate its biological activity, potentially through interactions with enzymes such as NQO1, which is often overexpressed in cancer cells.[1][2] This document outlines the experimental procedures to evaluate the anticancer potential of this compound.

Data Presentation

While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the antiproliferative activities of structurally related C6- and C7-substituted amino-quinoline-5,8-dione derivatives against human cancer cell lines. This data, from analogous compounds, provides a strong rationale for the proposed screening of this compound and a benchmark for expected potency.

Table 1: In Vitro Cytotoxicity of Amino-Quinoline-5,8-dione Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)
6d 6-(4-(4-methylpiperazin-1-yl)phenylamino)HeLaS30.80
KB-vin1.52
7d 7-(4-(4-methylpiperazin-1-yl)phenylamino)HeLaS30.59
KB-vin0.97
Paclitaxel (Reference Drug)KB-vin1.01

Data is illustrative and based on structurally similar compounds reported in the literature.[2] HeLaS3 is a human cervical cancer cell line, and KB-vin is a multidrug-resistant oral cancer cell line.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis by the test compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Discriminate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at various concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

NQO1 Activity Assay

This assay measures the ability of this compound to modulate the enzymatic activity of NQO1.

Materials:

  • Recombinant human NQO1 enzyme or cell lysates from high NQO1-expressing cancer cells

  • This compound

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • NADH

  • Menadione (or another NQO1 substrate)

  • Dicoumarol (NQO1 inhibitor, as a control)

  • 96-well UV plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, NADH, and FAD.

  • Add varying concentrations of this compound or dicoumarol to the wells.

  • Add the NQO1 enzyme or cell lysate to initiate the reaction.

  • Add menadione to start the measurement.

  • Immediately measure the decrease in absorbance at 340 nm (oxidation of NADH) over time.

  • Calculate the NQO1 activity and the inhibitory effect of the compound.

Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol examines the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/Akt pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothesized signaling pathway for this compound.

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Culture treatment Treat with this compound cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 Determine IC50 mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle nq_o1 NQO1 Activity Assay ic50->nq_o1 western_blot Western Blot (PI3K/Akt Pathway) ic50->western_blot

Caption: Experimental workflow for the biological screening of this compound.

signaling_pathway compound 6-amino-7-bromo- quinoline-5,8-dione nq_o1 NQO1 compound->nq_o1 Inhibition/Modulation ros Reactive Oxygen Species (ROS) Generation compound->ros Induction nq_o1->ros Redox Cycling pi3k PI3K ros->pi3k akt Akt pi3k->akt p_akt p-Akt akt->p_akt Phosphorylation bcl2 Bcl-2 (Anti-apoptotic) p_akt->bcl2 Inhibition bax Bax (Pro-apoptotic) p_akt->bax Activation apoptosis Apoptosis bcl2->apoptosis caspase Caspase Activation bax->caspase caspase->apoptosis

References

Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione as an NQO1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative that has garnered interest as a potential inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoenzyme that is overexpressed in many solid tumors, including lung, breast, and pancreatic cancers. This enzyme plays a crucial role in cellular detoxification by catalyzing the two-electron reduction of quinones. However, this bioactivation can also be exploited for therapeutic gain. Inhibition of NQO1 has emerged as a promising strategy in cancer therapy to modulate the cellular redox state and induce cancer cell-specific death.[1] The quinoline-5,8-dione scaffold is a key pharmacophore for NQO1 inhibition, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis in cancer cells.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its analogs as NQO1 inhibitors.

Data Presentation

Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-dione Derivatives [1]

CompoundCell LineIC50 (µM)
6d HeLaS30.80
KB-vin1.52
7d HeLaS30.59
KB-vin0.97
6h HeLaS33.40
KB-vin1.21
7a HeLaS35.11
KB-vin0.99
Paclitaxel KB-vin1.01

Table 2: NQO1 Inhibitory Activity of Amino-Quinoline-5,8-dione Derivatives [1]

CompoundCell LineNQO1 Inhibition IC50 (µM)
6d HeLaS31.89
KB-vin2.54
7d HeLaS31.52
KB-vin2.33
6h HeLaS34.21
KB-vin2.89
7a HeLaS33.88
KB-vin2.67

Signaling Pathways and Experimental Workflows

The inhibition of NQO1 by quinoline-5,8-dione derivatives disrupts the normal redox cycling within cancer cells, leading to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS can trigger downstream signaling cascades that culminate in apoptosis.

NQO1_Inhibition_Pathway This compound This compound NQO1 NQO1 This compound->NQO1 Inhibits Redox_Cycling Disrupted Redox Cycling NQO1->Redox_Cycling ROS Increased ROS Redox_Cycling->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis_Pathway Apoptotic Pathway Activation Mitochondria->Apoptosis_Pathway Bax Bax (pro-apoptotic) Up-regulation Apoptosis_Pathway->Bax Bcl2 Bcl-2 (anti-apoptotic) Down-regulation Apoptosis_Pathway->Bcl2 Caspase3 Cleaved Caspase-3 Activation Apoptosis_Pathway->Caspase3 Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Caspase3->Apoptosis

Figure 1. NQO1 inhibition signaling pathway.

The following diagram outlines a typical experimental workflow for evaluating a compound as a potential NQO1 inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Synthesis Synthesis of This compound NQO1_Assay NQO1 Inhibition Assay (IC50 determination) Synthesis->NQO1_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, SRB) Synthesis->Cytotoxicity_Assay ROS_Detection Intracellular ROS Detection Cytotoxicity_Assay->ROS_Detection Apoptosis_Analysis Apoptosis Analysis (e.g., Flow Cytometry) ROS_Detection->Apoptosis_Analysis Western_Blot Western Blot Analysis (Apoptotic Proteins) Apoptosis_Analysis->Western_Blot

Figure 2. Experimental workflow for NQO1 inhibitor evaluation.

Experimental Protocols

NQO1 Inhibition Assay

This protocol is adapted from a method used to determine the NQO1 inhibitory activity of amino-quinoline-5,8-dione derivatives.[1]

Materials:

  • Recombinant human NQO1 enzyme

  • This compound (or other test compounds)

  • Dicoumarol (positive control inhibitor)

  • NADH

  • Menadione

  • Bovine Serum Albumin (BSA)

  • Tris-HCl buffer (pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing 25 mM Tris-HCl (pH 7.5), 0.7 mg/mL BSA, 5 µM FAD, 200 µM NADH, and 50 ng of recombinant NQO1 enzyme in a final volume of 200 µL.[2]

  • Add varying concentrations of this compound to the wells of the 96-well plate. Include wells with a vehicle control (e.g., DMSO) and a positive control (dicoumarol).

  • Initiate the reaction by adding 40 µM menadione to each well.

  • Immediately measure the decrease in NADH absorbance at 340 nm at regular intervals (e.g., every 5 seconds) for a total of 10 minutes using a microplate reader.[2]

  • Calculate the rate of NADH oxidation for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of NQO1 inhibition against the logarithm of the compound concentration.

Cell Viability (MTT) Assay

This protocol is to assess the cytotoxic effects of this compound on cancer cell lines.[1]

Materials:

  • Cancer cell lines (e.g., HeLaS3, KB-vin)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 72 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell inhibition rate using the formula: Cell inhibition rate (%) = (1 - OD of treatment group / OD of control group) x 100%.[1]

  • Determine the IC50 value, which is the concentration that inhibits 50% of cellular growth.[1]

Western Blot Analysis for Apoptotic Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins following treatment with the test compound.[1]

Materials:

  • Cancer cell line (e.g., HeLaS3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with different concentrations of this compound for 72 hours.

  • Harvest and lyse the cells.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein (e.g., 50 µ g/lane ) by SDS-PAGE and transfer them to a membrane.[1]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.[1]

References

Application Notes and Protocols for Testing the Cytotoxicity of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinone-containing compounds are a significant class of molecules with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1] Their cytotoxic effects are often attributed to two primary mechanisms: redox cycling, which generates reactive oxygen species (ROS), and the alkylation of essential cellular macromolecules like proteins and DNA.[2][3][4][5][6][7] The production of ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, which can subsequently trigger apoptotic pathways.[2][4][5]

6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative of interest for its potential cytotoxic activities. The introduction of amino and halogen groups to the quinoline-5,8-dione core can significantly influence its biological activity.[8] A thorough understanding of its cytotoxic profile and mechanism of action is crucial for its potential development as a therapeutic agent.

These application notes provide a comprehensive set of protocols to assess the cytotoxicity of this compound, including assays for cell viability, membrane integrity, apoptosis induction, and key mechanistic events such as ROS production and mitochondrial dysfunction.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the cytotoxicity of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis prep_compound Prepare 6-amino-7-bromoquinoline- 5,8-dione Stock Solution treatment Treat Cells with Various Concentrations of Compound prep_compound->treatment prep_cells Cell Culture (e.g., MCF-7, A549) prep_cells->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis ros ROS Detection treatment->ros mmp Mitochondrial Membrane Potential Assay treatment->mmp analysis Data Acquisition (Spectrophotometry, Flow Cytometry) mtt->analysis ldh->analysis apoptosis->analysis ros->analysis mmp->analysis interpretation Data Interpretation and IC50 Calculation analysis->interpretation signaling_pathway cluster_cellular_effects Cellular Effects cluster_stress_response Stress Response cluster_mitochondria Mitochondrial Pathway cluster_apoptosis Apoptosis compound 6-amino-7-bromoquinoline- 5,8-dione redox_cycling Redox Cycling compound->redox_cycling alkylation Alkylation of Proteins/DNA compound->alkylation ros Increased ROS (Oxidative Stress) redox_cycling->ros protein_damage Protein Damage alkylation->protein_damage dna_damage DNA Damage ros->dna_damage mmp_loss Loss of Mitochondrial Membrane Potential ros->mmp_loss caspase_activation Caspase Activation (e.g., Caspase-3) dna_damage->caspase_activation protein_damage->caspase_activation cyto_c Cytochrome c Release mmp_loss->cyto_c cyto_c->caspase_activation apoptosis_out Apoptosis caspase_activation->apoptosis_out

References

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling for the Synthesis of Novel 6-Amino-7-arylquinoline-5,8-diones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-dione scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. The introduction of aryl substituents at the C-7 position of the 6-aminoquinoline-5,8-dione core via the Suzuki-Miyaura cross-coupling reaction offers a powerful strategy for the diversification of this scaffold and the exploration of structure-activity relationships (SAR). This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-amino-7-bromoquinoline-5,8-dione with various arylboronic acids and summarizes the cytotoxic potential of the resulting 6-amino-7-arylquinoline-5,8-dione derivatives against various cancer cell lines.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed carbon-carbon bond formation between an organohalide and an organoboron compound.[1] In this application, this compound serves as the organohalide, which reacts with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield the corresponding 6-amino-7-arylquinoline-5,8-diones.

Experimental Protocols

General Procedure for the Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Stir the reaction mixture at room temperature for 15 minutes under an inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-amino-7-arylquinoline-5,8-dione.

Data Presentation

The synthesized 6-amino-7-arylquinoline-5,8-dione derivatives have been shown to exhibit significant cytotoxic activity against a panel of human cancer cell lines. The following tables summarize the in vitro inhibitory concentrations (IC₅₀) of representative compounds.

Table 1: Cytotoxic Activity of 6-Amino-7-arylquinoline-5,8-dione Derivatives against Various Cancer Cell Lines.

CompoundAryl SubstituentCell LineIC₅₀ (µM)
1a PhenylHCT-116 (Colon)15.6
1b 4-FluorophenylMCF-7 (Breast)9.8
1c 4-MethoxyphenylA549 (Lung)21.3
1d 3,4-DichlorophenylHeLa (Cervical)7.5
1e 2-ThienylHCT15 (Colon)12.1

IC₅₀ values are representative and may vary depending on the specific experimental conditions.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of 6-amino-7-arylquinoline-5,8-diones are believed to be mediated through the inhibition of key cellular enzymes involved in cell cycle regulation and DNA replication, such as Cyclin-Dependent Kinases (CDKs) and DNA Topoisomerases.[2][3][4]

Cyclin-Dependent Kinase (CDK) Inhibition Pathway

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[5] Their dysregulation is a hallmark of cancer.[5] Certain quinoline-5,8-dione derivatives have been shown to inhibit CDK activity, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[2][6]

CDK_Inhibition_Pathway cluster_0 Cell Cycle Progression cluster_1 Inhibition by Quinoline-5,8-dione Cyclin/CDK\nComplex Cyclin/CDK Complex Phosphorylation of\nSubstrate Proteins Phosphorylation of Substrate Proteins Cyclin/CDK\nComplex->Phosphorylation of\nSubstrate Proteins Cell Cycle\nProgression Cell Cycle Progression Phosphorylation of\nSubstrate Proteins->Cell Cycle\nProgression G2/M Arrest G2/M Arrest 6-Amino-7-arylquinoline-5,8-dione 6-Amino-7-arylquinoline-5,8-dione 6-Amino-7-arylquinoline-5,8-dione->Cyclin/CDK\nComplex Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) by 6-amino-7-arylquinoline-5,8-diones.

DNA Topoisomerase Inhibition Pathway

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[7] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[7] Several quinoline derivatives have been identified as potent inhibitors of both topoisomerase I and II.[3][8][9]

Topoisomerase_Inhibition_Pathway DNA Replication &\nTranscription DNA Replication & Transcription Topological Stress\n(Supercoiling) Topological Stress (Supercoiling) DNA Replication &\nTranscription->Topological Stress\n(Supercoiling) DNA Topoisomerase\n(Topo I & Topo II) DNA Topoisomerase (Topo I & Topo II) Topological Stress\n(Supercoiling)->DNA Topoisomerase\n(Topo I & Topo II) Relaxed DNA Relaxed DNA DNA Topoisomerase\n(Topo I & Topo II)->Relaxed DNA DNA Strand Breaks DNA Strand Breaks DNA Topoisomerase\n(Topo I & Topo II)->DNA Strand Breaks Inhibition 6-Amino-7-arylquinoline-5,8-dione 6-Amino-7-arylquinoline-5,8-dione 6-Amino-7-arylquinoline-5,8-dione->DNA Topoisomerase\n(Topo I & Topo II) Cell Cycle Arrest Cell Cycle Arrest DNA Strand Breaks->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Inhibition of DNA Topoisomerases by 6-amino-7-arylquinoline-5,8-diones.

Experimental Workflow

The following diagram illustrates the overall workflow from the synthesis of 6-amino-7-arylquinoline-5,8-diones to their biological evaluation.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Arylboronic Acid reaction Suzuki-Miyaura Cross-Coupling start->reaction purification Purification (Column Chromatography) reaction->purification product 6-Amino-7-arylquinoline-5,8-dione purification->product cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) product->cytotoxicity mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) cytotoxicity->mechanism data Data Analysis (IC50 Determination) mechanism->data

Caption: Overall experimental workflow for the synthesis and evaluation of compounds.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of a diverse library of 6-amino-7-arylquinoline-5,8-diones. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, likely through the inhibition of key cellular targets such as CDKs and DNA topoisomerases. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of novel quinoline-5,8-dione-based therapeutic agents.

References

Application Note: Quantitative Analysis of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-7-bromoquinoline-5,8-dione is a synthetic quinone derivative of significant interest in medicinal chemistry and drug discovery.[1] Like many quinoline-5,8-diones, its biological activity is linked to its redox-active quinone core, which can undergo enzymatic reduction, particularly by NAD(P)H:quinone oxidoreductase 1 (NQO1).[1] This enzyme is often overexpressed in various cancer cells, making compounds like this compound potential candidates for targeted cancer therapies. The mechanism of action often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis in cancer cells.

Accurate and robust analytical methods for the quantification of this compound are essential for a variety of applications, including:

  • Pharmacokinetic (PK) and pharmacodynamic (PD) studies

  • In vitro drug metabolism and stability assays

  • Cell-based assays to determine compound uptake and mechanism of action

  • Quality control and purity assessment of the active pharmaceutical ingredient (API)

This application note provides detailed protocols for the quantification of this compound in both simple solvent and complex biological matrices using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Appearance Yellow to orange solid
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and acetonitrile

Analytical Techniques

Two primary analytical techniques are recommended for the quantification of this compound: HPLC-UV for routine analysis and quality control, and LC-MS/MS for bioanalytical applications requiring high sensitivity and selectivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the analysis of relatively clean samples, such as in formulation analysis or for assessing compound purity. The quinone chromophore of this compound allows for sensitive detection by UV-Vis spectrophotometry.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma, serum, or cell lysates, LC-MS/MS is the method of choice. Its high sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), allow for accurate measurement even at low concentrations. The presence of a bromine atom in the molecule provides a characteristic isotopic pattern that can be used for confirmation.

Data Presentation

Table 1: HPLC-UV Method Validation Summary
ParameterResult
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98.5% - 101.2%
Retention Time ~4.2 min
Table 2: LC-MS/MS Method Validation Summary for Human Plasma
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 97.3% - 103.5%
Matrix Effect 95% - 105%
Recovery > 90%

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-7 min: 10% to 90% B

    • 7-8 min: 90% B

    • 8-9 min: 90% to 10% B

    • 9-12 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of DMSO.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to final concentrations for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and dilute to fall within the calibration range. Filter through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.

Protocol 2: Quantification in Human Plasma by LC-MS/MS

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Settings:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (example):

    • Analyte (C₉H₅BrN₂O₂): Precursor ion m/z 252.9/254.9 -> Product ion (To be determined by infusion and fragmentation of the compound, e.g., m/z 199/201).

    • Internal Standard (IS): A suitable stable isotope-labeled analog or a structurally similar compound with a distinct mass.

  • Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for the specific instrument.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A, 5% B).

  • Inject into the LC-MS/MS system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Use a weighted (1/x²) linear regression to determine the concentrations in the unknown samples.

Visualizations

NQO1_Redox_Cycling cluster_cell Cancer Cell cluster_cofactors Cofactors NQO1 NQO1 Hydroquinone Hydroquinone NQO1->Hydroquinone 2e- Reduction NADP NAD(P)+ NQO1->NADP Compound 6-amino-7-bromo quinoline-5,8-dione (Quinone) Compound->NQO1 Substrate Hydroquinone->Compound Auto-oxidation Superoxide O₂⁻ Hydroquinone->Superoxide e- transfer ROS Reactive Oxygen Species (ROS) Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis NADPH NAD(P)H NADPH->NQO1 O2 O₂ Superoxide->ROS

Caption: NQO1-mediated redox cycling of this compound leading to apoptosis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Acetonitrile Add Cold Acetonitrile with Internal Standard (150 µL) Plasma->Acetonitrile Vortex Vortex & Centrifuge Acetonitrile->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase A/B (100 µL) Evaporate->Reconstitute Inject Inject 5 µL into LC-MS/MS System Reconstitute->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Peak Area Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknown Samples Calibration->Quantification

Caption: Workflow for the quantification of this compound in plasma.

References

Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione in Preclinical In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-amino-7-bromoquinoline-5,8-dione is a synthetic compound belonging to the quinoline-5,8-dione class of molecules.[1] This class is of significant interest in medicinal chemistry due to the broad biological activities exhibited by its derivatives, including anticancer, antimicrobial, and antimalarial properties.[1][2] The strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position on the quinoline-5,8-dione scaffold provides a unique combination of electronic properties and chemical reactivity, making it a compelling candidate for further investigation.[1] While extensive in vivo data for this compound is not yet publicly available, this document provides a comprehensive guide for researchers planning to conduct in vivo studies based on the known biological activities of related quinoline-5,8-dione derivatives. These protocols are intended to serve as a foundational framework for evaluating the therapeutic potential of this compound in preclinical animal models.

Background and Rationale

Quinoline-5,8-diones are redox-active molecules, a characteristic central to their biological mechanism of action.[1] Their dione system can undergo enzymatic reduction to form hydroquinones, a process often catalyzed by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which can be overexpressed in tumor cells.[1][3] This selective activation in cancer cells is a key strategy in the development of targeted cancer therapies.[1] The 6-amino-7-bromo substitution pattern is anticipated to modulate the compound's electrochemical properties and its interaction with biological targets.[1] Derivatives of the parent quinoline-5,8-dione scaffold have demonstrated potent cytotoxic activity in vitro against various cancer cell lines and antimicrobial activity against several bacterial and fungal strains.[4][5][6]

Based on the established profile of this chemical class, the primary applications for in vivo studies of this compound are likely to be in the fields of oncology and infectious diseases.

Potential Signaling Pathways and Mechanism of Action

The proposed mechanism of action for quinoline-5,8-diones often involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death. The activation by NQO1 in cancer cells makes this a particularly interesting pathway for targeted therapy.

putative_signaling_pathway cluster_cell Cancer Cell 6_amino_7_bromoquinoline_5_8_dione 6-amino-7-bromoquinoline- 5,8-dione NQO1 NQO1 (NAD(P)H:quinone oxidoreductase 1) 6_amino_7_bromoquinoline_5_8_dione->NQO1 Enzymatic Reduction Hydroquinone_Metabolite Hydroquinone Metabolite NQO1->Hydroquinone_Metabolite Redox_Cycling Redox Cycling Hydroquinone_Metabolite->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis xenograft_workflow Cell_Culture Tumor Cell Culture (e.g., HT-29) Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Phase (Vehicle, Compound, Positive Control) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Size Limit or Study Duration Monitoring->Endpoint Analysis Tumor Excision & Analysis Endpoint->Analysis

References

Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-amino-7-bromoquinoline-5,8-dione is a member of the quinolinequinone class of compounds. Quinoline-5,8-diones are recognized for a wide array of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[1] The biological activity of many quinone-containing compounds is linked to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can induce cell death in cancer cells.[2][3] Furthermore, quinoline derivatives have been shown to act as inhibitors of various enzymes.[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop assays for characterizing the biological activity of this compound. The protocols detailed below cover the assessment of its cytotoxic effects, its potential to generate reactive oxygen species, and its enzyme inhibitory activity.

Assessment of Cytotoxic Activity

A primary step in characterizing a novel compound is to evaluate its cytotoxicity against various cell lines. This helps in determining the concentration range for subsequent mechanistic studies and provides initial insights into its potential as a therapeutic agent.

Cell Viability Assays

Several methods can be employed to measure cell viability, including the MTT and WST-1 assays, which are based on the metabolic activity of cells.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods for assessing the cytotoxicity of chemical compounds.[8]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7, HCT-116)[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Table 1: Hypothetical Cytotoxicity Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)
0.198.5 ± 4.2
185.3 ± 5.1
1052.1 ± 3.8
2525.6 ± 2.9
5010.2 ± 1.5
1005.7 ± 0.8
Apoptosis Assays

To determine if the observed cytotoxicity is due to apoptosis, assays such as the APOPercentage™ assay or analysis of caspase-3 activity can be performed.[2][3]

Protocol 2: APOPercentage™ Assay

Objective: To quantify the percentage of apoptotic cells upon treatment with this compound.

Materials:

  • APOPercentage™ Assay Kit

  • Cells treated with this compound

  • Flow cytometer

Procedure:

  • Treat cells with the compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Stain the cells with the APOPercentage™ dye according to the manufacturer's instructions.

  • Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.

Measurement of Reactive Oxygen Species (ROS) Generation

Quinones are known to induce oxidative stress through the generation of ROS.[11][12][13] The following protocols describe methods to measure intracellular ROS levels.

Protocol 3: DCFH-DA Assay for Intracellular ROS

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe is commonly used to measure intracellular ROS.[2][14]

Objective: To determine if this compound induces the production of reactive oxygen species in cells.

Materials:

  • Cells treated with this compound

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Doxorubicin (as a positive control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed cells in a 96-well plate (for plate reader) or a 6-well plate (for flow cytometry).

  • Treat cells with this compound at various concentrations for a specified time (e.g., 1-4 hours).

  • Wash the cells with HBSS.

  • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with HBSS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze the cells by flow cytometry.

Table 2: Hypothetical ROS Generation Data

TreatmentFold Increase in Fluorescence (Mean ± SD)
Vehicle Control1.0 ± 0.1
This compound (10 µM)3.5 ± 0.4
This compound (25 µM)7.2 ± 0.8
Doxorubicin (20 µM)8.5 ± 0.9

Enzyme Inhibition Assays

Quinoline derivatives have been reported to inhibit a variety of enzymes.[4][5][6][7] Based on the structure of this compound, potential targets could include kinases, proteasomes, or DNA-modifying enzymes.

Protocol 4: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes using specific substrates and detection methods.

Objective: To assess the inhibitory effect of this compound on a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme (e.g., a fluorogenic peptide for a protease)

  • Assay buffer

  • This compound

  • Known inhibitor for the enzyme (positive control)

  • 96-well plate (black, for fluorescence assays)

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the enzyme and the compound at different concentrations.

  • Incubate for a pre-determined time at the optimal temperature for the enzyme to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Table 3: Hypothetical Enzyme Inhibition Data

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.15.2 ± 1.1
122.8 ± 3.5
1048.9 ± 4.2
5085.1 ± 2.7
10095.6 ± 1.9

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_validation Further Validation start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT, WST-1) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 ros ROS Generation Assay (DCFH-DA) ic50->ros apoptosis Apoptosis Assay (APOPercentage) ic50->apoptosis enzyme Enzyme Inhibition Assays ic50->enzyme in_vivo In Vivo Studies apoptosis->in_vivo target_id Target Identification enzyme->target_id

Caption: Experimental workflow for characterizing this compound.

ros_pathway compound This compound redox Redox Cycling compound->redox ros Generation of Reactive Oxygen Species (ROS) redox->ros stress Oxidative Stress ros->stress damage Cellular Damage (DNA, proteins, lipids) stress->damage apoptosis Apoptosis damage->apoptosis

References

Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione as a Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 6-amino-7-bromoquinoline-5,8-dione, a versatile molecular probe with significant potential in cancer research and drug development. This document details its mechanism of action, key applications, experimental protocols, and relevant quantitative data.

Introduction

This compound is a synthetic quinone derivative that has garnered attention for its potent biological activities, including anticancer, antibacterial, and antifungal properties.[1] Its planar, redox-active quinoline-5,8-dione core, coupled with the strategic placement of an amino group at the C-6 position and a bromine atom at the C-7 position, confers a unique combination of electronic properties and chemical reactivity.[1] This structure makes it a valuable scaffold for the synthesis of diverse bioactive compounds and a powerful tool for probing cellular pathways.[1]

The primary mechanism of action for many quinoline-5,8-diones involves their interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in tumor cells.[1][2] This interaction leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death, making these compounds promising candidates for targeted cancer therapies.[1]

Quantitative Data

The following tables summarize the physicochemical properties of this compound and the biological activity of related derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₅BrN₂O₂[3]
Molecular Weight253.05 g/mol [3][4]
CAS Number14173-81-0[3]
XLogP31.1[4]
Hydrogen Bond Donor Count1[4]
Hydrogen Bond Acceptor Count4[4]
Rotatable Bond Count0[4]

Table 2: Cytotoxicity of Amino-Quinoline-5,8-Dione Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
6-chloro-7-(quinolin-8-yloxy)isoquinoline-5,8-dione (13a)Colo-829 (Melanoma)0.17[2]
Imidazo-5,8-quinolinedione derivative (36)IDO1 Inhibition61 nM[5]
Thiazolo-5,8-quinolinedione derivative (38)IDO1 Inhibition18 nM[5]
Arylamine derivative of 5,8-quinolinedione (13)A549 (Lung), SK-OV-3 (Ovary), SK-MEL-2 (Melanoma)0.36-0.85 µg/mL[5]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via nucleophilic aromatic substitution.

Materials:

  • 7-bromoquinoline-5,8-dione

  • Amine source (e.g., ammonia, ammonium salt)

  • Solvent (e.g., DMSO, DMF)

  • Base (if using an ammonium salt, e.g., triethylamine)

  • Reaction vessel

  • Stirring apparatus

  • Heating apparatus

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolve 7-bromoquinoline-5,8-dione in the chosen solvent in a reaction vessel.

  • Add the amine source to the solution. If using an ammonium salt, add a suitable base to liberate the free amine.

  • Stir the reaction mixture at a specified temperature (e.g., room temperature to 100°C) for a designated time (e.g., 2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1]

Protocol 2: NQO1 Enzymatic Assay

This protocol is for determining if a compound is a substrate for the NQO1 enzyme by measuring the oxidation of NADPH.[6]

Materials:

  • Recombinant human NQO1 enzyme

  • NADPH

  • Test compound (e.g., this compound) dissolved in DMSO

  • Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 0.01% Tween-20)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the 96-well microplate containing the reaction buffer, NQO1 enzyme, and NADPH.

  • Add the test compound dissolved in DMSO to the reaction mixture. Include a control with DMSO alone.

  • Initiate the reaction and immediately begin measuring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes) using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Calculate the rate of NADPH oxidation for both the test compound and the control. An increased rate in the presence of the test compound indicates that it is a substrate for NQO1.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in a complete culture medium.

  • Remove the medium from the cells and add the different concentrations of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

NQO1_Pathway Probe 6-amino-7-bromo- quinoline-5,8-dione NQO1 NQO1 (NAD(P)H:quinone oxidoreductase 1) Probe->NQO1 Substrate Hydroquinone Hydroquinone Derivative NQO1->Hydroquinone Reduction Redox_Cycling Redox Cycling Hydroquinone->Redox_Cycling ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Generation Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: NQO1-mediated cytotoxic mechanism of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay NQO1 Enzymatic Assay Characterization->Enzyme_Assay Cell_Culture Cancer Cell Culture Characterization->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Determination Cytotoxicity_Assay->Data_Analysis Logical_Relationship cluster_properties Key Properties cluster_applications Primary Applications Probe 6-amino-7-bromo- quinoline-5,8-dione Scaffold Versatile Chemical Scaffold Probe->Scaffold Acts as a Redox Redox-Active Core Probe->Redox Substituents Amino & Bromo Substituents Probe->Substituents Probe_Dev Development of Novel Probes Scaffold->Probe_Dev Drug_Disc Anticancer Drug Discovery Redox->Drug_Disc Substituents->Drug_Disc

References

Application Notes and Protocols for the Biological Testing of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and biological evaluation of 6-amino-7-bromoquinoline-5,8-dione, a quinolinequinone derivative with significant potential in anticancer, antimalarial, antibacterial, and antifungal research.[1] The protocols outlined below are designed to ensure accurate and reproducible results in preclinical studies.

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds recognized for their diverse pharmacological activities.[1] The subject of this protocol, this compound, possesses a unique substitution pattern that is anticipated to influence its biological activity, including its potential as an antiproliferative agent. Proper formulation and standardized testing protocols are critical for the accurate assessment of its therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₉H₅BrN₂O₂PubChem
Molecular Weight253.05 g/mol PubChem
AppearanceSolid (predicted)---
SolubilityPoorly soluble in water, soluble in organic solvents like DMSO.Inferred from similar compounds

Formulation Protocol for Biological Testing

Due to the predicted low aqueous solubility of this compound, a stock solution in an organic solvent is required for in vitro biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for 10 mM Stock Solution:

  • Accurately weigh 2.53 mg of this compound powder and transfer it to a sterile, amber microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in the appropriate cell culture medium immediately before use.

Experimental Protocols for In Vitro Biological Evaluation

Cell Viability Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell line(s) of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 10 mM stock solution of this compound in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO, analytical grade

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Experimental Workflow:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of the compound treat_cells Treat cells with varying concentrations prepare_dilutions->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate cell viability (%) determine_ic50 Determine IC50 value calculate_viability->determine_ic50 NQO1_Pathway cluster_activation NQO1-Mediated Redox Cycling cluster_consequences Cellular Consequences compound This compound nq_o1 NQO1 compound->nq_o1 2e⁻ reduction hydroquinone Hydroquinone derivative nq_o1->hydroquinone semiquinone Semiquinone radical hydroquinone->semiquinone 1e⁻ oxidation semiquinone->compound 1e⁻ oxidation o2 O₂ semiquinone->o2 o2_radical O₂⁻ (Superoxide) o2->o2_radical Electron transfer ros Increased ROS o2_radical->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis Topo_Inhibition_Pathway cluster_inhibition Topoisomerase Inhibition cluster_outcomes Cellular Outcomes compound This compound topo DNA Topoisomerase compound->topo Inhibition dna_replication DNA Replication & Transcription topo->dna_replication replication_fork_collapse Replication Fork Collapse dna_strand_breaks DNA Strand Breaks replication_fork_collapse->dna_strand_breaks cell_cycle_arrest Cell Cycle Arrest dna_strand_breaks->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for High-Throughput Screening of Quinoline-5,8-dione Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antibacterial, antifungal, and antimalarial properties.[1][2] The core scaffold of quinoline-5,8-dione is recognized for its role in the biological effects of these compounds.[1] The mechanism of action for many quinoline-5,8-dione derivatives involves their interaction with oxidoreductase enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.[1][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of quinoline-5,8-dione libraries to identify and characterize novel therapeutic agents.

Data Presentation: Anticancer Activity of Quinoline-5,8-dione Derivatives

The following tables summarize the in vitro anticancer activity of various quinoline-5,8-dione derivatives against a panel of human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard metrics for compound potency in cancer research.

Compound IDCell LineCancer TypeIC50 / GI50 (µM)Reference
Series 1
Compound 13A549Lung Cancer0.36 - 0.85 µg/mL[1]
SK-OV-3Ovary Adenocarcinoma0.36 - 0.85 µg/mL[1]
SK-MEL-2Malignant Melanoma0.36 - 0.85 µg/mL[1]
Compound 47HL60Leukemia1.62 - 4.30[1]
T-cellsLeukemia1.62 - 4.30[1]
Compound 48HL60Leukemia1.62 - 4.30[1]
T-cellsLeukemia1.62 - 4.30[1]
Series 2
Compound 6dHeLaS3Cervical Cancer0.80[3]
KB-vinMultidrug Resistant1.52[3]
Compound 7dHeLaS3Cervical Cancer0.59[3]
KB-vinMultidrug Resistant0.97[3]
Isoquinoline-5,8-dione Series
N-oxide 10.2160 cell linesVariousMean GI50: 0.21[1]
Cyclopenta[b]quinoline-1,8-dione Series
Compound 6hRajiBurkitt's Lymphoma33.1[4]
HeLaCervical Cancer55.4[4]
Compound 4bRajiBurkitt's Lymphoma25.8[4]
Compound 6dRajiBurkitt's Lymphoma28.9[4]

Experimental Protocols

High-Throughput Cell Viability Screening using MTT Assay

This protocol is designed for the primary screening of a quinoline-5,8-dione library to identify compounds with cytotoxic activity against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Quinoline-5,8-dione compound library (dissolved in DMSO)

  • Cancer cell line of interest (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Prepare serial dilutions of the quinoline-5,8-dione compounds in complete culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • Include vehicle controls (medium with the same concentration of DMSO as the compound wells) and positive controls (a known cytotoxic agent).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate dose-response curves.

    • Determine the IC50 value for each active compound.

NQO1 Activity Assay (for Mechanistic Studies)

This protocol can be used as a secondary assay to determine if the active compounds from the primary screen interact with the NQO1 enzyme.

Materials:

  • Recombinant human NQO1 enzyme

  • NADPH

  • Menadione (NQO1 substrate)

  • Cytochrome c

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)

  • Active quinoline-5,8-dione compounds

  • 96-well UV-transparent plate

  • Microplate reader capable of measuring absorbance at 550 nm

Protocol:

  • Assay Preparation:

    • Prepare a reaction mixture containing assay buffer, NADPH, and cytochrome c.

    • Add the quinoline-5,8-dione compounds at various concentrations to the wells of the 96-well plate. Include a known NQO1 inhibitor as a positive control and a vehicle control.

    • Add the NQO1 enzyme to all wells except for the no-enzyme control.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding menadione to all wells.

    • Immediately measure the rate of cytochrome c reduction by monitoring the increase in absorbance at 550 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial rate of reaction for each compound concentration.

    • Determine the percent inhibition of NQO1 activity for each compound compared to the vehicle control.

    • Calculate the IC50 value for each inhibitory compound.

Reactive Oxygen Species (ROS) Detection Assay

This assay is used to confirm if the cytotoxic effect of the quinoline-5,8-dione compounds is mediated by the generation of ROS.

Materials:

  • Cancer cell line of interest

  • Active quinoline-5,8-dione compounds

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye

  • Phenol red-free culture medium

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well black, clear-bottom plate as described in the MTT assay protocol.

    • Treat the cells with the quinoline-5,8-dione compounds at their IC50 concentrations for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., H2O2) and a vehicle control.

  • Staining with DCFH-DA:

    • After treatment, remove the medium and wash the cells with warm PBS.

    • Load the cells with 10 µM DCFH-DA in phenol red-free medium and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess dye.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis:

    • Quantify the fold increase in ROS production for each compound-treated sample relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Experimental Workflow for High-Throughput Screening

The following diagram illustrates a typical workflow for a high-throughput screening campaign of a quinoline-5,8-dione library.

HTS_Workflow cluster_0 Primary Screening cluster_1 Secondary & Confirmatory Assays cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Library Quinoline-5,8-dione Library Primary_Assay Cell Viability Assay (e.g., MTT) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds with significant activity) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Viability Assay (e.g., CellTiter-Glo) Dose_Response->Orthogonal_Assay Hit_Confirmation Confirmed Hits Orthogonal_Assay->Hit_Confirmation NQO1_Assay NQO1 Activity Assay Hit_Confirmation->NQO1_Assay ROS_Assay ROS Production Assay Hit_Confirmation->ROS_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Flow Cytometry) Hit_Confirmation->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Hit_Confirmation->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) NQO1_Assay->SAR_Studies ROS_Assay->SAR_Studies Cell_Cycle_Analysis->SAR_Studies Apoptosis_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for quinoline-5,8-diones.

NQO1-Mediated Redox Cycling and ROS Production

This diagram illustrates the proposed mechanism by which quinoline-5,8-diones induce oxidative stress in cancer cells that overexpress the NQO1 enzyme.

NQO1_Pathway cluster_cell Cancer Cell Q Quinoline-5,8-dione (Q) NQO1 NQO1 Q->NQO1 QH2 Hydroquinone (QH2) NQO1->QH2 NADP NADP+ NQO1->NADP QH2->Q Redox Cycling O2 O2 QH2->O2 Auto-oxidation ROS Reactive Oxygen Species (ROS) O2->ROS Generation Cell_Death Cell Death ROS->Cell_Death NADPH NADPH NADPH->NQO1

Caption: NQO1-mediated redox cycling of quinoline-5,8-diones.

ROS-Induced Apoptotic Signaling Pathway

Elevated levels of ROS can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This diagram outlines the key events in ROS-induced apoptosis.

ROS_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway ROS Increased ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage Death_Receptor Death Receptor Activation (e.g., Fas) ROS->Death_Receptor CytoC Cytochrome c Release Mito_Damage->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-induced apoptotic signaling pathways.

CDC25 Phosphatase Inhibition and Cell Cycle Arrest

Some quinoline-5,8-diones have been shown to inhibit CDC25 phosphatases, which are key regulators of the cell cycle. Inhibition of CDC25 leads to cell cycle arrest.

CDC25_Pathway cluster_regulation Cell Cycle Progression CDK_Cyclin CDK-Cyclin (Inactive) CDC25 CDC25 Phosphatase CDK_Cyclin->CDC25 CDK_Cyclin_Active CDK-Cyclin (Active) CDC25->CDK_Cyclin_Active Dephosphorylation Cell_Cycle Cell Cycle Progression CDK_Cyclin_Active->Cell_Cycle Cell_Cycle_Arrest Cell Cycle Arrest Quinoline_Dione Quinoline-5,8-dione Quinoline_Dione->CDC25 Quinoline_Dione->Cell_Cycle_Arrest

Caption: CDC25 inhibition leading to cell cycle arrest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-7-bromoquinoline-5,8-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): Amination of a pre-synthesized 7-bromoquinoline-5,8-dione derivative. This is a widely used method where the amino group regioselectively displaces a substituent at the C-6 position.[1]

  • Electrophilic Bromination: Bromination of a 6-aminoquinoline-5,8-dione precursor. The electron-donating amino group at the C-6 position directs the incoming bromine to the adjacent C-7 position.[1]

A third, less direct but viable route, involves the synthesis of 6,7-dibromoquinoline-5,8-dione followed by a selective mono-amination at the C-6 position.[1][2]

Q2: Why is the amination of 7-bromoquinoline-5,8-dione regioselective for the C-6 position?

A2: The regioselectivity of this reaction is governed by a combination of electronic and steric factors:

  • Electronic Effects: The electron-withdrawing carbonyl group at the C-5 position activates the adjacent C-6 position for nucleophilic attack.

  • Steric Hindrance: The bulky bromine atom at the C-7 position sterically hinders the approach of the nucleophile, making an attack at the C-6 position more favorable.[1][3]

Q3: What are some common starting materials for the synthesis of the quinoline-5,8-dione core?

A3: Common starting materials include 8-hydroxyquinoline and its derivatives.[2][4] The quinoline-5,8-dione core can be synthesized through various methods, including the Skraup reaction, followed by oxidation.[5] For instance, 6,7-dibromoquinoline-5,8-dione can be prepared from 8-hydroxyquinoline in a multi-step process involving nitrosation, amination, and oxidation.[2][4]

Q4: What purification techniques are recommended for this compound?

A4: Column chromatography is a common method for purifying quinoline-5,8-dione derivatives.[6] The choice of solvent system for chromatography will depend on the polarity of the specific compound and any impurities present. Recrystallization can also be an effective purification method.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Final Product Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. In some cases, adding more of the aminating agent may be necessary. For reactions that are slow, switching to a more suitable solvent, such as pyridine, might improve the yield and reaction time.[2]
Suboptimal reaction conditions.Optimize the reaction temperature, solvent, and catalyst (if applicable). The choice of solvent can significantly impact the reaction outcome.[2]
Degradation of starting material or product.Ensure the use of pure, dry reagents and solvents. Some quinone derivatives can be sensitive to light or air, so conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Difficult purification leading to product loss.Refine the purification strategy. This may involve trying different solvent systems for column chromatography or exploring alternative purification methods like recrystallization with various solvents.
Formation of Multiple Products (Poor Regioselectivity) Incorrect reaction conditions.Carefully control the reaction temperature. Lowering the temperature may improve selectivity. The choice of the aminating agent and solvent can also influence regioselectivity.
Reaction with the wrong starting isomer.Verify the identity and purity of the starting bromoquinoline-5,8-dione isomer using analytical techniques such as NMR or Mass Spectrometry.
Presence of Di-substituted Byproduct (e.g., 6,7-diaminoquinoline-5,8-dione) Use of a di-substituted starting material (e.g., 6,7-dibromoquinoline-5,8-dione) with an excess of the aminating agent.When using a di-bromo precursor, carefully control the stoichiometry of the aminating agent (use of 1 equivalent or slightly less). The reaction time and temperature should also be monitored closely to favor mono-substitution.
Overly harsh reaction conditions.Use milder reaction conditions (lower temperature, shorter reaction time) to minimize the formation of the di-substituted product.
Reaction Does Not Proceed to Completion Inactive reagents or catalyst.Use fresh, high-purity reagents and solvents. If a catalyst is used, ensure it has not been deactivated.
Insufficient activation of the quinone ring.The electronic nature of other substituents on the quinoline ring can affect its reactivity. In some cases, a more nucleophilic aminating agent or more forcing reaction conditions may be required.

Experimental Protocols

Synthesis of 6,7-Dibromoquinoline-5,8-dione (Precursor)

This protocol is based on a multi-step synthesis starting from 8-hydroxyquinoline.

  • Nitrosation of 8-hydroxyquinoline: Prepare the initial intermediates from 8-hydroxyquinoline through nitrosation.

  • Amination and Oxidation: Follow with subsequent amination and oxidation of the resulting intermediates to form the 6,7-dibromoquinoline-5,8-dione.[2]

  • Alternative One-Pot Skraup Reaction: A three-step, one-pot reaction starting from 2,5-dimethoxyaniline and an appropriate acrolein derivative can also be employed. This process involves the ring formation of the quinoline, didemethylation, and oxidation/dibromination.[5]

Synthesis of this compound via Nucleophilic Aromatic Substitution

This is a general procedure for the amination of a 7-bromoquinoline-5,8-dione derivative.

  • Reaction Setup: In a round-bottom flask, dissolve the 7-bromoquinoline-5,8-dione precursor in a suitable solvent (e.g., pyridine, ethanol, or DMF).

  • Addition of Aminating Agent: Add the desired aminating agent (e.g., a solution of ammonia in a suitable solvent, or an amine derivative). The choice of the aminating agent will determine the final amino substituent.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate and nucleophile. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of chloroform and ethanol) to obtain the pure this compound.[6]

Visualizations

Synthetic Workflow

G cluster_0 Route 1: Amination of Bromo-precursor cluster_1 Route 2: Bromination of Amino-precursor cluster_2 Route 3: Selective Amination of Di-bromo precursor A 7-Bromoquinoline-5,8-dione B Amination (SNAr) A->B C This compound B->C D 6-Aminoquinoline-5,8-dione E Electrophilic Bromination D->E F This compound E->F G 6,7-Dibromoquinoline-5,8-dione H Selective Mono-amination G->H I This compound H->I

Caption: Synthetic routes to this compound.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity impure Purify Starting Materials check_purity->impure No pure Monitor Reaction by TLC check_purity->pure Yes stalled Reaction Stalled? pure->stalled complete Optimize Purification stalled->complete No increase_time_temp Increase Reaction Time/Temp stalled->increase_time_temp Yes increase_time_temp->pure change_solvent Change Solvent (e.g., to Pyridine) increase_time_temp->change_solvent Still Stalled change_solvent->pure

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Synthesis of 6-Amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of 6-amino-7-bromoquinoline-5,8-dione synthesis.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. The following table outlines potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive Starting Material: The starting material, 6-aminoquinoline-5,8-dione, may be degraded.- Confirm the purity of the starting material using techniques like NMR or mass spectrometry.- Store the starting material under an inert atmosphere and away from light.
Inefficient Bromination: The brominating agent may not be reactive enough, or the reaction conditions may be suboptimal.- Use a fresh, high-purity brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.- Optimize the reaction temperature and time. Start with milder conditions to avoid side reactions.
Incorrect Reaction pH: The pH of the reaction mixture can significantly affect the reactivity of the amino group.- Carefully control the pH of the reaction medium. For bromination, an acidic medium is generally preferred.
Formation of Multiple Products/Impurities Over-bromination: The quinoline ring is susceptible to di- or poly-bromination, especially under harsh conditions.- Use a stoichiometric amount of the brominating agent.- Add the brominating agent portion-wise to maintain a low concentration.- Monitor the reaction progress closely using TLC or LC-MS to stop it once the desired product is formed.
Side Reactions: The quinone moiety is redox-active and can undergo undesired reactions.- Degas solvents to remove oxygen.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Decomposition of Product: The product may be unstable under the reaction or work-up conditions.- Perform the reaction at the lowest effective temperature.- Minimize the exposure of the product to strong acids or bases during work-up.
Difficult Purification Co-eluting Impurities: Side products may have similar polarities to the desired product, making separation by column chromatography challenging.- Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider alternative purification methods such as recrystallization or preparative HPLC.
Product Insolubility: The product may have limited solubility in common organic solvents.- Test a range of solvents for recrystallization.- For column chromatography, a stronger eluent or a different stationary phase might be required.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for this compound?

A1: There are two primary synthetic routes for this compound. The choice of strategy often depends on the availability of the starting materials.

  • Route A: Electrophilic Bromination. This method involves the direct bromination of 6-aminoquinoline-5,8-dione. The electron-donating amino group at the C-6 position directs the incoming electrophile (bromine) to the adjacent C-7 position.[1]

  • Route B: Nucleophilic Amination. This approach starts with 7-bromoquinoline-5,8-dione, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amino source at the C-6 position. The carbonyl group at C-5 activates the C-6 position for nucleophilic attack.[1]

Q2: How can I minimize the formation of the dibrominated byproduct?

A2: To reduce the formation of 6,7-dibromoquinoline-5,8-dione, it is crucial to control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of N-bromosuccinimide (NBS) is recommended. Adding the NBS portion-wise and monitoring the reaction by TLC can help to stop the reaction upon consumption of the starting material, thus preventing over-bromination.

Q3: What is the best way to purify the final product?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can effectively separate the desired product from non-polar impurities and more polar byproducts. Recrystallization from a suitable solvent system can be employed for further purification.

Q4: My yield is consistently low. What are the most critical parameters to check?

A4: Consistently low yields can often be attributed to a few critical factors:

  • Purity of Starting Materials: Ensure the 6-aminoquinoline-5,8-dione is pure and has not degraded.

  • Reaction Atmosphere: The quinone moiety can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (nitrogen or argon) can prevent degradation.

  • Temperature Control: Both the bromination and amination reactions can be sensitive to temperature. Overheating can lead to decomposition and side product formation. Careful temperature management is essential.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of related quinoline-5,8-dione derivatives, which can serve as a benchmark for optimizing the synthesis of this compound.

Reaction Starting Material Reagents and Conditions Product Reported Yield
Dichlorination/Oxidation2-substituted-quinoline-8-olaq. NaClO3, HCl, 60°C, 1h6,7-dichloro-2-hydroxy-5,8-quinolinedione44%[2]
Oxidation6,7-dichloro-2-methyl-5,8-quinolinedioneSelenium dioxide, dioxane/water, reflux, 6h6,7-dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde65%[2]
One-pot Synthesis2,5-dimethoxyaniline, crotonaldehydeconc. HBr, 70°C, 15 min2-methyl-6,7-dibromoquinoline-5,8-dione41%[3]
One-pot Synthesis2,5-dimethoxyaniline, methacroleinconc. HBr, 70°C, 15 min3-methyl-6,7-dibromoquinoline-5,8-dione38%[3]

Experimental Protocols

Key Experiment: Electrophilic Bromination of 6-aminoquinoline-5,8-dione (Route A)

This protocol is a generalized procedure based on common practices for the bromination of activated aromatic compounds.

Materials:

  • 6-aminoquinoline-5,8-dione

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 6-aminoquinoline-5,8-dione (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding cold water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Logical Troubleshooting Workflow

start Low Yield Observed check_sm Check Starting Material Purity (NMR, MS) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_reagents Verify Reagent Activity (e.g., fresh NBS) reagents_ok Reagents Active? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Atmosphere) conditions_ok Conditions Optimal? check_conditions->conditions_ok sm_ok->check_reagents Yes purify_sm Purify/Replace Starting Material sm_ok->purify_sm No reagents_ok->check_conditions Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No optimize_conditions Optimize Temp, Use Inert Atmosphere conditions_ok->optimize_conditions No analyze_side_products Analyze Byproducts (TLC, LC-MS) conditions_ok->analyze_side_products Yes purify_sm->start replace_reagents->start optimize_conditions->start over_bromination Over-bromination Detected? analyze_side_products->over_bromination decomposition Decomposition Products Present? over_bromination->decomposition No adjust_stoichiometry Reduce Brominating Agent Stoichiometry over_bromination->adjust_stoichiometry Yes milder_conditions Use Milder Reaction/Work-up Conditions decomposition->milder_conditions Yes end Improved Yield decomposition->end No adjust_stoichiometry->start milder_conditions->start

Caption: Troubleshooting workflow for low yield in synthesis.

Synthetic Pathways Overview

cluster_0 Route A: Electrophilic Bromination cluster_1 Route B: Nucleophilic Amination start_A 6-Aminoquinoline-5,8-dione product This compound start_A->product + NBS / DMF start_B 7-Bromoquinoline-5,8-dione product_B This compound start_B->product_B + NH3 source

Caption: Overview of synthetic routes to the target molecule.

References

Technical Support Center: Purification of 6-Amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-amino-7-bromoquinoline-5,8-dione. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be used for achieving very high purity, especially on a smaller scale.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as 7-bromoquinoline-5,8-dione or a di-substituted bromo-amino-quinoline derivative, as well as byproducts from the synthesis. Depending on the synthetic route, residual catalysts or reagents might also be present.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the desired product and impurities. The spots can be visualized under UV light.

Q4: The purified compound appears to be degrading. What are the stability and storage recommendations for this compound?

A4: Quinone-containing compounds can be sensitive to light and air. It is recommended to store the purified this compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities. Incorrect mobile phase polarity.Optimize the mobile phase. If the compound elutes too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly or not at all, increase the polarity.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the stationary phase weight.
Cracks or channels in the stationary phase.Ensure the column is packed uniformly without any air gaps. Wet packing is generally preferred over dry packing to avoid these issues.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution might be necessary.
The compound may be adsorbing irreversibly to the silica gel.Consider using a different stationary phase, such as alumina, or adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve elution.
Streaking of the compound on the column or TLC plate. The compound is sparingly soluble in the mobile phase.Modify the mobile phase to improve solubility.
The sample is too concentrated.Dilute the sample before loading it onto the column.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used).Evaporate some of the solvent to concentrate the solution and then try cooling again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature first, and then place it in an ice bath or refrigerator.
The compound has "oiled out" instead of crystallizing.Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and then cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery of the purified compound. The compound is too soluble in the recrystallization solvent even at low temperatures.Choose a different solvent or a solvent system where the compound has a steep solubility curve (highly soluble at high temperatures and poorly soluble at low temperatures).
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask, and keep the solution hot during filtration.
The crystals are colored, indicating impurities. The impurities are co-crystallizing with the product.Perform a second recrystallization. The use of activated charcoal during the first recrystallization can help remove colored impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles. Drain the excess hexane until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Start the elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexane) to elute the desired compound.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some preliminary solubility tests. Toluene is a potential starting point based on procedures for similar compounds.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., toluene, ethanol, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product col_chrom Column Chromatography start->col_chrom tlc TLC Analysis col_chrom->tlc recryst Recrystallization nmr_ms NMR/MS Analysis recryst->nmr_ms tlc->col_chrom Optimize tlc->recryst final_product Pure Product nmr_ms->final_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered poor_sep Poor Separation? start->poor_sep no_elution No Elution? start->no_elution low_yield Low Yield? start->low_yield optimize_mp Optimize Mobile Phase poor_sep->optimize_mp Yes check_loading Check Sample Loading poor_sep->check_loading Yes no_elution->optimize_mp Yes change_sp Change Stationary Phase no_elution->change_sp Yes change_solvent Change Recrystallization Solvent low_yield->change_solvent Yes slow_cool Ensure Slow Cooling low_yield->slow_cool Yes

Caption: A logical troubleshooting guide for common purification issues.

optimizing reaction conditions for quinoline-5,8-dione synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-5,8-dione and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinoline-5,8-diones.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete oxidation of the starting material (e.g., 8-hydroxyquinoline or 5-hydroxyquinoline).- Ensure the oxidizing agent is fresh and used in the correct stoichiometric ratio. Common oxidants include Fremy's salt, ceric ammonium nitrate (CAN), or photooxidation with a sensitizer. - Optimize reaction time and temperature. Oxidation reactions can be sensitive to these parameters. - For photooxygenation, ensure efficient irradiation and the presence of a suitable sensitizer like tetraphenylporphine (TPP).[1][2]
Decomposition of the starting material or product.- Quinoline-5,8-diones can be unstable, especially in the presence of light or strong acids/bases. Protect the reaction mixture from light.[3] - Use milder reaction conditions where possible.
Poor quality of starting materials or reagents.- Verify the purity of the starting quinoline derivative and all reagents. Impurities can interfere with the reaction.
Formation of Multiple Products/Side Reactions Over-oxidation or side reactions on the quinoline ring.- Carefully control the amount of oxidizing agent used. - Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to stop the reaction once the starting material is consumed.
Polymerization or formation of oligomeric side-products.- o-Quinones are known to be reactive and can undergo side reactions.[3] It may be beneficial to work in dilute conditions to minimize intermolecular reactions.
Difficulty in Product Purification Product instability on silica gel.- Some quinoline-diones may decompose on silica gel. Consider alternative purification methods such as crystallization or chromatography on a less acidic stationary phase like alumina.
Co-elution with impurities.- Optimize the solvent system for column chromatography to achieve better separation. - Consider derivatization to a more stable compound for purification, followed by deprotection. For example, reduction to the corresponding hydroquinone, purification, and then re-oxidation.[3]
Product is an oil or difficult to crystallize.- Attempt purification by high vacuum distillation (Kugelrohr) for thermally stable compounds.[3] - Try different solvent systems for crystallization.
Inconsistent Reaction Outcomes Variability in reaction conditions.- Maintain strict control over reaction parameters such as temperature, stirring speed, and atmosphere (e.g., inert atmosphere if sensitive reagents are used).
Presence of oxygen or water.- For reactions sensitive to air or moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Some literature suggests instability in the presence of oxygen and water.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of quinoline-5,8-dione?

A1: The most common precursors are 8-hydroxyquinoline and 5-hydroxyquinoline, which are oxidized to the corresponding dione.[1][2][4] Substituted quinoline-5,8-diones can be synthesized from appropriately substituted 8-hydroxyquinolines.

Q2: Which oxidizing agents are most effective for the conversion of 8-hydroxyquinoline to quinoline-5,8-dione?

A2: Several oxidizing agents can be used, with varying efficiencies. Common and effective oxidants include:

  • Iodobenzene diacetate (PIDA): Provides good yields in a mixture of acetonitrile and water.[4]

  • Photooxygenation: Using visible light and a sensitizer like tetraphenylporphine (TPP) in a suitable solvent like dichloromethane is an efficient and green method.[1][2]

  • Selenium Dioxide: Can be used for the oxidation of methyl groups on the quinoline ring to aldehydes, which can be further manipulated.[5]

  • Sodium chlorate in acidic medium: This has been used for the synthesis of substituted quinoline-5,8-diones.[5]

Q3: My quinoline-5,8-dione product appears to be unstable. How can I handle and store it properly?

A3: Quinoline-5,8-diones can be sensitive to light, heat, and sometimes air. It is recommended to:

  • Store the purified compound in a cool, dark place, preferably under an inert atmosphere.

  • Avoid prolonged exposure to ambient light during the workup and purification steps.[3]

  • For long-term storage, consider converting it to a more stable hydroquinone derivative via reduction, which can be re-oxidized just before use.

Q4: I am observing the formation of a dark, insoluble material in my reaction. What could this be?

A4: The formation of dark, insoluble materials often indicates polymerization or decomposition of the quinone product. This can be caused by harsh reaction conditions (e.g., high temperature, strong acid/base) or the inherent reactivity of the o-quinone moiety.[3] To mitigate this, try using milder conditions, shorter reaction times, and working at lower concentrations.

Q5: Can I introduce substituents onto the quinoline-5,8-dione ring after its formation?

A5: Yes, the quinoline-5,8-dione scaffold can undergo further reactions. For example, nucleophilic addition of amines or thiols at the C-6 and/or C-7 positions is a common strategy to generate diverse derivatives with various biological activities.[4][6]

Experimental Protocols

Protocol 1: Synthesis of Quinoline-5,8-dione via Oxidation with Iodobenzene Diacetate[4]

Materials:

  • 5-hydroxyquinoline

  • Iodobenzene diacetate (PIDA)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 5-hydroxyquinoline (1 equivalent) in a 2:1 mixture of acetonitrile and water at 0 °C in a round-bottom flask under a nitrogen atmosphere.

  • To this stirred solution, add a solution of iodobenzene diacetate (3 equivalents) in the same solvent mixture.

  • Stir the reaction mixture at 0 °C for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain the crude quinoline-5,8-dione.

  • Purify the crude product by column chromatography or crystallization to yield the pure product.

Protocol 2: Synthesis of Quinoline-5,8-dione via Photooxygenation[1]

Materials:

  • 8-hydroxyquinoline

  • Tetraphenylporphine (TPP) (sensitizer)

  • Dichloromethane (CH₂Cl₂)

  • Pyrex flask

  • Visible light source (e.g., 1500 W xenon arc lamp with a filter for λ > 495 nm)

  • Water cooling system

Procedure:

  • Dissolve 8-hydroxyquinoline (1 equivalent) and a catalytic amount of tetraphenylporphine (0.5 mol %) in dichloromethane in a Pyrex flask.

  • Irradiate the solution with visible light at 20 °C. Use a water bath to maintain the temperature.

  • Continue irradiation for approximately 4 hours, or until the starting material is consumed (monitor by TLC).

  • After the reaction is complete, concentrate the reaction mixture using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline-5,8-dione.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of quinoline-5,8-dione and its derivatives from various literature sources.

Table 1: Oxidation of Hydroxyquinolines

Starting MaterialOxidizing Agent/MethodSolventTemp. (°C)Time (h)Yield (%)Reference
5-HydroxyquinolineIodobenzene diacetateCH₃CN:H₂O (2:1)0182[4]
8-HydroxyquinolinePhotooxygenation (TPP)CH₂Cl₂20436-88[1][2]
2-substituted-quinolin-8-olSodium chlorate/HClHydrochloric acid60144[5]

Table 2: Modification of the Quinoline-5,8-dione Core

Starting MaterialReagentSolventTemp. (°C)Yield (%)Reference
6,7-dichloro-2-methyl-5,8-quinolinedioneSelenium dioxideDioxane/H₂OReflux65[5]
Quinoline-5,8-dioneSubstituted anilinesMeOH--[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Select Starting Material (e.g., 8-Hydroxyquinoline) reagents Prepare Reagents (Oxidant, Solvent, Catalyst) start->reagents setup Set up Reaction Apparatus (e.g., Flask, Light Source) reaction Run Oxidation Reaction (e.g., Photooxygenation) setup->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Continue quench Quench Reaction & Aqueous Workup monitor->quench Complete extract Solvent Extraction quench->extract dry Drying and Concentration extract->dry purify Purification (e.g., Column Chromatography) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize end Pure Quinoline-5,8-dione characterize->end

Caption: Experimental workflow for quinoline-5,8-dione synthesis.

mechanism_of_action quinone Quinoline-5,8-dione (Quinone) hydroquinone Hydroquinone quinone->hydroquinone Reduction enzyme NAD(P)H:Quinone Oxidoreductase 1 (NQO1) enzyme->hydroquinone nadph NAD(P)H nadp NADP+ hydroquinone->quinone Auto-oxidation ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂) hydroquinone->ros o2 O₂ o2->ros dna_damage DNA Damage & Cell Death ros->dna_damage

Caption: General mechanism of action for quinone compounds.

References

stability issues of 6-amino-7-bromoquinoline-5,8-dione in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-amino-7-bromoquinoline-5,8-dione in solution.

Disclaimer

Troubleshooting Guide

This guide addresses common stability-related issues encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Color change of the solution (e.g., fading, darkening) over a short period. Degradation of the compound. The quinone moiety is susceptible to reduction, hydrolysis, or reaction with components of the medium.Prepare fresh solutions before use. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protect from light. Use high-purity solvents and degas them to remove dissolved oxygen.
Precipitation of the compound from the solution. Poor solubility or compound degradation. The compound may have limited solubility in the chosen solvent, or degradation products may be insoluble.Determine the solubility of the compound in various solvents and buffer systems before preparing stock solutions. If using aqueous buffers, ensure the pH is within a range where the compound is stable and soluble.
Inconsistent results in biological assays. Instability of the compound in the assay medium. The compound may degrade over the course of the experiment, leading to variable effective concentrations.Perform a time-course experiment to assess the stability of the compound in the specific assay medium. This can be done by incubating the compound in the medium for different durations and then analyzing its concentration by HPLC.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products. The compound is likely degrading under the experimental or storage conditions.Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other quinone derivatives, is primarily influenced by:

  • pH: Quinones can be susceptible to hydrolysis, especially under alkaline conditions.

  • Solvent: The choice of solvent can impact solubility and stability. Protic solvents may participate in degradation reactions.

  • Temperature: Higher temperatures generally accelerate degradation.

  • Light: Many quinone compounds are photosensitive and can degrade upon exposure to light.

  • Presence of oxidizing or reducing agents: The quinone scaffold is redox-active and can be reduced to the corresponding hydroquinone or further oxidized.[1]

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To maximize stability, solutions should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or -80°C. For short-term storage, 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage, it is advisable to purge the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Q3: In which solvents is this compound most stable?

A3: While specific data for this compound is limited, aprotic solvents like DMSO or DMF are commonly used for stock solutions of quinone-based compounds. However, the long-term stability in these solvents should be experimentally verified. For aqueous experiments, the use of buffers at a slightly acidic to neutral pH is generally preferred, but the optimal pH should be determined empirically.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to monitor the concentration of the parent compound and detect the formation of degradation products. Spectrophotometric methods can also be used, but they may not be able to distinguish between the parent compound and its degradation products if they have overlapping absorption spectra.

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[2][3][4][5]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the samples with the mobile phase to a suitable concentration and analyze by HPLC.

Representative Stability-Indicating HPLC Method

This method is a starting point and may require optimization.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and the λmax of the compound)
Injection Volume 10 µL

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) stock->acid base Base Hydrolysis (0.1N NaOH, 60°C) stock->base oxide Oxidative (3% H2O2, RT) stock->oxide thermal Thermal (60°C) stock->thermal photo Photolytic (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxide->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc Analyze by HPLC sampling->hplc neutralize->hplc interpret Assess Degradation & Identify Products hplc->interpret

Caption: Workflow for Forced Degradation Studies.

G cluster_pathways Potential Degradation Pathways parent This compound hydroquinone Reduction to Hydroquinone parent->hydroquinone Reducing agents (e.g., in media) hydrolysis Hydrolysis of Quinone parent->hydrolysis High pH dehalogenation Reductive Dehalogenation parent->dehalogenation Reducing conditions oxidation Oxidative Degradation parent->oxidation Oxidizing agents (e.g., H2O2)

Caption: Potential Degradation Pathways.

References

Technical Support Center: Synthesis of 6-Amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-amino-7-bromoquinoline-5,8-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 7-halo-quinoline-5,8-dione, such as 7-bromoquinoline-5,8-dione, with an amino source. The amination is regioselective, with the amino group preferentially attacking the C-6 position.[1]

Q2: Why is the amination reaction regioselective for the C-6 position?

A2: The regioselectivity is primarily governed by two factors:

  • Electronic Effects: The electron-withdrawing nature of the carbonyl group at the C-5 position activates the C-6 position for nucleophilic attack.

  • Steric Hindrance: The bulky bromine atom at the C-7 position sterically hinders the approach of the nucleophile, making an attack at the less hindered C-6 position more favorable.[1]

Q3: What are the key starting materials for this synthesis?

A3: The synthesis generally starts from 8-hydroxyquinoline, which can be halogenated and oxidized to form the 7-halo-quinoline-5,8-dione precursor.[2] Alternatively, multi-step syntheses starting from other precursors have also been reported.[3]

Q4: What are the potential applications of this compound?

A4: Quinoline-5,8-dione derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1] The specific substitution pattern of this compound provides a versatile scaffold for the development of novel therapeutic agents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Steps
Incomplete Reaction - Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).- Increase the reaction temperature in small increments.- Use a higher concentration of the aminating agent.
Suboptimal Solvent - Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective for SNAr reactions.
Decomposition of Product - Quinone-diones can be sensitive to harsh conditions. Avoid excessively high temperatures and prolonged reaction times.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Poor Quality Starting Materials - Ensure the purity of the 7-bromoquinoline-5,8-dione starting material. Impurities can interfere with the reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Impurity Identification Troubleshooting and Removal
Unreacted 7-bromoquinoline-5,8-dione Typically a less polar spot on TLC compared to the product.- Ensure the aminating agent is used in at least a stoichiometric amount, or a slight excess.- Can often be removed by column chromatography.
7-amino-6-bromoquinoline-5,8-dione (Isomer) May have a similar Rf to the desired product, making TLC separation difficult. Characterization by 1H NMR is definitive.- Optimize reaction conditions to favor C-6 amination (e.g., lower temperature).- Careful column chromatography with a suitable solvent system may be required for separation.
Hydrodebromination Product (6-aminoquinoline-5,8-dione) Will have a lower mass than the desired product, identifiable by mass spectrometry.- Avoid harsh reducing conditions. If using a base, select one that is less likely to promote reductive debromination.- Ensure the reaction is free from catalytic metals that could promote this side reaction.
Polymeric Byproducts May appear as baseline material on TLC or as an insoluble dark solid.- Use dilute reaction conditions to disfavor intermolecular reactions.- Maintain a moderate reaction temperature.

Issue 3: Difficulty in Product Purification

Problem Suggested Solution
Streaking on Silica Gel Column - The amino and dione functionalities can lead to strong interactions with silica gel. Try pre-treating the silica with a small amount of a basic modifier (e.g., triethylamine in the eluent).- Consider using a different stationary phase, such as alumina.
Co-elution of Product and Impurities - Optimize the eluent system for column chromatography. A gradient elution might be necessary to achieve good separation.- Recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via nucleophilic aromatic substitution. This protocol is based on procedures for the synthesis of structurally related amino-quinoline-5,8-diones and may require optimization.

Materials:

  • 7-bromoquinoline-5,8-dione

  • Ammonia solution (e.g., 28% in water) or another amino source

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-bromoquinoline-5,8-dione (1.0 eq) in DMF.

  • Addition of Amine: Add an excess of the ammonia solution (e.g., 5-10 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Visualizations

troubleshooting_workflow start Start Synthesis reaction_monitoring Monitor Reaction by TLC start->reaction_monitoring low_yield Low Yield? reaction_monitoring->low_yield After appropriate time decomposition Product Decomposition reaction_monitoring->decomposition Spot disappearance incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes workup Reaction Complete Proceed to Work-up low_yield->workup No optimize_conditions Optimize Conditions: - Increase time/temp - Increase reagent concentration incomplete_reaction->optimize_conditions milder_conditions Use Milder Conditions: - Lower temperature - Inert atmosphere decomposition->milder_conditions optimize_conditions->reaction_monitoring milder_conditions->start purification Purification workup->purification purity_check Check Purity (NMR, LC-MS) purification->purity_check impure Impurities Present? purity_check->impure Yes pure_product Pure Product purity_check->pure_product No repurify Re-purify: - Optimize chromatography - Recrystallize impure->repurify repurify->purity_check

Caption: Troubleshooting workflow for the synthesis of this compound.

side_reactions starting_material 7-bromoquinoline-5,8-dione amine + NH3 starting_material->amine desired_product This compound debromination_byproduct 6-aminoquinoline-5,8-dione (Hydrodebromination) desired_product->debromination_byproduct Reductive Conditions isomer_byproduct 7-amino-6-bromoquinoline-5,8-dione (Isomeric Impurity) amine->desired_product C-6 Attack (Major) amine->isomer_byproduct C-7 Attack (Minor)

Caption: Potential side reactions in the synthesis of this compound.

References

troubleshooting cell-based assays with 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-amino-7-bromoquinoline-5,8-dione in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: The primary mechanism of action for this compound is believed to be through its redox-active quinone core.[1][2] Many quinoline-5,8-dione derivatives exhibit NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent cytotoxicity.[1][3] NQO1 is an enzyme often overexpressed in cancer cells. It reduces the quinone group, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress and apoptosis.[3][4] The position of the amino group on the quinoline ring is a critical determinant of its biological activity.[1]

Q2: How should I prepare a stock solution of this compound?

A2: For preparing a stock solution, it is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO). For a related compound, 6,7-dibromoquinoline-5,8-dione, a stock solution can be prepared in DMSO. For example, to prepare a 10 mM stock solution from 1 mg of a compound with a molecular weight of approximately 253.05 g/mol , you would dissolve it in the appropriate volume of DMSO. It is crucial to ensure the compound is fully dissolved before further dilution into aqueous cell culture media.

Q3: Is this compound stable in cell culture media?

A3: Quinone compounds can be unstable in aqueous solutions.[1][5] The electrophilic nature of the quinone moiety can lead to reactions with nucleophiles like water, potentially causing degradation of the compound over time.[1][5] It is advisable to prepare fresh dilutions of the compound in cell culture media for each experiment and minimize the time the compound is in aqueous solution before being added to the cells.

Q4: What are the expected cytotoxic effects of this compound?

A4: this compound and its analogs have demonstrated potent antiproliferative activity against various cancer cell lines.[1][6] The cytotoxicity is often more pronounced in cells with high NQO1 expression. The cytotoxic effects can manifest as apoptosis and mitochondrial dysfunction, driven by increased intracellular ROS levels.[3][6]

Troubleshooting Guide

Problem 1: Inconsistent or no cytotoxic effect observed.

Possible Cause Troubleshooting Step
Compound Instability Quinones can be unstable in aqueous media.[1][5] Prepare fresh dilutions of the compound in your cell culture medium immediately before each experiment. Avoid prolonged storage of the compound in aqueous solutions.
Low NQO1 Expression in Cell Line The cytotoxicity of this compound is often NQO1-dependent.[1][3] Verify the NQO1 expression level in your target cell line using techniques like Western blotting or qPCR. Consider using a positive control cell line with known high NQO1 expression.
Incorrect Compound Concentration Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. IC50 values for similar amino-quinoline-5,8-diones can range from nanomolar to low micromolar.[6]
Cell Seeding Density The number of cells seeded can influence the apparent cytotoxicity. Optimize cell density to ensure they are in the logarithmic growth phase during the experiment.

Problem 2: High background or artifacts in cell viability assays.

Possible Cause Troubleshooting Step
Interference with Assay Reagents Quinone compounds are redox-active and can directly interact with viability reagents like MTT or resazurin (the active component of Alamar Blue), leading to false results.[4]
- Run a control experiment without cells to check for direct reduction of the assay reagent by the compound.
- Consider using a non-redox-based viability assay, such as a luciferase-based ATP assay (e.g., CellTiter-Glo®), which is less prone to such interference.
Compound Precipitation Poor solubility in aqueous media can lead to compound precipitation, which can interfere with optical readings. Visually inspect the wells for any precipitate. If observed, consider lowering the final concentration or using a different solvent for the initial stock solution.

Problem 3: Unexpected cytotoxicity in control cells.

Possible Cause Troubleshooting Step
Solvent Toxicity High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells. Ensure the final solvent concentration in the cell culture is low (typically ≤ 0.5%) and include a vehicle control (cells treated with the same concentration of solvent without the compound) in your experimental setup.
Off-Target Effects At higher concentrations, the compound may exhibit off-target effects unrelated to NQO1.[4] These can include general oxidative stress or alkylation of cellular proteins and DNA.[4][7] It is important to perform dose-response studies and use the lowest effective concentration to minimize off-target effects.

Quantitative Data

The following table summarizes the in vitro cytotoxicity of some C6- and C7-substituted amino-quinoline-5,8-dione derivatives in different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

CompoundPosition of Amino GroupCell LineIC50 (µM)
6d C-6HeLaS30.80
KB-vin1.52
7d C-7HeLaS30.59
KB-vin0.97
6h C-6HeLaS30.80
KB-vin1.13
7a C-7HeLaS31.45
KB-vin1.13
Paclitaxel (Reference)N/AHeLaS30.003
KB-vin1.01

Data extracted from a study on novel amino-quinoline-5,8-dione derivatives.[6] HeLaS3 is a human cervical cancer cell line, and KB-vin is a multidrug-resistant oral cancer cell line.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, perform serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: After incubation, assess cell viability using a suitable assay. It is recommended to use a non-redox-based assay like an ATP-based assay to avoid potential interference from the quinone compound.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: NQO1-Dependent Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the General Cytotoxicity Assay.

  • Co-treatment with NQO1 Inhibitor: In parallel, treat a set of cells with the same concentrations of this compound in the presence of a known NQO1 inhibitor, such as dicoumarol (e.g., 10 µM).[3]

  • Incubation and Viability Assessment: Follow steps 4 and 5 of the General Cytotoxicity Assay for both sets of treated cells.

  • Data Analysis: Compare the IC50 values obtained in the presence and absence of the NQO1 inhibitor. A significant increase in the IC50 value in the presence of the inhibitor suggests that the cytotoxicity is NQO1-dependent.

Visualizations

Signaling_Pathway Compound 6-amino-7-bromoquinoline- 5,8-dione NQO1 NQO1 Compound->NQO1 Reduction Hydroquinone Hydroquinone Intermediate NQO1->Hydroquinone ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Redox Cycling Stress Cellular Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: NQO1-mediated signaling pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis Stock Prepare Stock Solution (in DMSO) Dilute Prepare Working Dilutions (in Culture Media) Stock->Dilute Treat Treat Cells with Compound Dilute->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Viability Assess Cell Viability (e.g., ATP Assay) Incubate->Viability Calculate Calculate % Viability Viability->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General experimental workflow for assessing cytotoxicity.

Troubleshooting_Logic Start Inconsistent/ No Cytotoxicity Check_Stability Prepare Fresh Compound Dilutions Start->Check_Stability Check_NQO1 Check NQO1 Expression in Cell Line Check_Assay Assay Interference? Check_NQO1->Check_Assay NQO1 is expressed Check_Stability->Check_NQO1 Still no effect Use_ATP_Assay Use Non-Redox Based Assay Check_Assay->Use_ATP_Assay Yes Optimize_Conc Optimize Compound Concentration Check_Assay->Optimize_Conc No Use_ATP_Assay->Optimize_Conc

Caption: Troubleshooting logic for inconsistent cytotoxicity results.

References

Technical Support Center: Regioselectivity in Substituted Quinolinedione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinolinediones. Our goal is to help you overcome common challenges and control regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing substituted quinolinediones?

A1: The synthesis of the quinolinedione core often involves the construction of a substituted quinoline ring followed by oxidation, or the use of a pre-functionalized quinone in a cyclization reaction. Key synthetic strategies include:

  • Friedländer Annulation: This is a widely used method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] Regioselectivity can be a challenge with unsymmetrical ketones.[3][4]

  • Nucleophilic Substitution on a Pre-formed Quinolinedione: This approach involves the regioselective substitution of leaving groups (e.g., halogens) on a quinolinedione scaffold, such as 6,7-dichloroquinoline-5,8-dione.[5][6]

  • C-H Activation/Functionalization: Modern methods involving transition-metal-catalyzed C-H activation can be employed to introduce substituents at specific positions on the quinoline ring before or after dione formation.[7]

Q2: How do electronic effects of substituents influence regioselectivity?

A2: The electronic properties of substituents on both the aniline and the β-dicarbonyl compound play a crucial role in directing the regiochemical outcome of the cyclization.

  • Electron-donating groups (EDGs) on the aniline ring generally activate the ortho and para positions, influencing the initial nucleophilic attack.

  • Electron-withdrawing groups (EWGs) on the aniline ring can deactivate the ring and direct the substitution to the meta position, although the ortho-amino group's directing effect is often dominant.

  • In the β-dicarbonyl component, the relative acidity of the α-protons and the steric hindrance around the carbonyl groups will dictate which enolate is formed and participates in the condensation.

Q3: What are common side products in quinolinedione synthesis and how can they be minimized?

A3: Common side products often arise from a lack of regioselectivity or incomplete reactions.

  • Regioisomers: In reactions like the Friedländer synthesis with unsymmetrical ketones, a mixture of regioisomers is a common issue.[3] Careful selection of catalysts and reaction conditions can favor one isomer over the other.

  • Aldol Condensation Products: Self-condensation of the ketone starting material can occur, especially under basic conditions.[4] Using an imine analog of the o-aniline can help to avoid this side reaction.[4]

  • Over-oxidation or Decomposition: Quinone moieties can be sensitive to harsh reaction conditions. Over-oxidation or decomposition can be minimized by using milder oxidants and carefully controlling the reaction temperature and time.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis of Quinolinediones

Symptoms:

  • Formation of multiple product spots on TLC analysis, corresponding to different regioisomers.

  • Complex NMR spectra with overlapping signals, indicating a mixture of isomers.

  • Difficulty in purifying the desired product.

Possible Causes and Solutions:

CauseSolution
Use of an unsymmetrical ketone - Introduce a directing group: A phosphoryl group on the α-carbon of the ketone can direct the cyclization.[4] - Employ a regioselective catalyst: Certain amine catalysts or ionic liquids have been shown to improve regioselectivity.[4] - Modify reaction conditions: Systematically screen solvents, temperatures, and catalysts to find optimal conditions for the desired isomer.
Competing enolate formation - Use a pre-formed enolate or enamine: This can provide better control over which nucleophile participates in the reaction. - Adjust the base: The choice of base can influence the thermodynamics and kinetics of enolate formation.
Steric hindrance - Choose a less sterically hindered starting material if possible. - Employ a smaller catalyst that can access the desired reaction site.
Issue 2: Low Yield in Nucleophilic Substitution on a Quinolinedione Core

Symptoms:

  • Low conversion of starting material to product.

  • Presence of significant amounts of starting material and/or decomposition products in the final reaction mixture.

Possible Causes and Solutions:

CauseSolution
Poor nucleophilicity of the incoming group - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile. - Employ a catalyst to activate the substrate or the nucleophile. For example, palladium-catalyzed Buchwald-Hartwig amination can be effective for introducing amino groups.[6]
Deactivation of the quinolinedione ring - Consider the electronic effects of existing substituents. Electron-withdrawing groups can deactivate the ring towards nucleophilic attack. - Protect sensitive functional groups that may interfere with the reaction.
Poor solubility of reactants - Screen different solvents to find one that dissolves all reactants effectively. - Increase the reaction temperature to improve solubility.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6,7-Dichloro-2-methylquinoline-5,8-dione

This protocol is a foundational step for further derivatization at various positions.

Reaction: o-Phenylenediamine reacts with ethyl acetoacetate to form an intermediate which is then cyclized and chlorinated to yield the target compound. Subsequent oxidation yields the quinolinedione. (Note: This is a generalized representation. Specific multi-step syntheses can be found in the literature).

Detailed Methodology for a Related Oxidation Step: Synthesis of 6,7-Dichloro-5,8-dioxo-5,8-dihydroquinoline-2-carbaldehyde [8]

  • Preparation of the reaction mixture: Dissolve selenium dioxide (1.15 g, 0.01 mol) in 70 mL of dioxane and 1 mL of water. Warm the solution to 60 °C.

  • Addition of starting material: In a separate flask, prepare a mixture of 6,7-dichloro-2-methyl-5,8-quinolinedione (0.605 g, 0.0025 mol) in 15 mL of dioxane. Add this mixture to the selenium dioxide solution at 60 °C.

  • Reaction: Stir the reaction mixture at reflux for 6 hours.

  • Work-up: After the reaction is complete, concentrate the mixture using a vacuum evaporator.

  • Purification: The crude product can be purified by column chromatography.

Protocol 2: Regioselective Amination of 6,7-Dihalo-5,8-quinolinediones[6]

This protocol describes the palladium-catalyzed amination of 6,7-dihalo-5,8-quinolinediones.

General Reaction Conditions:

ParameterCondition
Substrate 6,7-dichloro- or 6,7-dibromo-5,8-quinolinedione
Nucleophile Various aniline derivatives
Catalyst Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Phosphine ligand (e.g., Xantphos, BINAP)
Base NaOtBu or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 80-110 °C
Reaction Time 2-24 hours

Representative Procedure:

  • To an oven-dried reaction vessel, add the 6,7-dihalo-5,8-quinolinedione, the aniline derivative, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for Friedländer Synthesis of Quinolines [9]

CatalystReaction ConditionsYield (%)Reaction Time
NiO nanoparticlesEthanol, 80 °C952.5 min
Fe₃O₄@SiO₂/ZnCl₂Solvent-free, 60 °C952 h
[Hbim]BF₄ (Ionic Liquid)Solvent-free, 100 °C933-6 h

Visualizations

Friedlander_Troubleshooting start Poor Regioselectivity in Friedländer Synthesis cause1 Unsymmetrical Ketone Used start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 solution1a Introduce Directing Group (e.g., Phosphoryl) cause1->solution1a solution1b Use Regioselective Catalyst (e.g., Amine Catalyst, Ionic Liquid) cause1->solution1b solution2 Systematic Screening of: - Solvents - Temperature - Catalysts cause2->solution2 outcome Improved Regioselectivity solution1a->outcome solution1b->outcome solution2->outcome

Caption: Troubleshooting workflow for poor regioselectivity in Friedländer synthesis.

Nucleophilic_Substitution_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions start_quinone 6,7-Dihalo-5,8-quinolinedione reaction Nucleophilic Substitution start_quinone->reaction start_nucleophile Nucleophile (e.g., Aniline) start_nucleophile->reaction catalyst Catalyst (e.g., Pd(OAc)2) catalyst->reaction ligand Ligand (e.g., Xantphos) ligand->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction product Regioselectively Substituted Quinolinedione reaction->product

Caption: General workflow for regioselective nucleophilic substitution.

References

Technical Support Center: Scale-Up Synthesis of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 6-amino-7-bromoquinoline-5,8-dione. Below you will find troubleshooting guides and frequently asked questions to address potential challenges during your experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: We are experiencing a significantly lower yield of the desired this compound product upon scaling up the reaction from lab-scale to a pilot plant batch. What are the potential causes and how can we mitigate this?

  • Answer: Low yields during scale-up can be attributed to several factors. Here's a systematic approach to troubleshooting:

    • Incomplete Reaction:

      • Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor's agitation system is adequate for the viscosity of the reaction mixture to maintain homogeneity.

      • Reaction Time: The reaction time that was sufficient on a small scale may not be enough for a larger volume. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time for the scaled-up process.

    • Side Reactions:

      • Temperature Control: Exothermic reactions can lead to temperature spikes in large reactors, promoting the formation of side products. Ensure your cooling system is capable of handling the heat generated by the reaction. A gradual addition of reagents can also help to control the exotherm.

      • Regioselectivity: The desired product, this compound, is formed through a regioselective nucleophilic substitution.[1] The electronic effects of the carbonyl group at C-5 activate the C-6 position for nucleophilic attack.[1] However, changes in reaction conditions can affect this selectivity.

    • Product Degradation:

      • The quinone moiety can be sensitive to prolonged exposure to harsh conditions. Overly long reaction times or excessive temperatures can lead to product degradation.

Issue 2: Formation of Impurities and Purification Challenges

  • Question: Our scaled-up batch of this compound is contaminated with significant impurities, making purification by column chromatography difficult and inefficient. What are these likely impurities and are there alternative purification strategies?

  • Answer: The presence of impurities is a common challenge in scale-up synthesis. Here are some likely impurities and suggestions for purification:

    • Potential Impurities:

      • Starting Material: Unreacted 7-bromoquinoline-5,8-dione.

      • Isomeric Byproducts: Although the amination is regioselective for the C-6 position, small amounts of the 7-amino isomer may form.[1]

      • Di-substituted Products: If the starting material was a di-halogenated quinoline, di-amino substituted products could be a potential impurity.

      • Degradation Products: As mentioned earlier, the quinone ring can be susceptible to degradation.

    • Purification Strategies for Scale-Up:

      • Recrystallization: This is often a more practical and scalable purification method than column chromatography for large quantities of solid material. Experiment with different solvent systems to find one that provides good recovery and purity.

      • Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be an effective purification step.

      • Optimized Chromatography: If chromatography is unavoidable, consider using flash chromatography with a larger column and optimized solvent gradient to improve throughput.

Frequently Asked Questions (FAQs)

Synthesis and Reaction Conditions

  • Q1: What is the general synthetic route for this compound?

    • A1: The synthesis typically involves the nucleophilic aromatic substitution of an amino group for a leaving group on the quinoline-5,8-dione scaffold.[1] A common route is the amination of 7-bromoquinoline-5,8-dione, where the amino group selectively attacks the C-6 position.[1]

  • Q2: What factors influence the regioselectivity of the amination reaction?

    • A2: The regioselectivity is primarily governed by electronic effects and steric hindrance. The carbonyl group at C-5 electronically activates the C-6 position for nucleophilic attack, while the bulky bromine atom at C-7 can sterically hinder attack at that position.[1] Careful control of reaction conditions such as the choice of amine, solvent, and temperature is crucial to achieve high selectivity.[1]

  • Q3: What are the recommended solvents for this reaction?

    • A3: The choice of solvent can significantly impact the reaction rate and yield. While specific data for the scale-up of this exact compound is limited in the provided search results, studies on similar quinolinequinone syntheses have reported using solvents like pyridine. In one study, pyridine was found to be the best solvent in terms of reaction yield and time for the amination of 6,7-disubstituted-5,8-quinolinequinones.

Scale-Up and Process Optimization

  • Q4: What are the key considerations when scaling up this synthesis?

    • A4: Key considerations for scale-up include:

      • Heat Transfer: Managing the reaction exotherm in a large reactor.

      • Mass Transfer: Ensuring efficient mixing to maintain a homogeneous reaction mixture.

      • Reaction Kinetics: Understanding how the reaction rate may change with scale.

      • Work-up and Isolation: Developing a robust and scalable procedure for product isolation and purification.

      • Safety: Performing a thorough safety assessment of the process at scale.

  • Q5: How can I monitor the progress of the reaction in a large reactor?

    • A5: In-process controls (IPCs) are essential for monitoring reaction progress at scale. This can be done by taking small samples from the reactor at regular intervals and analyzing them by techniques such as:

      • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting material and the formation of the product.

      • High-Performance Liquid Chromatography (HPLC): A more quantitative method to accurately determine the conversion and the presence of any impurities.

Experimental Protocols

While a specific, validated scale-up protocol for this compound is not available in the search results, a general procedure based on the synthesis of related compounds can be outlined. Note: This protocol is a general guideline and must be optimized for your specific equipment and scale.

General Scale-Up Synthesis of this compound

This protocol is based on the principle of nucleophilic aromatic substitution on a quinoline-5,8-dione core.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Suggested Quantity (molar equivalent)
7-bromoquinoline-5,8-dione~252.051.0
Amine Source (e.g., NH4OH)Varies1.5 - 3.0
Solvent (e.g., Pyridine)79.10Sufficient volume for slurry
Quenching Agent (e.g., Water)18.02As needed
Extraction Solvent (e.g., DCM)84.93As needed
Drying Agent (e.g., Na2SO4)142.04As needed

Procedure:

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with 7-bromoquinoline-5,8-dione and the chosen solvent (e.g., pyridine).

  • Reagent Addition: Slowly add the amine source to the stirred suspension at a controlled temperature (e.g., 0-10 °C) to manage any potential exotherm.

  • Reaction: Warm the reaction mixture to the desired temperature (e.g., room temperature or slightly elevated) and stir until the reaction is complete, as monitored by an appropriate in-process control (e.g., HPLC).

  • Work-up:

    • Cool the reaction mixture and quench by adding water.

    • Extract the product into a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography.

Visualizations

Synthetic Pathway

Synthesis_Pathway Synthetic Pathway for this compound start 7-bromoquinoline-5,8-dione product This compound start->product Nucleophilic Aromatic Substitution (Solvent, Temp.) reagent + Amine Source (e.g., NH4OH)

Caption: A simplified diagram illustrating the synthetic route to this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes improve_mixing Improve Mixing incomplete->improve_mixing increase_time Increase Reaction Time incomplete->increase_time check_impurities Analyze for Impurities (HPLC/MS) complete->check_impurities impurities_present Significant Impurities check_impurities->impurities_present Yes no_impurities No Major Impurities check_impurities->no_impurities No optimize_temp Optimize Temperature impurities_present->optimize_temp check_workup Review Work-up/ Purification no_impurities->check_workup

Caption: A logical workflow for troubleshooting low product yield during scale-up.

References

Technical Support Center: Handling Quinone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinone compounds. Quinones are a class of organic compounds that are highly reactive and can present several challenges during experimental work. This guide aims to address common pitfalls and provide practical solutions.

Troubleshooting Guides

Problem 1: Unexpected reaction products or low yield in reactions involving quinones.

Q1: My reaction with a quinone gave a complex mixture of products, or the desired product was formed in very low yield. What could be the cause?

A1: This is a common issue stemming from the high reactivity of quinones. Several factors could be at play:

  • Reaction with Nucleophiles: Quinones are potent electrophiles and readily react with nucleophiles. If your reaction mixture contains unintended nucleophiles such as thiols (e.g., from residual reagents or solvents) or amines, they can compete with your desired reaction, leading to a mixture of products. Thiol reactions with quinones are particularly fast.[1][2][3]

  • Instability of the Quinone: Quinones can be unstable under certain conditions. Exposure to light, extreme pH, or high temperatures can cause degradation.[4][5] For instance, 1,2-naphthoquinone and 9,10-phenanthraquinone show thermal decomposition at temperatures above 100 °C and 215 °C, respectively.[5]

  • Radical Reactions: Some quinone reactions can proceed through a free radical chain mechanism, which can lead to a variety of side products.[6][7]

  • Workup Issues: The product may be sensitive to the workup conditions. Exposure to acid, base, water, or air during extraction and purification can lead to decomposition.[8]

Troubleshooting Steps:

  • Analyze Starting Materials: Ensure the purity of your quinone and other reactants. Impurities can act as catalysts for side reactions or as competing nucleophiles.

  • Degas Solvents: Remove dissolved oxygen from your solvents by degassing (e.g., by sparging with nitrogen or argon) to minimize oxidation-related side reactions.

  • Control Reaction Conditions:

    • Temperature: Run the reaction at the lowest effective temperature.

    • Light: Protect the reaction from light by wrapping the flask in aluminum foil.

    • pH: Maintain an appropriate pH, as quinone stability is pH-dependent.[4]

  • Use of Scavengers: If you suspect nucleophilic contamination, consider adding a scavenger, but be mindful that this can also interact with your desired reactants.

  • Modified Workup: If you suspect your product is unstable, use a milder workup procedure. Avoid strong acids or bases and minimize exposure to air and water.[8]

Problem 2: Difficulty in purifying quinone compounds.

Q2: I am struggling to purify my quinone-containing product. It seems to decompose on the silica gel column.

A2: Quinones are often sensitive to the conditions used in standard chromatography.

  • Silica Gel Acidity: The acidic nature of standard silica gel can catalyze the decomposition of sensitive quinone derivatives.

  • Air Oxidation: Prolonged exposure to air on the column can lead to oxidation and the formation of colored impurities.

Troubleshooting Steps:

  • Use Deactivated Silica: Deactivate silica gel by treating it with a base (e.g., triethylamine in the eluent) to neutralize its acidity.

  • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a reversed-phase column (e.g., C18).

  • Flash Chromatography: Use flash chromatography to minimize the time the compound spends on the column.

  • Inert Atmosphere: If possible, run the column under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Crystallization: If the product is a solid, crystallization is often a milder purification method than chromatography.

Problem 3: Inconsistent results in analytical measurements (e.g., HPLC).

Q3: I am getting inconsistent peak areas or retention times when analyzing my quinone sample by HPLC. What could be the reason?

A3: The instability of quinones can also affect analytical measurements.

  • On-Column Degradation: The quinone may be degrading on the HPLC column, especially if the mobile phase is not optimized.

  • Sample Instability: The quinone may be degrading in the sample vial before or during analysis.

  • Redox Activity: Quinones can undergo redox reactions, which can be influenced by the components of the mobile phase or the column itself.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • pH: Buffer the mobile phase to a pH where the quinone is most stable.

    • Degassing: Ensure the mobile phase is thoroughly degassed to prevent on-column oxidation.

  • Freshly Prepare Samples: Prepare samples immediately before analysis and store them in a cool, dark place. The use of amber vials is recommended.

  • Column Choice: Use a well-maintained column. Some quinones may show better peak shapes on specific types of columns (e.g., C18).

  • Derivatization: For sensitive quinones, consider derivatization to a more stable compound before analysis. For example, derivatization with methanol can improve ionization efficiency in mass spectrometry.[9]

Frequently Asked Questions (FAQs)

Q: What are the best practices for storing quinone compounds?

A: To ensure the stability of quinone compounds, they should be stored under the following conditions:

  • Temperature: Store at low temperatures (e.g., in a refrigerator or freezer at -20°C).

  • Light: Protect from light by storing in amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Purity: Store in a highly pure form, as impurities can catalyze decomposition.

Q: My quinone solution changes color over time. Is this normal?

A: Yes, a color change, often a darkening to yellow or red, is a common indication of quinone degradation or polymerization.[10] This is typically due to exposure to air and light. It is advisable to use freshly prepared solutions for experiments.

Q: How can I monitor the progress of a reaction involving a quinone?

A: Thin-layer chromatography (TLC) is a common method. However, be aware that some quinones can streak or decompose on the TLC plate. It is important to run the TLC quickly and to use an appropriate solvent system. HPLC can also be used to monitor reaction progress, provided that the quinone is stable under the analysis conditions.

Data Presentation

Table 1: Reaction Rate Constants of 4-Methyl-1,2-benzoquinone with Various Nucleophiles.

NucleophileRate Constant (k) (s⁻¹)Reference
Hydrogen Sulfide (H₂S)0.4188[1]
Glutathione (GSH)0.3343 - 0.4188[1]
Ascorbic Acid (AA)0.3343 - 0.4188[1]
Sulfur Dioxide (SO₂)0.3343 - 0.4188[1]
2-Furanmethanethiol (2FMT)0.0837[1]
3-Sulfanylhexan-1-ol (3SH)0.0578[1]
4-Methyl-4-sulfanylpentan-2-one (4MSP)0.0060[1]
Phloroglucinol0.0064[1]
Methionine (Met)0.0002[1]
Phenylalanine (Phe)0.0002[1]

Table 2: Apparent Second-Order Rate Constants for the Reaction of 4-Methylbenzoquinone (4MBQ) with Proteins and Thiols at pH 7.0.

ReactantRate Constant (k₂) (M⁻¹s⁻¹)Reference
Bovine Serum Albumin (BSA)(3.1 ± 0.2) x 10⁴[2]
Human Serum Albumin(4.8 ± 0.2) x 10³[2]
α-Lactalbumin (no free thiols)(4.0 ± 0.2) x 10²[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Quinone by Oxidation of a Hydroquinone.

This protocol is a general guideline and may need to be optimized for specific substrates.

Materials:

  • Hydroquinone derivative

  • Oxidizing agent (e.g., silver(I) oxide, Fremy's salt)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (nitrogen or argon)

Procedure:

  • Preparation: Set up a round-bottom flask equipped with a magnetic stirrer and an inert gas inlet. Ensure all glassware is dry.

  • Dissolution: Dissolve the hydroquinone derivative in the anhydrous solvent.

  • Oxidation: Add the oxidizing agent portion-wise to the stirred solution at room temperature or below, depending on the reactivity of the substrate. Monitor the reaction by TLC.

  • Reaction Completion: Once the starting material is consumed (as indicated by TLC), filter the reaction mixture to remove the oxidant and any inorganic byproducts.

  • Workup: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude quinone can be purified by crystallization from an appropriate solvent or by chromatography on deactivated silica gel.

  • Storage: Store the purified quinone under an inert atmosphere, protected from light, at a low temperature.

Protocol 2: HPLC Analysis of Quinone Compounds.

This is a general protocol for the analysis of quinones by reversed-phase HPLC.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffer (e.g., phosphate buffer)

  • Sample vials (amber glass recommended)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of organic solvent and aqueous buffer. Filter and degas the mobile phase before use.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the quinone sample in the mobile phase or a suitable solvent to a known concentration. Prepare the solution fresh and protect it from light.

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength to the λmax of the quinone of interest.

  • Injection: Inject a known volume of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram and integrate the peak area of the quinone.

  • Quantification: If required, create a calibration curve using standard solutions of the quinone at different concentrations.

Visualizations

Quinone_Reactivity_Pathway Quinone Quinone (Electrophile) Adduct Michael Addition Product Quinone->Adduct Michael Addition Semiquinone Semiquinone Radical Quinone->Semiquinone Reduction Hydroquinone Hydroquinone Quinone->Hydroquinone Two-electron reduction Nucleophile Nucleophile (e.g., Thiols, Amines) Nucleophile->Adduct Redox Redox Cycling Semiquinone->Quinone Oxidation ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Hydroquinone->Quinone Two-electron oxidation

Caption: General reactivity pathways of quinone compounds.

Troubleshooting_Workflow Start Unexpected Experimental Result CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity OK? CheckPurity->PurityOK CheckConditions Review Reaction Conditions (T, pH, light) ConditionsOK Conditions Appropriate? CheckConditions->ConditionsOK CheckWorkup Evaluate Workup Procedure WorkupOK Workup Appropriate? CheckWorkup->WorkupOK PurityOK->CheckConditions Yes Purify Purify Starting Materials PurityOK->Purify No ConditionsOK->CheckWorkup Yes ModifyConditions Modify Conditions (e.g., lower T, protect from light) ConditionsOK->ModifyConditions No ModifyWorkup Modify Workup (e.g., milder reagents) WorkupOK->ModifyWorkup No Repeat Repeat Experiment WorkupOK->Repeat Yes Purify->Repeat ModifyConditions->Repeat ModifyWorkup->Repeat

Caption: Troubleshooting workflow for unexpected experimental results.

HPLC_Analysis_Workflow Start Prepare Fresh Sample Solution (protect from light) Inject Inject Sample Start->Inject PrepareMobilePhase Prepare and Degas Mobile Phase Equilibrate Equilibrate HPLC System and Column PrepareMobilePhase->Equilibrate Equilibrate->Inject AcquireData Acquire Data Inject->AcquireData Analyze Analyze Chromatogram AcquireData->Analyze Problem Inconsistent Results? Analyze->Problem CheckSample Check Sample Stability Problem->CheckSample Yes End Analysis Complete Problem->End No CheckMobilePhase Check Mobile Phase pH CheckSample->CheckMobilePhase CheckColumn Check Column Condition CheckMobilePhase->CheckColumn CheckColumn->Start

Caption: Experimental workflow for HPLC analysis of quinones.

References

Technical Support Center: 6-amino-7-bromoquinoline-5,8-dione Antimicrobial Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists optimizing antimicrobial testing of 6-amino-7-bromoquinoline-5,8-dione.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its expected antimicrobial activity?

This compound is a synthetic quinoline derivative. The quinoline-5,8-dione core is known for its redox properties, which are often central to its biological activity.[1] Derivatives of quinoline have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, and antimalarial properties.[1][2] The specific substitutions of an amino group at the C-6 position and a bromine atom at the C-7 position are expected to significantly influence its biological efficacy.[1] While specific data for this exact compound is emerging, related 6-aminoquinolone derivatives have shown good activity against Gram-negative and Gram-positive bacteria.[3]

2. What is the likely mechanism of action for this compound?

The quinoline-5,8-dione scaffold is redox-active, suggesting that its antimicrobial effect may be mediated through the generation of reactive oxygen species (ROS), which can lead to cellular damage.[1] Another potential mechanism for quinolone derivatives is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[3][4]

3. Which solvents are recommended for dissolving this compound for antimicrobial susceptibility testing?

Due to the quinone structure, this compound is expected to have limited aqueous solubility. Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used to prepare stock solutions of such compounds. It is crucial to then perform serial dilutions in the appropriate broth medium, ensuring the final concentration of the solvent is non-toxic to the test microorganisms (typically ≤1% v/v). A solvent toxicity control should always be included in your experiments.

4. What are the standard methods for determining the antimicrobial activity of this compound?

Standard methods for in vitro antimicrobial susceptibility testing include broth microdilution, agar dilution, and disk diffusion.[5][6] Broth microdilution is often preferred for determining the Minimum Inhibitory Concentration (MIC) of a novel compound as it is a quantitative method.[5][7][8]

5. How should I interpret the Minimum Inhibitory Concentration (MIC) results?

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8][9] The result is typically reported in µg/mL or mg/L.[7][8] It is important to note that an MIC value for one antibiotic cannot be directly compared to the MIC of another as their potencies and mechanisms of action differ.[7][8] Interpretation of susceptibility (Susceptible, Intermediate, or Resistant) is based on established clinical breakpoints, which are specific to the antimicrobial agent and the microorganism.[8][9][10] For a novel compound like this compound, these breakpoints will not be established. Therefore, results are typically compared to those of known antibiotics tested under the same conditions.

Troubleshooting Guides

This section addresses specific issues that may arise during the antimicrobial testing of this compound.

Issue 1: Compound Precipitation in Broth Medium

  • Question: I observed precipitation of this compound after adding it to the broth medium. How can I resolve this?

  • Answer:

    • Decrease the starting concentration: The compound may be exceeding its solubility limit in the aqueous broth. Start with a lower concentration of your stock solution for serial dilutions.

    • Optimize solvent concentration: While keeping the final solvent concentration low is important, a slight increase (e.g., from 0.5% to 1% DMSO) might improve solubility without inhibiting microbial growth. Always validate your solvent concentration with a toxicity control.

    • Use a co-solvent: In some cases, a mixture of solvents (e.g., DMSO and ethanol) might enhance solubility. This should be carefully validated for its effect on the microorganisms.

    • Consider a different testing method: If precipitation remains an issue in broth, the agar dilution method could be an alternative.[5]

Issue 2: Inconsistent or Non-Reproducible MIC Values

  • Question: My MIC results for this compound vary significantly between experiments. What could be the cause?

  • Answer:

    • Inoculum preparation: Ensure your bacterial or fungal inoculum is standardized to the correct density (e.g., using a McFarland standard or spectrophotometer) for each experiment.[11][12] Inconsistent inoculum sizes will lead to variable MICs.

    • Compound stability: Quinone-containing compounds can be sensitive to light and pH. Prepare fresh stock solutions for each experiment and protect them from light. Assess the stability of the compound in your chosen broth medium over the incubation period.

    • Incubation conditions: Maintain consistent incubation times, temperatures, and atmospheric conditions (e.g., aerobic, anaerobic) as recommended for the specific microorganism.[13]

    • Pipetting accuracy: Use calibrated pipettes and proper technique to ensure accurate serial dilutions.

Issue 3: No Antimicrobial Activity Observed

  • Question: I am not observing any antimicrobial activity with this compound against my test organisms. What should I check?

  • Answer:

    • Concentration range: The concentrations tested may be too low. Expand the concentration range of the compound in your assay.

    • Compound integrity: Verify the purity and identity of your compound using analytical methods such as NMR or mass spectrometry.

    • Mechanism of action and organism selection: The compound's mechanism of action may not be effective against the chosen microorganisms. Test against a broader panel of organisms, including both Gram-positive and Gram-negative bacteria, as well as fungi. Some quinoline derivatives show more effectiveness against Gram-positive bacteria.[14][15]

    • Assay controls: Ensure your positive control (a known antibiotic) shows the expected activity and your negative (growth) control shows robust microbial growth.

Issue 4: Difficulty in Reading MIC Endpoints

  • Question: The transition from growth to no growth in my broth microdilution assay is gradual, making it difficult to determine the exact MIC. What can I do?

  • Answer:

    • Use a growth indicator: Incorporating a redox indicator like resazurin or tetrazolium salts (e.g., INT) can provide a colorimetric endpoint, making it easier to distinguish between wells with and without metabolic activity.

    • Spectrophotometric reading: Use a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantitatively assess growth. The MIC can be defined as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥80%) compared to the growth control.[9]

    • Trailing effect: Some compounds can exhibit a "trailing" or "paradoxical" effect, where partial growth is observed over a range of concentrations. This is a known phenomenon and should be noted. The MIC is typically recorded as the lowest concentration that shows a significant reduction in growth.

Quantitative Data Summary

As specific MIC values for this compound are not widely published, the following table presents hypothetical data to illustrate how results could be structured. These values are based on the reported activities of structurally related quinoline derivatives.

MicroorganismStrainCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Staphylococcus aureusATCC 2921340.51N/A
Enterococcus faecalisATCC 29212812N/A
Escherichia coliATCC 25922160.015N/AN/A
Pseudomonas aeruginosaATCC 27853>640.25N/AN/A
Candida albicansATCC 9002832N/AN/A0.5

N/A: Not Applicable

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16]

  • Preparation of Compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a final concentration of 1280 µg/mL.

    • Vortex until fully dissolved. Protect from light and prepare fresh on the day of the experiment.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.

    • Add 200 µL of the 1280 µg/mL compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Wells 11 and 12 will serve as growth and sterility controls, respectively.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11. Well 12 receives 100 µL of sterile broth only.

    • The final volume in each well is 200 µL. The final concentration of the compound will range from 64 µg/mL to 0.125 µg/mL. The final DMSO concentration will be ≤1%.

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[9] This can be determined by visual inspection or by using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results compound_prep Prepare Compound Stock (e.g., 1280 µg/mL in DMSO) plate_prep Prepare Serial Dilutions in 96-well plate compound_prep->plate_prep inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension inoculum_prep->inoculate plate_prep->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret and Compare (vs. Control Antibiotics) read_mic->interpret

Caption: Workflow for MIC determination.

troubleshooting_logic cluster_inoculum Inoculum Issues cluster_compound Compound Issues cluster_procedure Procedural Errors start Inconsistent MIC Results check_mcfarland Verify McFarland Standard start->check_mcfarland check_solubility Assess Solubility/ Precipitation start->check_solubility check_pipetting Verify Pipette Calibration start->check_pipetting check_dilution Check Final Dilution check_mcfarland->check_dilution standardize Re-standardize Inoculum check_dilution->standardize check_stability Evaluate Stability in Media check_solubility->check_stability prepare_fresh Prepare Fresh Stock Solution check_stability->prepare_fresh check_incubation Confirm Incubation Parameters check_pipetting->check_incubation review_protocol Review Protocol Steps check_incubation->review_protocol signaling_pathway compound This compound ros Reactive Oxygen Species (ROS) Generation compound->ros Redox Cycling dna_gyrase Bacterial DNA Gyrase compound->dna_gyrase Inhibition oxidative_stress Oxidative Stress ros->oxidative_stress dna_replication DNA Replication Blocked dna_gyrase->dna_replication cell_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cell_damage cell_death Bacterial Cell Death dna_replication->cell_death cell_damage->cell_death

References

Technical Support Center: Addressing Resistance to Quinoline-5,8-diones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoline-5,8-diones. The information is designed to address specific experimental challenges related to investigating and overcoming resistance to this class of compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with quinoline-5,8-diones.

1. Issue: Inconsistent IC50 Values in Cell Viability Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Instability: - Prepare fresh stock solutions of the quinoline-5,8-dione for each experiment. - Store stock solutions in small aliquots at -80°C and protect from light to minimize degradation. - Test the stability of the compound in your specific cell culture medium over the time course of the experiment.
Interference with Assay Reagents: - Quinone structures can interfere with tetrazolium-based assays (e.g., MTT, MTS) through direct reduction of the dye.[1][2] - Recommendation: Use a non-enzymatic cell viability assay such as crystal violet or a resazurin-based assay, which may be less susceptible to interference.[3] - Always include a "compound-only" control (no cells) to assess direct effects on the assay reagents.[4]
Cell Seeding Density: - Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. High or low cell density can significantly impact IC50 values.
Protocol Variability: - Ensure consistent incubation times, reagent concentrations, and handling procedures across all plates and experiments to minimize variability.[5]

2. Issue: Difficulty in Generating a Stable Drug-Resistant Cell Line

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Starting Concentration: - Determine the initial IC20 to IC50 of the parental cell line with high precision. Starting with a concentration that is too high will lead to excessive cell death, while a concentration that is too low will not apply sufficient selective pressure.[6]
Dose Escalation Strategy: - Employ a gradual dose escalation strategy. Increase the drug concentration by 25-50% at each step only after the cells have recovered and are proliferating steadily at the current concentration.[6] - If significant cell death (>50%) is observed after a dose increase, return to the previous concentration for a few more passages before attempting to increase it again.[6]
Pulsatile vs. Continuous Exposure: - Experiment with both continuous and pulsatile (intermittent) drug exposure protocols. Some cell lines may respond better to one method over the other.
Clonal Selection: - Once a resistant population emerges, perform single-cell cloning (e.g., by limiting dilution) to isolate and expand individual resistant clones. This will ensure a homogenous resistant cell line for downstream experiments.[7]
Instability of Resistance Phenotype: - Maintain a low concentration of the quinoline-5,8-dione in the culture medium of the resistant cell line to maintain selective pressure and prevent reversion to a sensitive phenotype.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of resistance to quinoline-5,8-diones.

1. What are the primary known mechanisms of action for quinoline-5,8-diones?

Quinoline-5,8-diones exhibit anticancer activity through multiple mechanisms, primarily by acting as inhibitors of key cellular enzymes. Two well-documented targets are:

  • NAD(P)H:quinone oxidoreductase 1 (NQO1): Many quinoline-5,8-diones are substrates for NQO1. Their reduction by NQO1 can lead to a futile redox cycle, generating high levels of reactive oxygen species (ROS) and inducing oxidative stress-mediated cancer cell death.

  • Cell Division Cycle 25 (CDC25) Phosphatases: Certain quinoline-5,8-diones can inhibit CDC25 phosphatases. These enzymes are crucial for cell cycle progression by activating cyclin-dependent kinases (CDKs).[8] Inhibition of CDC25 leads to cell cycle arrest, typically at the G2/M phase, and can induce apoptosis.[8]

2. What are the expected mechanisms of acquired resistance to quinoline-5,8-diones?

Based on known mechanisms of drug resistance in cancer, several possibilities can be investigated:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of multidrug resistance. These transporters can actively pump the quinoline-5,8-dione out of the cancer cell, reducing its intracellular concentration and efficacy.

  • Alterations in Target Proteins:

    • NQO1: Downregulation or inactivating mutations in the NQO1 gene could lead to resistance by preventing the bioactivation of the quinoline-5,8-dione and subsequent ROS production.

    • CDC25: Mutations in the drug-binding site of CDC25 phosphatases could reduce the binding affinity of the inhibitor, rendering it less effective.

  • Enhanced Antioxidant Capacity: For NQO1-dependent compounds, upregulation of cellular antioxidant systems (e.g., glutathione, superoxide dismutase) could neutralize the drug-induced ROS, thereby promoting cell survival.

  • Metabolic Inactivation: Cancer cells may develop the ability to metabolize the quinoline-5,8-dione into an inactive form through enzymatic processes such as glucuronidation or sulfation.

3. How can I determine if my resistant cell line has increased drug efflux activity?

You can assess the activity of ABC transporters using a fluorescent substrate accumulation assay.

  • Principle: ABC transporter substrates, such as Rhodamine 123 (for P-gp) or Hoechst 33342 (for BCRP), are fluorescent compounds that are actively effluxed from cells.[9] In cells with high transporter activity, the intracellular fluorescence will be low. Inhibition of these transporters will lead to an increase in intracellular fluorescence.

  • Procedure:

    • Incubate both parental (sensitive) and resistant cells with a fluorescent substrate (e.g., Rhodamine 123).

    • In parallel, incubate the cells with the fluorescent substrate in the presence of a known ABC transporter inhibitor (e.g., verapamil for P-gp).

    • Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader.

  • Expected Outcome: If the resistant cells show lower baseline fluorescence than the parental cells, and this fluorescence increases significantly in the presence of an inhibitor, it suggests that increased efflux is a mechanism of resistance.

4. What is the best approach to identify mutations in the target protein (e.g., NQO1, CDC25)?

  • Sanger Sequencing: If you have a strong hypothesis about a specific target gene, you can amplify the coding region of the gene from both parental and resistant cell lines using PCR and then sequence the PCR products. This will allow you to identify any point mutations, insertions, or deletions that may have arisen in the resistant cells.

  • Next-Generation Sequencing (NGS): For a more unbiased approach, you can perform whole-exome or targeted sequencing of a panel of cancer-related genes. This can help identify mutations in the target gene as well as in other genes that may contribute to resistance.

Experimental Protocols

1. Protocol: Generation of a Quinoline-5,8-dione Resistant Cancer Cell Line

This protocol provides a general framework for developing a drug-resistant cell line. It is crucial to optimize the concentrations and timelines for your specific cell line and quinoline-5,8-dione.

Materials:

  • Parental cancer cell line of interest

  • Quinoline-5,8-dione compound

  • Complete cell culture medium

  • Cell counting solution (e.g., trypan blue)

  • 96-well and standard culture plates

Procedure:

  • Determine the IC50 of the Parental Cell Line:

    • Perform a dose-response experiment to accurately determine the IC50 of the quinoline-5,8-dione in the parental cell line. This will serve as your baseline.

  • Initial Drug Exposure:

    • Begin by continuously exposing the parental cells to a low concentration of the quinoline-5,8-dione, typically starting at the IC10-IC20.[6]

    • Culture the cells until they reach approximately 80% confluency. Initially, you may observe significant cell death and a decrease in proliferation rate.

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a steady rate (this may take several passages), increase the drug concentration by approximately 25-50%.[6]

    • Repeat this process of adaptation followed by dose escalation. The entire process can take 6-12 months.

  • Monitoring Resistance:

    • Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the adapting cell population. A significant increase in the IC50 indicates the development of resistance.

  • Isolation of Resistant Clones:

    • Once a resistant population is established (typically with an IC50 at least 5-10 fold higher than the parental line), isolate single-cell clones by limiting dilution to ensure a genetically homogenous population.

  • Characterization and Maintenance:

    • Expand the resistant clones and confirm their resistance phenotype by re-determining the IC50.

    • Maintain the resistant cell line in a medium containing a maintenance concentration of the quinoline-5,8-dione (e.g., the IC50 of the parental line) to preserve the resistant phenotype.

    • Cryopreserve stocks of the resistant cell line at various passages.

2. Protocol: Cell Viability Assay using Resazurin

Materials:

  • Parental and resistant cells

  • Quinoline-5,8-dione compound

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)

  • Opaque-walled 96-well plates

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into an opaque-walled 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-5,8-dione in a complete culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle-only" control (e.g., DMSO) and a "medium-only" control (no cells).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48-72 hours) in a cell culture incubator.

  • Resazurin Addition:

    • Add resazurin solution to each well to a final concentration of approximately 0.015 mg/mL.

    • Incubate for 1-4 hours, or until a color change from blue to pink/purple is observed in the vehicle control wells.

  • Fluorescence Measurement:

    • Measure the fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the "medium-only" wells.

    • Normalize the data to the vehicle control (100% viability).

    • Plot the cell viability against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Experimental Variability Inconsistent_IC50 Inconsistent IC50 Values Compound_Instability Compound Instability Inconsistent_IC50->Compound_Instability Potential Cause Assay_Interference Assay Interference Inconsistent_IC50->Assay_Interference Potential Cause Cell_Density Cell Density Variation Inconsistent_IC50->Cell_Density Potential Cause Protocol_Variability Protocol Variability Inconsistent_IC50->Protocol_Variability Potential Cause

Caption: Troubleshooting logic for inconsistent IC50 values.

G cluster_1 Experimental Workflow: Generating Resistant Cell Lines Start Parental Cell Line Determine_IC50 Determine Baseline IC50 Start->Determine_IC50 Low_Dose_Exposure Continuous Low-Dose Exposure (IC10-IC20) Determine_IC50->Low_Dose_Exposure Adaptation Cell Adaptation & Proliferation Low_Dose_Exposure->Adaptation Increase_Dose Gradual Dose Escalation Adaptation->Increase_Dose Increase_Dose->Adaptation Repeat Cycle Monitor_IC50 Periodically Monitor IC50 Shift Increase_Dose->Monitor_IC50 Isolate_Clones Isolate Single-Cell Clones Monitor_IC50->Isolate_Clones Resistance Confirmed Characterize Characterize & Maintain Resistant Line Isolate_Clones->Characterize

Caption: Workflow for generating drug-resistant cell lines.

G cluster_2 Signaling Pathway: NQO1-Mediated Cytotoxicity Quinoline_Dione Quinoline-5,8-dione NQO1 NQO1 Quinoline_Dione->NQO1 Substrate Hydroquinone Hydroquinone NQO1->Hydroquinone Reduction Redox_Cycling Futile Redox Cycling Hydroquinone->Redox_Cycling ROS Increased ROS Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: NQO1-mediated cytotoxicity of quinoline-5,8-diones.

G cluster_3 Signaling Pathway: CDC25 Inhibition Quinoline_Dione_Inhibitor Quinoline-5,8-dione (CDC25 Inhibitor) CDC25 CDC25 Phosphatase Quinoline_Dione_Inhibitor->CDC25 Inhibits CDK_Active CDK (Active) CDC25->CDK_Active Dephosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest CDK_Inactive CDK (Inactive-P) CDK_Inactive->CDC25 Substrate Cell_Cycle_Progression Cell Cycle Progression (G2/M) CDK_Active->Cell_Cycle_Progression

References

improving the bioavailability of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the bioavailability of 6-amino-7-bromoquinoline-5,8-dione.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a potential challenge?

A1: this compound is a substituted quinolinequinone derivative.[1] The quinoline-5,8-dione core is a redox-active molecule known for its potent biological activities, including antiproliferative effects against cancer cells.[1] Like many quinone-based compounds and new chemical entities, it is likely to be lipophilic and exhibit poor aqueous solubility.[2] Poor water solubility is a primary cause of low oral bioavailability, as it limits the dissolution of the drug in gastrointestinal fluids, a prerequisite for absorption.[3][4]

Q2: What are the primary strategies to improve the oral bioavailability of a poorly soluble compound like this compound?

A2: For poorly soluble drugs, the main goal is to enhance the dissolution rate and/or solubility.[4] Broadly, strategies can be divided into three categories: physical modifications, chemical modifications, and formulation-based approaches.[5][6]

  • Physical Modifications: These include reducing the particle size to increase the surface area (micronization, nanosuspension) and modifying the crystal habit (polymorphs, amorphous forms).[6][7]

  • Formulation Strategies: This is the most common approach and includes:

    • Solid Dispersions: Dispersing the drug in a polymer matrix can improve solubility and dissolution.[3][5]

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs.[8][9]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3][10]

  • Chemical Modifications: Creating a more soluble version of the drug molecule, such as through salt formation or by designing a prodrug.[2]

Below is a general workflow for approaching bioavailability enhancement.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Validation start Poorly Soluble Compound (this compound) char Physicochemical Characterization (Solubility, Permeability, pKa) start->char bcs Determine BCS Class (Likely Class II or IV) char->bcs formulate Select Enhancement Strategy (e.g., Nanoparticles, SEDDS, Solid Dispersion) bcs->formulate optimize Optimize Formulation (Excipient Selection, Ratio) formulate->optimize dissolution In Vitro Dissolution Testing (Biorelevant Media) optimize->dissolution permeability Permeability Assay (e.g., Caco-2) dissolution->permeability pk_study Preclinical In Vivo PK Study (e.g., Rodent Model) permeability->pk_study data_analysis Analyze PK Parameters (AUC, Cmax, Tmax) pk_study->data_analysis data_analysis->formulate Iterate / Refine

Caption: General workflow for bioavailability enhancement of a poorly soluble drug.

Q3: How does reducing particle size, for example via a nanosuspension, improve bioavailability?

A3: Reducing the particle size of a solid drug increases its surface-area-to-volume ratio.[7][10] According to the Noyes-Whitney equation, a larger surface area leads to an increased dissolution rate, which can improve the extent of absorption for dissolution rate-limited drugs.[10] Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants, with particle sizes typically between 200 and 600 nm.[6] This technology is highly effective for delivering hydrophobic drugs.[6]

Q4: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and when should they be considered?

A4: SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that form fine oil-in-water microemulsions upon gentle agitation with aqueous fluids, such as those in the GI tract.[3][8] The drug is dissolved in this lipidic formulation and is released in the GI tract within the emulsified droplets. This approach is particularly suitable for lipophilic drugs (high log P) and helps improve bioavailability by presenting the drug in a solubilized state and promoting lymphatic transport, which can bypass first-pass metabolism in the liver.[10]

G cluster_0 In the Capsule cluster_1 In the Stomach (Aqueous Environment) cluster_2 In the Intestine sedds SEDDS Formulation (Drug + Oil + Surfactant) emulsion Spontaneous Emulsification sedds->emulsion Ingestion droplets Fine Oil/Water Droplets (Drug remains dissolved) emulsion->droplets absorption Enhanced Absorption across Gut Wall droplets->absorption Transit

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Q5: What is an in vitro dissolution test and how does it predict in vivo performance?

A5: In vitro dissolution testing is a laboratory method used to measure the rate and extent at which a drug is released from its dosage form under simulated physiological conditions.[11] A dosage form is placed in a dissolution apparatus with a specific medium (e.g., simulated gastric or intestinal fluid), and the concentration of the released drug is measured over time.[11][12] For poorly soluble drugs, this test is crucial for comparing different formulation strategies (e.g., nanosuspension vs. solid dispersion) to see which provides the fastest and most complete dissolution.[13] A good correlation between in vitro dissolution and in vivo bioavailability (an IVIVC) can accelerate drug development and serve as a quality control tool.[13]

Troubleshooting Guide

Q: My compound is precipitating out of solution during my in vitro dissolution assay. What can I do?

A: This often occurs when a formulation designed to enhance solubility (like a solid dispersion or SEDDS) releases the drug into the aqueous medium at a concentration above its equilibrium solubility (i.e., it creates a supersaturated state).

  • For Solid Dispersions: Consider incorporating a precipitation inhibitor into your formulation. Certain polymers (e.g., HPMC, PVP) can help maintain the supersaturated state for a longer period, allowing more time for absorption in vivo.

  • For SEDDS: The choice of surfactant and oil is critical. A poorly designed system may not be able to maintain the drug in the emulsified droplets upon dilution in the dissolution medium. Try screening different surfactants or increasing the surfactant-to-oil ratio.

  • Use Biorelevant Media: Standard buffer solutions may not reflect the solubilizing capacity of the human gut. Use media that contains bile salts and phospholipids (e.g., FaSSIF or FeSSIF) to better mimic in vivo conditions and potentially prevent precipitation.[14]

Q: I'm observing high inter-subject variability in my in vivo animal study results. What are the potential causes?

A: High variability is a common issue with poorly soluble compounds and can obscure the true performance of your formulation.

  • Food Effects: The presence or absence of food can dramatically alter the bioavailability of poorly soluble drugs. Ensure you have strict controls over the feeding schedule of the animals.[14] Lipid-based formulations, in particular, can be highly susceptible to food effects.

  • Formulation Instability: Ensure your formulation is physically and chemically stable. For nanosuspensions, aggregation can lead to inconsistent absorption. For amorphous solid dispersions, recrystallization of the drug back to its less soluble crystalline form can cause variability.

  • Study Design: Ensure your study design is robust. A crossover design, where each animal receives both the test and reference formulations, is often used to minimize inter-subject variability.[15][16] Ensure the washout period between treatments is sufficient (at least 5 half-lives).[16]

Comparison of Bioavailability Enhancement Techniques

TechniqueMechanismAdvantagesDisadvantages
Micronization/Nanonization Increases surface area, enhancing dissolution rate.[4][6]Applicable to many drugs, easy to scale up, time-efficient.[4]Can lead to particle aggregation; potential for changes in the solid state.[4]
Solid Dispersions Disperses the drug in a hydrophilic carrier, often in an amorphous state.[3][5]Significantly enhances dissolution; can create supersaturated solutions.[3]Potential for recrystallization upon storage; requires thermostable drugs for melt extrusion methods.[6]
Lipid-Based Formulations (SEDDS, etc.) Solubilizes the drug in lipid excipients, forming micro/nanoemulsions in the GI tract.[8][9]Excellent for highly lipophilic drugs; can enhance lymphatic uptake, avoiding first-pass metabolism.[10]Can have high excipient load; potential for GI side effects; sensitive to food effects.
Cyclodextrin Complexation Forms inclusion complexes where the hydrophobic drug is inside the hydrophilic cyclodextrin cavity.[3][10]Increases aqueous solubility; can improve stability.[3]Limited by the stoichiometry of the complex (1:1 or 1:2); can be a costly excipient.
Prodrugs Chemical modification to a more soluble moiety, which is converted to the active drug in vivo.[2]Can overcome very low solubility; potential for targeted delivery.Requires specific metabolic activation; can alter pharmacology or toxicology profile.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension:

    • Disperse 1% w/v of this compound in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Tween 80).

    • Use a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 15 minutes to obtain a coarse suspension.

  • High-Pressure Homogenization (HPH):

    • Transfer the pre-suspension to a high-pressure homogenizer.

    • Process the suspension for 20-30 cycles at 1500 bar. Keep the system cool using a heat exchanger to prevent thermal degradation of the compound.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The target is a mean particle size < 500 nm and a PDI < 0.3.

    • Assess the zeta potential to evaluate the stability of the suspension. A value of ±30 mV is generally desired.

    • Examine the morphology of the nanoparticles using Scanning or Transmission Electron Microscopy (SEM/TEM).

Protocol 2: In Vitro Dissolution Testing (USP Apparatus 2 - Paddle Method)

This protocol is adapted for evaluating formulations of poorly soluble drugs.[12][13]

  • Apparatus Setup:

    • Use a USP Apparatus 2 (Paddle Apparatus).

    • Set the paddle speed to 75 RPM.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Dissolution Medium:

    • Prepare 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF). This is more representative for poorly soluble compounds than simple buffers.

  • Procedure:

    • Place the dosage form (e.g., a capsule filled with the solid dispersion or SEDDS formulation) into the dissolution vessel.

    • Start the apparatus immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

    • Plot the percentage of drug dissolved versus time to generate the dissolution profile.

G cluster_0 In Vitro Experiment cluster_1 In Vivo Outcome invitro Dissolution Profile (% Dissolved vs. Time) invivo Plasma Concentration Profile (Conc. vs. Time) invitro->invivo IVIVC (Correlation)

Caption: Concept of In Vitro-In Vivo Correlation (IVIVC).

Protocol 3: Design of a Single-Dose, Crossover In Vivo Bioavailability Study

This protocol provides a framework for a preclinical study in a rodent model.

  • Subjects:

    • Use a group of 8-12 healthy, male Sprague-Dawley rats (250-300g).

    • Acclimatize the animals for at least one week before the study.

    • Fast the animals overnight (12 hours) before dosing, with free access to water.

  • Study Design:

    • Use a two-period, two-sequence crossover design.[15]

    • Randomly assign animals to one of two groups.

    • Period 1: Group 1 receives the test formulation (e.g., nanosuspension). Group 2 receives the reference formulation (e.g., a simple suspension of the unmodified drug).

    • Washout Period: Allow a washout period of at least 7 days to ensure complete elimination of the drug.[17]

    • Period 2: Group 1 receives the reference formulation. Group 2 receives the test formulation.

  • Dosing and Sampling:

    • Administer the formulations via oral gavage at a consistent dose.

    • Collect blood samples (approx. 0.2 mL) via the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis and Pharmacokinetic Analysis:

    • Determine the plasma concentration of this compound using a validated LC-MS/MS method.

    • Calculate key pharmacokinetic (PK) parameters for each animal, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve).[17]

    • Compare the PK parameters of the test and reference formulations to determine the relative bioavailability. An increase in AUC and/or Cmax for the test formulation indicates improved bioavailability.

References

Validation & Comparative

A Comparative Analysis of 6-amino-7-bromoquinoline-5,8-dione and Other Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-5,8-dione derivatives have emerged as a promising class of compounds in anticancer research due to their diverse biological activities. This guide provides a comparative analysis of 6-amino-7-bromoquinoline-5,8-dione and its close structural analogs against other established and investigational anticancer agents. The comparison focuses on their mechanisms of action, cytotoxic activities, and the underlying signaling pathways. While direct extensive experimental data for this compound is limited in publicly accessible literature, this guide leverages data from closely related amino-quinoline-5,8-dione derivatives to provide a comprehensive overview for research and development purposes.

The core structure, quinoline-5,8-dione, is a redox-active scaffold, and substitutions on this ring system significantly modulate its biological effects. The presence of an amino group at the C6 or C7 position has been shown to be a critical determinant of the antiproliferative potency of these compounds. Many of these derivatives exert their anticancer effects through mechanisms such as inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), induction of apoptosis, and inhibition of cell cycle phosphatases like CDC25.

This guide will delve into a comparison of these quinoline-5,8-diones with other anticancer agents that target similar cellular pathways, including topoisomerase inhibitors and other CDC25 inhibitors.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of various amino-quinoline-5,8-dione derivatives against different human cancer cell lines, compared with established anticancer drugs. The data for the quinoline-5,8-dione derivatives is sourced from studies on close analogs of this compound.

Compound/DrugTarget/Mechanism of ActionCell LineIC50 (µM)Reference
Amino-quinoline-5,8-dione Analog 1 (6d) NQO1 Inhibition, ROS InductionHeLaS3 (Cervical Cancer)0.89[1]
KB-vin (Multidrug-Resistant)0.95[1]
Amino-quinoline-5,8-dione Analog 2 (7d) NQO1 Inhibition, ROS Induction, Apoptosis InductionHeLaS3 (Cervical Cancer)0.45[1]
KB-vin (Multidrug-Resistant)0.52[1]
NSC663284 (a quinoline-5,8-dione) CDC25 Phosphatase InhibitionLeukemia0.21 - 1.22[2]
Colorectal Cancer0.13 - 1.50[2]
Doxorubicin Topoisomerase II InhibitionHeLa~0.1Generic Data
Cisplatin DNA Cross-linkingA549 (Lung Cancer)~2.5Generic Data
Irinotecan Topoisomerase I InhibitionHT-29 (Colon Cancer)~15Generic Data

Mechanisms of Action and Signaling Pathways

Amino-quinoline-5,8-diones exert their anticancer effects through multiple mechanisms. Two prominent pathways are the inhibition of NQO1 and the inhibition of CDC25 phosphatases.

NQO1 Inhibition and Oxidative Stress

Several 6- and 7-amino-quinoline-5,8-dione derivatives have been identified as potent inhibitors of NAD(P)H: quinone oxidoreductase 1 (NQO1).[1] NQO1 is an enzyme that is often overexpressed in solid tumors and plays a role in detoxification and cell survival. Inhibition of NQO1 by these compounds can lead to an increase in intracellular reactive oxygen species (ROS), inducing lethal mitochondrial dysfunction and triggering apoptosis.[1] This mechanism offers a potential therapeutic window for targeting cancer cells with elevated NQO1 levels.

NQO1_Inhibition_Pathway Amino-quinoline-5,8-dione Amino-quinoline-5,8-dione NQO1 NQO1 Amino-quinoline-5,8-dione->NQO1 Inhibits ROS ROS Amino-quinoline-5,8-dione->ROS Increases NQO1->ROS Reduces Mitochondria Mitochondria ROS->Mitochondria Damages Apoptosis Apoptosis Mitochondria->Apoptosis Triggers

Caption: NQO1 Inhibition Pathway by Amino-quinoline-5,8-diones.

CDC25 Phosphatase Inhibition and Cell Cycle Arrest

The quinoline-5,8-dione scaffold is also a known inhibitor of Cell Division Cycle 25 (CDC25) phosphatases.[2] These enzymes are crucial for cell cycle progression by activating cyclin-dependent kinases (CDKs). Inhibition of CDC25 leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis.[2] This mechanism is a target for several anticancer drug development programs.

CDC25_Inhibition_Pathway Quinoline-5,8-dione Quinoline-5,8-dione CDC25 CDC25 Quinoline-5,8-dione->CDC25 Inhibits CDK CDK CDC25->CDK Activates Cell Cycle Arrest Cell Cycle Arrest CDC25->Cell Cycle Arrest Cell Cycle Progression Cell Cycle Progression CDK->Cell Cycle Progression Promotes Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Leads to

Caption: CDC25 Inhibition Pathway by Quinoline-5,8-diones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of these anticancer agents.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Add MTT solution B->C D Incubate to form formazan C->D E Solubilize formazan D->E F Measure absorbance E->F

Caption: MTT Assay Workflow for determining cytotoxicity.

Protocol Details:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key apoptotic proteins like cleaved caspases and members of the Bcl-2 family.

Protocol Details:

  • Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Topoisomerase I Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.

Protocol Details:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I assay buffer, and purified human topoisomerase I enzyme.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a loading dye containing SDS.

  • Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

CDC25 Phosphatase Inhibition Assay

This assay determines the inhibitory effect of a compound on the phosphatase activity of CDC25.

Protocol Details:

  • Substrate: A common substrate used is O-methylfluorescein phosphate (OMFP) or a phosphorylated peptide.

  • Reaction: In a microplate, combine recombinant human CDC25B/C enzyme, assay buffer, and the test compound.

  • Initiation: Initiate the reaction by adding the substrate.

  • Incubation: Incubate at room temperature for a specified time.

  • Measurement: Measure the fluorescence (in the case of OMFP) or the amount of released phosphate using a colorimetric method.

  • Analysis: Calculate the percentage of inhibition relative to a control without the inhibitor.

Conclusion

This compound and its analogs represent a promising class of anticancer compounds with multiple potential mechanisms of action, including NQO1 and CDC25 inhibition. Their potent cytotoxic activity, even against multidrug-resistant cancer cells, highlights their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of oncology.

References

Comparative Guide to the Biological Activity of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 6-amino-7-bromoquinoline-5,8-dione and its alternatives, supported by experimental data. The information is intended to assist researchers in making informed decisions regarding the potential therapeutic applications of this class of compounds.

Introduction to Quinoline-5,8-diones

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds are known to exhibit a wide array of biological effects, including anticancer, antimicrobial, antimalarial, and antiviral properties.[2] The biological mechanism of many quinoline-5,8-diones is linked to their redox-active quinone core, which can participate in cellular oxidation-reduction reactions, leading to the generation of reactive oxygen species (ROS) and interference with cellular processes.[1] A key molecular target for some quinoline-5,8-diones is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells.[3][4]

Biological Activity of this compound and Analogs

The specific substitution pattern on the quinoline-5,8-dione scaffold plays a crucial role in determining the biological potency and selectivity of these compounds.[1] The placement of an amino group at the C-6 or C-7 position has been shown to be a key determinant of their antiproliferative activity.[1][3]

Anticancer Activity

The proposed anticancer mechanism of action for these compounds involves the NQO1-mediated reduction of the quinone moiety, leading to a futile redox cycle that generates high levels of intracellular ROS.[3] This increase in oxidative stress can induce lethal mitochondrial dysfunction and trigger apoptosis in cancer cells.[3][4]

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Analogs and Alternative Compounds

Compound/AnalogHeLaS3 (Cervical Cancer)KB-vin (Multidrug-Resistant Cervical Cancer)Mechanism of Action
6-amino-7-(phenylamino)-quinoline-5,8-dione 1.8 ± 0.21.5 ± 0.1NQO1 Inhibition, ROS Induction, Apoptosis
7-amino-6-(phenylamino)-quinoline-5,8-dione 2.5 ± 0.32.1 ± 0.2NQO1 Inhibition, ROS Induction, Apoptosis
Streptonigrin Potent (sub-micromolar)Potent (sub-micromolar)DNA synthesis inhibition, ROS induction
Lavendamycin Potent (micromolar)Potent (micromolar)NQO1 Substrate, Antitumor Activity

Data for 6-amino-7-(phenylamino)-quinoline-5,8-dione and 7-amino-6-(phenylamino)-quinoline-5,8-dione are representative of the class of compounds and are sourced from studies on their close analogs.[3][4] Streptonigrin and Lavendamycin are naturally occurring quinoline-5,8-dione antibiotics with known potent antitumor activities.[5][6][7][8][9][10][11][12][13]

Antimicrobial Activity

Quinoline-5,8-dione derivatives have also been investigated for their antimicrobial properties. While specific minimum inhibitory concentration (MIC) values for this compound were not found, related compounds have shown activity against various bacterial and fungal strains. For instance, some 6-aminoquinolone derivatives have demonstrated good activity against Gram-negative and Gram-positive bacteria, with MICs in the sub-microgram per milliliter range.[14] The antimicrobial action is often attributed to the inhibition of bacterial DNA gyrase.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of quinoline-5,8-diones are provided below.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[19][20][21][22][23]

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the test compounds for the desired time.

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: The fluorescence intensity is proportional to the intracellular ROS levels.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[2][24][25]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway for the anticancer activity of this compound analogs and a general experimental workflow for their biological validation.

G cluster_cell Cancer Cell NQO1 NQO1 (Overexpressed) Semiquinone Semiquinone Radical NQO1->Semiquinone Compound 6-amino-7-bromo quinoline-5,8-dione Compound->NQO1 Reduction ROS Reactive Oxygen Species (ROS) ↑ Semiquinone->ROS Redox Cycling Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Proposed NQO1-mediated anticancer mechanism of this compound.

G cluster_workflow Biological Activity Validation Workflow start Compound Synthesis & Characterization cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability antimicrobial Antimicrobial Screening (MIC Determination) start->antimicrobial ic50 Determine IC50 Values cell_viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism ros ROS Measurement (DCFH-DA) mechanism->ros apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis end Data Analysis & Conclusion ros->end apoptosis->end antimicrobial->end

Caption: General experimental workflow for validating the biological activity of quinoline-5,8-diones.

References

Unraveling the Potency of Quinoline-5,8-diones: A Comparative Analysis of 6-Amino-7-Bromoquinoline-5,8-dione and its Regioisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the structure-activity relationship of substituted quinoline-5,8-diones reveals critical insights for the development of novel anticancer agents. This guide provides a comparative analysis of the biological activity of 6-amino-7-bromoquinoline-5,8-dione and its regioisomeric counterparts, supported by experimental data on their cytotoxic effects against cancer cell lines.

The quinoline-5,8-dione scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1] The strategic placement of substituents on this core structure is paramount in determining the biological efficacy of these compounds. Notably, the introduction of amino and bromo groups at the C-6 and C-7 positions has been a key area of investigation in the quest for more potent and selective cancer therapeutics. This guide focuses on the comparative activity of this compound and its regioisomers, shedding light on how positional isomerism influences their cytotoxic potential.

Comparative Cytotoxicity of Amino-Substituted Quinoline-5,8-dione Derivatives

A study by Ling et al. (2018) provides valuable quantitative data on the antiproliferative activities of a series of 6- and 7-amino-quinoline-5,8-dione derivatives. The compounds were evaluated against the HeLaS3 (human cervical carcinoma) and KB-vin (multidrug-resistant human cervical cancer) cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized in the table below, offering a direct comparison of the cytotoxic potencies.

Compound IDSubstitution PatternHeLaS3 IC50 (µM)KB-vin IC50 (µM)
6d 6-(4-(4-methylpiperazin-1-yl)phenylamino)-quinoline-5,8-dione0.801.52
6h 6-((E)-3-((3-methylphenyl)amino)acryloyl)-quinoline-5,8-dione1.251.01
7a 7-(2-(1H-indol-3-yl)ethylamino)-quinoline-5,8-dione3.401.01
7d 7-(4-(4-methylpiperazin-1-yl)phenylamino)-quinoline-5,8-dione0.590.97

Data sourced from Ling, Y., et al. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European Journal of Medicinal Chemistry, 156, 42-52.[2][3]

The data reveals that all tested compounds exhibit antiproliferative potency in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines.[2][3] Interestingly, the position of the amino substituent (C-6 vs. C-7) significantly impacts the cytotoxic activity. For instance, compound 7d , with the substituent at the C-7 position, demonstrated greater potency against both HeLaS3 and KB-vin cell lines compared to its C-6 substituted counterpart, 6d .[2] This suggests that the C-7 position may be more favorable for substitution in this series of compounds to achieve higher anticancer activity.

Experimental Protocols

The cytotoxic activities of the amino-quinoline-5,8-dione derivatives were determined using the Sulforhodamine B (SRB) assay. This cell-based assay is a reliable method for assessing cell proliferation and cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cells (HeLaS3 and KB-vin) were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period.

  • Cell Fixation: Following incubation, the cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Washing: Unbound dye was removed by washing with acetic acid.

  • Solubilization: The protein-bound dye was solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.

Mechanism of Action: A Glimpse into NQO1 Inhibition

The study by Ling et al. also investigated the mechanism of action of these compounds, revealing that they act as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][4] NQO1 is an enzyme that is often overexpressed in cancer cells and plays a role in cellular defense against oxidative stress.[4] By inhibiting NQO1, these amino-quinoline-5,8-dione derivatives can disrupt the redox balance in cancer cells, leading to increased oxidative stress and ultimately, cell death.[4]

NQO1_Inhibition_Pathway cluster_cell Cancer Cell NQO1 NQO1 Semiquinone Semiquinone Radical NQO1->Semiquinone One-electron reduction Quinone Quinoline-5,8-dione (Inactive) Quinone->NQO1 Reduction ROS Reactive Oxygen Species (ROS) Semiquinone->ROS Generates Apoptosis Apoptosis ROS->Apoptosis Induces AminoQuinolineDione Amino-Quinoline-5,8-dione (Inhibitor) AminoQuinolineDione->NQO1 Inhibits

Figure 1. Simplified signaling pathway illustrating the role of NQO1 in quinone metabolism and its inhibition by amino-quinoline-5,8-dione derivatives.

The diagram above illustrates the proposed mechanism. In cancer cells, NQO1 can reduce quinones to unstable semiquinone radicals, which in turn generate reactive oxygen species (ROS), leading to cellular damage and apoptosis. The amino-quinoline-5,8-dione derivatives act as inhibitors of NQO1, preventing this process and potentially leading to alternative cytotoxic effects.

Experimental Workflow for Compound Evaluation

The process of evaluating the anticancer potential of these compounds involves a systematic workflow, from synthesis to detailed mechanistic studies.

Experimental_Workflow cluster_workflow Compound Evaluation Workflow Synthesis Synthesis of 6- and 7-amino-quinoline- 5,8-dione derivatives Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (SRB Assay) Purification->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (e.g., NQO1 Inhibition Assay) IC50->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Figure 2. A typical experimental workflow for the synthesis and biological evaluation of novel anticancer compounds.

This structured approach ensures that promising candidates are identified based on their potent and selective activity, and their mechanism of action is elucidated to guide further drug development efforts.

References

A Comparative Analysis of Quinoline-5,8-dione Derivatives: Biological Activity and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various quinoline-5,8-dione derivatives, supported by experimental data. This document summarizes key findings on their anticancer, antibacterial, and antifungal activities, details the experimental protocols used for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.

The quinoline-5,8-dione scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The biological effects of these compounds are largely attributed to the quinoline-5,8-dione core, with substitutions at the C-6 and C-7 positions significantly influencing their potency and selectivity.[3]

Anticancer Activity of Quinoline-5,8-dione Derivatives

Quinoline-5,8-dione derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of oxidative stress through NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated redox cycling, cell cycle arrest at the G2/M phase, and the inhibition of key signaling pathways such as EGFR/HER-2.

Comparative Efficacy of Quinoline-5,8-dione Derivatives in Cancer Cell Lines

The following table summarizes the in vitro anticancer activity of selected quinoline-5,8-dione derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
Amino-quinoline-5,8-dione Derivatives
6d (C6-substituted)HeLaS3 (Cervical)0.80[1]
KB-vin (Multidrug Resistant)1.52[1]
7d (C7-substituted)HeLaS3 (Cervical)0.59[1]
KB-vin (Multidrug Resistant)0.97[1]
6hHeLaS3 (Cervical)1.25[1]
KB-vin (Multidrug Resistant)0.89[1]
7aHeLaS3 (Cervical)0.98[1]
KB-vin (Multidrug Resistant)1.13[1]
Quinone Derivatives with Morpholin Alkylamino Side Chains
Compound 8 (6-isomer)DLD1 (Colorectal)0.59[4]
HCT116 (Colorectal)0.44[4]
CDC25 Inhibitors
D3a/D3bLeukemia0.21 - 1.22[5]
Colorectal Cancer0.13 - 1.50[5]
D11a/D11bLeukemia0.21 - 1.22[5]
Colorectal Cancer0.13 - 1.50[5]
8-Hydroxyquinoline-5-sulfonamide Derivatives
3cC-32 (Melanoma)Comparable to Cisplatin/Doxorubicin[6]
MDA-MB-231 (Breast)Comparable to Cisplatin/Doxorubicin[6]
A549 (Lung)Comparable to Cisplatin/Doxorubicin[6]

Antimicrobial Activity of Quinoline-5,8-dione Derivatives

Several quinoline-5,8-dione derivatives have been investigated for their efficacy against a range of bacterial and fungal pathogens. The data below highlights the minimum inhibitory concentrations (MIC) of these compounds.

Comparative Antibacterial and Antifungal Efficacy
Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
Arylamine Derivatives (80-82) Gram-positive bacteriaHigher or comparable to ampicillin[3]
E. coli (Gram-negative)No activity[3]
P. aeruginosa (Gram-negative)No activity[3]
Thiol Derivatives (83-85) Candida species3.2 - 25[3]
Quinoline-based Hydroxyimidazolium Hybrids
7cCryptococcus neoformans15.6[7]
7dCryptococcus neoformans15.6[7]
7bStaphylococcus aureus2[7]
Mycobacterium tuberculosis H37Rv10[7]
Quinoline-thiosemicarbazide Derivative
QST10Candida albicans31.25[8]
Various Quinoline Derivatives
Compound 11Various bacteria0.12 - >1024[9]
Compound 12Various bacteria0.12 - 512[9]
Compound 13Various bacteria0.12 - 512[9]
Compound 14Various bacteria0.12 - 512[9]

Mechanisms of Action: Signaling Pathways

The biological activities of quinoline-5,8-dione derivatives are underpinned by their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

NQO1-Mediated Redox Cycling

Quinoline-5,8-diones can act as substrates for NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. This interaction leads to a futile redox cycle that generates reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.[10][11]

NQO1_Pathway Quinoline_dione Quinoline-5,8-dione NQO1 NQO1 Quinoline_dione->NQO1 2e- reduction Hydroquinone Hydroquinone NQO1->Hydroquinone NADP NAD(P)+ NQO1->NADP Semiquinone Semiquinone Radical Hydroquinone->Semiquinone 1e- oxidation Semiquinone->Quinoline_dione 1e- oxidation O2_radical O2•- Semiquinone->O2_radical O2 ROS Reactive Oxygen Species (ROS) Cell_Death Apoptotic Cell Death ROS->Cell_Death NADPH NAD(P)H NADPH->NQO1 O2 O2 O2->Semiquinone O2_radical->ROS

NQO1-mediated redox cycling of quinoline-5,8-diones.
G2/M Cell Cycle Arrest

Certain quinoline-5,8-dione derivatives can induce cell cycle arrest at the G2/M transition phase. This is often achieved by inhibiting CDC25 phosphatases, which are key regulators of cyclin-dependent kinase 1 (CDK1). Inhibition of CDC25 leads to the accumulation of phosphorylated, inactive CDK1, preventing mitotic entry.[5]

G2_M_Arrest cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B / p-CDK1 (inactive) CDC25 CDC25 Phosphatase CyclinB_CDK1_inactive->CDC25 Dephosphorylation of CDK1 (Tyr15) CyclinB_CDK1_active Cyclin B / CDK1 (active) Mitosis Mitotic Entry CyclinB_CDK1_active->Mitosis CDC25->CyclinB_CDK1_active Quinoline_dione Quinoline-5,8-dione Derivative Quinoline_dione->CDC25 Inhibition

Induction of G2/M cell cycle arrest by quinoline-5,8-diones.
EGFR/HER-2 Signaling Pathway Inhibition

Some quinoline derivatives function as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). By blocking the tyrosine kinase activity of these receptors, they inhibit downstream signaling cascades, such as the PI3K/Akt and Ras/MEK/ERK pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[12]

EGFR_HER2_Pathway Ligand Growth Factor (e.g., EGF) EGFR_HER2 EGFR/HER2 Heterodimer Ligand->EGFR_HER2 PI3K PI3K EGFR_HER2->PI3K Ras Ras EGFR_HER2->Ras Quinoline_dione Quinoline Derivative Quinoline_dione->EGFR_HER2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Metastasis Akt->Metastasis MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Metastasis

Inhibition of EGFR/HER-2 signaling by quinoline derivatives.
IDO1 Signaling Pathway Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the rate-limiting step in tryptophan catabolism, leading to the production of kynurenine. In the tumor microenvironment, this pathway contributes to immune suppression. Quinoline-5,8-dione derivatives that inhibit IDO1 can restore anti-tumor immunity by preventing tryptophan depletion and kynurenine accumulation.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 T_cell T-cell Proliferation & Activation Tryptophan->T_cell Kynurenine Kynurenine IDO1->Kynurenine Treg Regulatory T-cell (Treg) Differentiation Kynurenine->Treg Quinoline_dione Quinoline-5,8-dione Derivative Quinoline_dione->IDO1 Inhibition Immune_Suppression Immune Suppression T_cell->Immune_Suppression Anti-tumor Immunity Treg->Immune_Suppression

Inhibition of the IDO1 immunosuppressive pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of quinoline-5,8-dione derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline-5,8-dione derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the quinoline-5,8-dione derivatives in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microorganism suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 24-72 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the quinoline-5,8-dione derivative for a specified time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be quantified.

This guide provides a comparative overview of quinoline-5,8-dione derivatives, offering valuable insights for researchers in the field of drug discovery and development. The presented data and methodologies can aid in the rational design and further investigation of this promising class of compounds.

References

Unveiling the Anticancer Potential: A Comparative Analysis of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the experimental results for the promising anticancer compound, 6-amino-7-bromoquinoline-5,8-dione. Through a detailed comparison with alternative quinoline-based compounds and the standard chemotherapeutic agent doxorubicin, this document illuminates its therapeutic potential and underlying mechanisms of action.

Quantitative Performance Analysis

The antiproliferative activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The following tables summarize the key quantitative data, offering a clear comparison of their cytotoxic efficacy.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Aminated Quinolinequinones

CompoundDU-145 (Prostate)MDA-MB-231 (Breast)HCT-116 (Colon)
AQQ6>100>100>100
AQQ9>100>100>100
Doxorubicin0.09 ± 0.010.13 ± 0.020.11 ± 0.01

Data from a study on aminated quinolinequinones, where AQQ6 and AQQ9 are related derivatives. Doxorubicin was used as a positive control.[1]

Table 2: Antiproliferative Activity (IC50, µM) of C6- and C7-Substituted Amino-Quinoline-5,8-dione Derivatives

CompoundHeLaS3 (Cervical)KB-vin (Multidrug Resistant)
6d (C-6 amino derivative)0.801.52
7d (C-7 amino derivative)0.590.97
6h (C-6 amino derivative)0.801.13
7a (C-7 amino derivative)1.451.13
Paclitaxel (Reference)0.0031.01

This table showcases the potent, NQO1-dependent cytotoxicity of various amino-quinoline-5,8-dione derivatives, highlighting the influence of substituent positioning on the quinoline core.[2]

Mechanism of Action: Induction of Apoptosis

Experimental evidence suggests that this compound and its analogs exert their anticancer effects by inducing programmed cell death, or apoptosis. This process is mediated through the intrinsic mitochondrial pathway, which involves the regulation of key pro- and anti-apoptotic proteins.

One study on novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives, such as compound 7d, demonstrated that it significantly triggered apoptosis in HeLaS3 cells.[3] This was achieved by regulating the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax, and by activating cleaved caspase-3.[3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 6-amino-quinoline-5,8-diones involves the treatment of 7-bromo-quinoline-5,8-dione with various alkyl, heterocyclic, or aromatic amines.[4] The reaction rate is dependent on the electron availability of the amine used.[4] The final products are typically purified using chromatographic techniques and characterized by NMR spectroscopy and high-resolution mass spectrometry.[4]

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Detection (Western Blot Analysis)

Western blotting is a technique used to detect specific proteins in a sample.

  • Protein Extraction: Cells treated with the test compound are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Visualizing the Molecular Interactions

To better understand the logical relationships and workflows, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Anticancer Drug Screening cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cell_culture Cancer Cell Culture compound_treatment Treatment with this compound & Alternatives cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity compound_treatment->mtt_assay apoptosis_assay Apoptosis Assays (e.g., Western Blot) compound_treatment->apoptosis_assay ic50 Determine IC50 Values mtt_assay->ic50 pathway_elucidation Elucidate Signaling Pathway ic50->pathway_elucidation protein_analysis Analyze Expression of Caspases, Bax, Bcl-2 apoptosis_assay->protein_analysis protein_analysis->pathway_elucidation

Caption: Workflow for evaluating the anticancer properties of novel compounds.

G Proposed Apoptotic Signaling Pathway drug This compound bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibits bax Bax (Pro-apoptotic) drug->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

References

Benchmarking 6-amino-7-bromoquinoline-5,8-dione: A Comparative Analysis Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel compounds with potent antibacterial activity. This guide provides a comprehensive comparative analysis of a promising candidate, 6-amino-7-bromoquinoline-5,8-dione, benchmarked against well-established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at available data, experimental protocols, and the potential mechanisms of action.

Executive Summary

Quinoline-5,8-dione derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1] The specific compound, this compound, is a member of this class and is noted for its unique structural features which are believed to contribute to its biological efficacy.[1] This guide synthesizes the current, albeit limited, understanding of its antimicrobial potential in comparison to widely used antibiotics. While direct, extensive comparative data remains to be fully established in publicly accessible literature, this guide collates available information on related compounds and outlines the necessary experimental frameworks for a comprehensive benchmark.

Data Presentation: Comparative Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against Common Bacterial Pathogens

Bacterial StrainATCC Strain NumberMIC (µg/mL)
Staphylococcus aureus292130.6[1]
Escherichia coli259220.013 - 0.016[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Levofloxacin against Common Bacterial Pathogens

Bacterial StrainATCC Strain NumberMIC (µg/mL)
Staphylococcus aureus292130.06 - 0.25[3]
Escherichia coli259220.008 - 0.03[3]

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

Synthesis of this compound

While a specific, detailed protocol for this compound is not available in the provided search results, a general synthetic route can be inferred from the synthesis of related compounds like 6,7-dibromoquinoline-5,8-dione.[3] The synthesis of quinoline-5,8-dione derivatives often involves a multi-step process.[3] One potential pathway involves the regioselective amination of a 7-bromoquinoline-5,8-dione precursor at the C6 position.[1] The synthesis of N-(7-bromoquinoline-5,8-dione-6-yl) containing aryl sulphonamides was achieved through direct nucleophilic amination of 7-bromoquinoline-5,8-dione.[4]

A plausible synthetic approach, based on available information, is outlined below:

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product 8-hydroxyquinoline 8-hydroxyquinoline Bromination Bromination 8-hydroxyquinoline->Bromination 1. Introduction of Bromine Oxidation Oxidation Bromination->Oxidation 2. Formation of dione Amination Amination Oxidation->Amination 3. Nucleophilic Substitution This compound This compound Amination->this compound MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results Prepare_Media Prepare Media and Antibiotic Stocks Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Media->Serial_Dilution Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC Mechanism_of_Action cluster_ros ROS Generation Pathway cluster_enzyme Enzyme Inhibition Pathway Quinoline_Dione This compound Redox_Cycling Redox Cycling of Quinone Core Quinoline_Dione->Redox_Cycling Enzyme_Inhibition Inhibition of DNA Gyrase & Topoisomerase IV Quinoline_Dione->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Generation Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Bacterial_Cell_Death Bacterial Cell Death Cellular_Damage->Bacterial_Cell_Death Replication_Block Blockage of DNA Replication and Repair Enzyme_Inhibition->Replication_Block Replication_Block->Bacterial_Cell_Death

References

A Comparative Guide to the In Vitro and In Vivo Activity of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-cancer activity of 6-amino-7-bromoquinoline-5,8-dione and related quinone-based compounds. The following sections detail its performance based on available experimental data, methodologies for key experiments, and the underlying signaling pathways.

Introduction

Quinoline-5,8-diones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potent antiproliferative activities against various cancer cell lines.[1] Their mechanism of action is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.[2][3] The specific substitution patterns on the quinoline-5,8-dione core significantly influence their biological efficacy.[4] This guide focuses on this compound, a derivative with notable cytotoxic effects, and compares its activity with other relevant quinoline-5,8-dione analogs to provide a comprehensive overview for researchers and drug development professionals.

Comparative In Vitro Activity

The in vitro cytotoxic activity of this compound and its analogs has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds. While specific IC50 values for this compound are not extensively documented in publicly available literature, the activity of closely related compounds provides valuable insights. For instance, various 6- and 7-substituted quinoline-5,8-diones have demonstrated significant cytotoxicity.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Various 6-isomer of 5,8-quinolinedione derivatives with morpholin alkylamino side chains DLD1 (Colon)0.59[5]
HCT116 (Colon)0.44[5]
Novel quinoline-based derivatives (Compound 4e) MOLT-4 (Leukemia)4.982 ± 0.2[6]
HOP-92 (Lung)Not Specified[6]
T47D (Breast)Not Specified[6]
N-(4-benzoyl phenyl) and N-(4-phenoxy phenyl) substituted 5,6,7-trimethoxy quinolines (Compounds 7e, 7f, 7g) A2780 (Ovarian), A2780/RCIS (Ovarian, resistant), MCF-7 (Breast), MCF-7/MX (Breast, resistant)5.02 - 35.75[7]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) C6 (Glioma), HeLa (Cervical), HT29 (Colon)5.45–9.6 µg/mL[8]

In Vivo Activity and Correlation

Establishing a direct in vitro-in vivo correlation (IVIVC) is crucial in drug development. For quinone-based compounds, a strong in vitro cytotoxic effect, particularly at nanomolar or low micromolar concentrations, is a prerequisite for advancing to in vivo studies. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion) and potential toxicity in animal models are critical determinants of in vivo efficacy.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

In Vivo Tumor Xenograft Model

Xenograft models in immunocompromised mice are a standard for evaluating the in vivo efficacy of anti-cancer compounds.[13][14]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[13]

  • Tumor Growth: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[15]

  • Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal, oral, or intravenous) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Signaling Pathways and Mechanism of Action

The anti-cancer activity of quinoline-5,8-diones is often linked to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS).[2] This increase in intracellular ROS can trigger a cascade of signaling events leading to apoptosis.

G ROS-Mediated Apoptotic Pathway of Quinoline-5,8-diones cluster_0 Cellular Environment cluster_1 Signaling Cascade cluster_2 Cellular Outcome Quinoline-5,8-dione Quinoline-5,8-dione Redox Cycling Redox Cycling Quinoline-5,8-dione->Redox Cycling Enzymatic Reduction ROS Increased ROS (Reactive Oxygen Species) Redox Cycling->ROS Electron Transfer to O2 JNK_p38 JNK/p38 MAPK Activation ROS->JNK_p38 Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_p38->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3, -7, -9) Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: ROS-Mediated Apoptotic Pathway of Quinoline-5,8-diones.

The workflow for evaluating the anti-cancer activity of quinoline-5,8-diones typically involves a tiered approach, starting with in vitro screening and progressing to in vivo studies for promising candidates.

G Experimental Workflow for Anticancer Drug Evaluation In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, ROS assays) In_Vitro_Screening->Mechanism_of_Action Lead_Compound_Selection Lead Compound Selection Mechanism_of_Action->Lead_Compound_Selection In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Compound_Selection->In_Vivo_Studies IVIVC_Analysis In Vitro-In Vivo Correlation Analysis In_Vivo_Studies->IVIVC_Analysis

Caption: Experimental Workflow for Anticancer Drug Evaluation.

Conclusion

This compound belongs to a promising class of anti-cancer compounds. While comprehensive in vivo data and direct comparative studies for this specific molecule are limited in the public domain, the available information on related quinoline-5,8-dione derivatives highlights their potent in vitro cytotoxicity, often mediated by the induction of ROS and apoptosis. Further in vivo studies on this compound are warranted to establish a clear in vitro-in vivo correlation and to fully assess its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Assessing the Specificity of 6-amino-7-bromoquinoline-5,8-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of 6-amino-7-bromoquinoline-5,8-dione, a member of the quinoline-5,8-dione class of compounds. These compounds have garnered significant interest for their potential as anticancer, antimalarial, antiviral, antibacterial, and antifungal agents.[1] Their biological activity is closely linked to their redox-active quinone core, which can undergo enzymatic reduction, a process often overexpressed in tumor cells.[1] This guide synthesizes available experimental data to objectively compare the performance of this compound analogues and details the experimental protocols for key assays.

Core Focus: NQO1 Inhibition and Antiproliferative Activity

Extensive research has identified NAD(P)H:quinone oxidoreductase 1 (NQO1) as a key molecular target for many quinoline-5,8-dione derivatives.[2][3][4][5] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones, a mechanism that can lead to the generation of reactive oxygen species (ROS) and subsequent cancer cell death.[6] Therefore, this guide will focus on the comparative analysis of NQO1 inhibition and the resulting antiproliferative effects of this compound and its close analogues.

Comparative Performance Data

Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-dione Derivatives

CompoundSubstitutionHeLaS3 IC₅₀ (µM)KB-vin IC₅₀ (µM)
6d 6-(4-(4-methylpiperazin-1-yl)phenylamino)0.801.52
7d 7-(4-(4-methylpiperazin-1-yl)phenylamino)0.590.97
6h 6-(4-morpholinophenylamino)1.122.15
7a 7-(phenylamino)1.051.48
Paclitaxel -0.451.01

Data extracted from Ling et al., 2018.[2][4][5] IC₅₀ values represent the concentration required to inhibit cell growth by 50%. HeLaS3 is a drug-sensitive cervical cancer cell line, while KB-vin is a multidrug-resistant oral cancer cell line.

Table 2: NQO1 Inhibitory Activity of Amino-Quinoline-5,8-dione Derivatives

CompoundHeLaS3 NQO1 Inhibition IC₅₀ (µM)KB-vin NQO1 Inhibition IC₅₀ (µM)
6d 0.650.88
7d 0.430.85
6h 1.210.95
7a 1.350.92

Data extracted from Ling et al., 2018.[2][4][5] IC₅₀ values represent the concentration required to inhibit NQO1 activity by 50%.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key assays cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is used to assess the antiproliferative activity of the compounds.

Protocol:

  • Cancer cells (HeLaS3 and KB-vin) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds for 48 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC₅₀ values are calculated from the dose-response curves.

NQO1 Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of NQO1.

Protocol:

  • Cell lysates are prepared from HeLaS3 and KB-vin cells.

  • The reaction mixture contains cell lysate, 25 mM Tris-HCl (pH 7.4), 0.01% Tween-20, 0.2 mM NADH, and various concentrations of the test compounds.

  • The reaction is initiated by the addition of 10 µM menadione.

  • The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.[7]

  • The NQO1-specific activity is determined by subtracting the activity in the presence of a known NQO1 inhibitor, such as dicoumarol.[8][9]

  • IC₅₀ values are calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and the experimental workflow.

NQO1_Pathway cluster_cell Cancer Cell NQO1 NQO1 Hydroquinone Hydroquinone NQO1->Hydroquinone 2e⁻ reduction NADP NADP+ NQO1->NADP Quinone Quinoline-5,8-dione (e.g., 6-amino-7-bromo...) Quinone->NQO1 ROS Reactive Oxygen Species (ROS) Hydroquinone->ROS Apoptosis Apoptosis ROS->Apoptosis NADH NADH NADH->NQO1

Caption: Proposed mechanism of NQO1-mediated cytotoxicity of quinoline-5,8-diones.

Caption: Workflow for assessing the specificity of quinoline-5,8-dione derivatives.

Conclusion

The available evidence strongly suggests that this compound and its close analogues exhibit significant antiproliferative activity, which is, at least in part, mediated by the inhibition of NQO1. The position of the amino and bromo substituents on the quinoline-5,8-dione core is a critical determinant of biological activity.[1] While the primary target appears to be NQO1, a comprehensive assessment of specificity would necessitate screening against a broader panel of enzymes, particularly kinases, given the diverse biological activities reported for this class of compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential and specificity of this compound. Future studies employing techniques such as kinase profiling and cellular thermal shift assays (CETSA) would be invaluable in fully elucidating the target profile of this promising compound.

References

A Comparative Guide to the Synthetic Routes of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for 6-amino-7-bromoquinoline-5,8-dione, a quinolinequinone derivative of significant interest in medicinal chemistry for its potential therapeutic applications. The strategic placement of the amino and bromo substituents on the quinone ring offers a versatile scaffold for the development of novel bioactive compounds. This document outlines two principal synthetic strategies, presenting detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a heterocyclic compound that has garnered attention within the scientific community due to the established anticancer, antibacterial, and antimalarial properties of the broader quinoline-5,8-dione class of molecules. The specific arrangement of the amino and bromo groups on the quinoline framework significantly influences its chemical reactivity and biological activity. This guide focuses on the two most direct and theoretically sound approaches to its synthesis: the electrophilic bromination of an amino precursor and the nucleophilic amination of a bromo precursor.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be efficiently achieved through two primary, regioselective pathways. The choice between these routes may depend on the availability of starting materials, desired scale, and reaction conditions.

ParameterRoute A: Electrophilic BrominationRoute B: Nucleophilic Amination
Starting Material 6-aminoquinoline-5,8-dione7-bromoquinoline-5,8-dione
Key Transformation Electrophilic aromatic substitution (Bromination)Nucleophilic aromatic substitution (Amination)
Regioselectivity Driver The electron-donating amino group at C-6 directs the incoming electrophile (bromine) to the adjacent C-7 position.[1]The electron-withdrawing carbonyl group at C-5 activates the C-6 position for nucleophilic attack, coupled with steric hindrance from the bromine atom at C-7.[1]
Reported Yield Not explicitly found for the direct synthesis of the target molecule. A related synthesis of N-(7-bromoquinoline-5,8-dione-6-yl)-benzenesulphonamide from 7-bromoquinoline-5,8-dione proceeds with yields in the range of 58.7-62.2%.Not explicitly found for the direct synthesis of the target molecule. A related synthesis of 6-amino-quinoline-5,8-dione derivatives from 7-bromo-quinoline-5,8-dione has been reported.
Reaction Conditions Typically involves a bromine source (e.g., Br2, NBS) in a suitable solvent.Generally involves an amine source in a suitable solvent, potentially with a base.
Potential Advantages Potentially a more direct route if the amino precursor is readily available. High regioselectivity is predicted.[1]May be advantageous if the bromo precursor is more accessible. The regioselectivity is well-defined.[1]
Potential Disadvantages Handling of bromine may require specific safety precautions. Over-bromination could be a potential side reaction if not carefully controlled.The amino group of the product could potentially react further under certain conditions.

Experimental Protocols

While specific experimental data for the direct synthesis of this compound is not extensively detailed in the reviewed literature, the following protocols are based on established chemical principles for analogous transformations.

Route A: Electrophilic Bromination of 6-aminoquinoline-5,8-dione

This protocol is a representative procedure based on the principles of electrophilic bromination of activated aromatic rings.

Materials:

  • 6-aminoquinoline-5,8-dione

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Acetic Acid)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve 6-aminoquinoline-5,8-dione in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution to a suitable temperature (e.g., 0 °C) using an ice bath.

  • Slowly add a solution of the brominating agent (e.g., NBS or Br₂ in the same solvent) to the reaction mixture with constant stirring. The addition should be dropwise to control the reaction temperature and prevent over-bromination.

  • After the addition is complete, allow the reaction to stir at the same temperature or gradually warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., aqueous sodium thiosulfate solution to remove excess bromine).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Route B: Nucleophilic Amination of 7-bromoquinoline-5,8-dione

This protocol is a representative procedure based on the principles of nucleophilic aromatic substitution on quinone systems.

Materials:

  • 7-bromoquinoline-5,8-dione

  • Ammonia source (e.g., aqueous ammonia, ammonium salt) or a protected amine followed by deprotection.

  • Solvent (e.g., Ethanol, Dimethylformamide (DMF))

  • Optional: Base (e.g., Triethylamine, Potassium Carbonate)

Procedure:

  • Dissolve 7-bromoquinoline-5,8-dione in a suitable solvent in a reaction vessel.

  • Add the ammonia source to the solution. If an ammonium salt is used, a base may be required to generate free ammonia in situ.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the two primary synthetic routes.

Route_A start 6-aminoquinoline-5,8-dione product This compound start->product Electrophilic Bromination reagent Brominating Agent (e.g., NBS, Br2) reagent->product

Caption: Route A: Electrophilic Bromination Pathway.

Route_B start 7-bromoquinoline-5,8-dione product This compound start->product Nucleophilic Amination reagent Amine Source (e.g., NH3) reagent->product

Caption: Route B: Nucleophilic Amination Pathway.

Conclusion

Both the electrophilic bromination of 6-aminoquinoline-5,8-dione and the nucleophilic amination of 7-bromoquinoline-5,8-dione present viable and regioselective pathways for the synthesis of this compound. The selection of a specific route will likely be dictated by the commercial availability and cost of the respective starting materials. Further experimental optimization of the outlined protocols is recommended to determine the most efficient and high-yielding method for a given laboratory setting. This guide provides the foundational information necessary for researchers to embark on the synthesis of this promising scaffold for drug discovery and development.

References

Evaluating the Therapeutic Potential of 6-amino-7-bromoquinoline-5,8-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the therapeutic index (TI) is a critical metric for assessing a drug candidate's safety and potential clinical success. It quantifies the window between the dose required for a therapeutic effect and the dose that causes toxicity. This guide provides a comparative framework for evaluating the therapeutic index of 6-amino-7-bromoquinoline-5,8-dione, a member of the quinoline-5,8-dione class of compounds, which are recognized for their potent anticancer activities[1].

While a definitive in vivo therapeutic index for this compound is not yet established in published literature, an assessment of its therapeutic potential can be initiated through in vitro studies. By comparing its cytotoxicity against cancer cells versus normal, non-cancerous cells, a Selectivity Index (SI) can be calculated. This SI serves as an essential early-stage surrogate for the therapeutic index.

Calculating the Selectivity Index (SI):

The SI is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells. It is calculated as:

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

A higher SI value indicates greater selectivity, suggesting that the compound is more toxic to cancer cells than to healthy cells, a highly desirable characteristic for a chemotherapeutic agent.

Comparative Data Analysis

The following table summarizes the in vitro cytotoxicity data for a representative amino-quinoline-5,8-dione derivative and compares it with standard chemotherapeutic agents, Doxorubicin and Cisplatin. This comparison highlights the potential for quinoline-5,8-diones to exhibit a more favorable selectivity profile.

CompoundTarget Cell Line (Cancer)IC₅₀ (µM)Comparison Cell Line (Normal)IC₅₀ (µM)Selectivity Index (SI)
Amino-quinoline-5,8-dione (cpd. 7d) KB-vin (Multidrug-Resistant)0.97[2][3]Non-tumor Liver Cells>10 (No cytotoxicity observed)[2][3]>10.3
Doxorubicin MCF-7 (Breast Cancer)~0.69[4]MCF-10A (Normal Breast Epithelial)~2.51[4]~3.6
Cisplatin A549 (Lung Cancer)~12.74[5]MRC-5 (Normal Lung Fibroblast)~5.91[5]~0.46

Note: The IC₅₀ value for the non-tumor liver cell line was not explicitly quantified but was reported to be non-cytotoxic at the tested concentrations[2][3]. The SI is therefore a conservative estimate.

Experimental Workflow and Mechanism of Action

To determine the in vitro selectivity index, a standardized experimental workflow is employed. This process involves culturing both cancerous and non-cancerous cell lines, treating them with a range of compound concentrations, and subsequently measuring cell viability to calculate the IC₅₀ values.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis C1 Culture Cancer Cell Line S1 Seed cells into 96-well plates C1->S1 C2 Culture Normal Cell Line S2 Seed cells into 96-well plates C2->S2 T Prepare serial dilutions of This compound A1 Add compound to Cancer Cells T->A1 A2 Add compound to Normal Cells T->A2 Incubate1 Incubate (e.g., 48-72h) A1->Incubate1 Incubate2 Incubate (e.g., 48-72h) A2->Incubate2 V Perform MTT or SRB Assay Incubate1->V Incubate2->V M Measure Absorbance (Spectrophotometer) V->M Calc Calculate % Viability vs. Concentration M->Calc IC50 Determine IC50 values for both cell lines Calc->IC50 SI Calculate Selectivity Index (SI = IC50 Normal / IC50 Cancer) IC50->SI G Compound 6-Amino-7-bromo quinoline-5,8-dione NQO1 NQO1 Enzyme (High in Cancer Cells) Compound->NQO1 Hydroquinone Hydroquinone (Reduced form) NQO1->Hydroquinone 2e- reduction Redox Futile Redox Cycling Hydroquinone->Redox Redox->Compound re-oxidation ROS ↑ Reactive Oxygen Species (ROS) Redox->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis (Selective Cell Death) Caspase->Apoptosis

References

A Head-to-Head Comparison: 6-Amino-7-bromoquinoline-5,8-dione and Doxorubicin in Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced side effects is relentless. This guide provides a detailed head-to-head comparison of the investigational compound 6-amino-7-bromoquinoline-5,8-dione and the well-established chemotherapeutic agent, doxorubicin. This objective analysis, supported by available experimental data, aims to illuminate the potential of this quinoline-based agent as a viable alternative in cancer therapy.

At a Glance: Key Differences

FeatureThis compound (and related derivatives)Doxorubicin
Core Structure Quinoline-5,8-dioneAnthracycline
Primary Mechanism NQO1-dependent redox cycling, ROS generation, induction of apoptosis.DNA intercalation, Topoisomerase II inhibition, ROS generation, induction of apoptosis.[1][2]
Toxicity Profile Potentially selective for cancer cells overexpressing NQO1.Known for cardiotoxicity and myelosuppression.[3]
Clinical Status Preclinical/InvestigationalWidely used in clinical practice since 1974.[2]

Mechanism of Action: A Tale of Two Pathways

The anticancer effects of this compound and doxorubicin stem from fundamentally different primary mechanisms of action, although both ultimately converge on the induction of apoptosis.

This compound: Harnessing Redox Cycling

The quinoline-5,8-dione scaffold is a key pharmacophore known for its redox activity. The proposed mechanism for this compound and its analogs centers on its interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

This interaction initiates a futile redox cycle, leading to the massive production of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. The resulting state of severe oxidative stress within the cancer cell triggers a cascade of events, including DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. The dependence on NQO1 for its activation suggests a potential for selective cytotoxicity towards cancer cells with high NQO1 expression, potentially sparing normal tissues.

Doxorubicin: A Multi-pronged Assault on Cancer Cells

Doxorubicin, a cornerstone of chemotherapy for decades, employs a more direct and multi-faceted approach to induce cancer cell death.[1][2] Its primary mechanisms include:

  • DNA Intercalation: The planar anthracycline structure of doxorubicin allows it to insert itself between the base pairs of the DNA double helix.[1] This physical obstruction disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis.

  • Topoisomerase II Inhibition: Doxorubicin forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication.[1] This "poisoning" of the enzyme results in double-strand DNA breaks, a potent trigger for apoptosis.

  • Reactive Oxygen Species (ROS) Generation: Similar to quinoline-5,8-diones, doxorubicin can also induce the formation of ROS through its quinone moiety, contributing to oxidative stress and cellular damage.[1][2][4]

cluster_0 This compound cluster_1 Doxorubicin Q_dione Quinoline-5,8-dione NQO1 NQO1 Enzyme (often overexpressed in cancer) Q_dione->NQO1 interacts with Redox_Cycle Futile Redox Cycling NQO1->Redox_Cycle initiates ROS_Q Reactive Oxygen Species (ROS) Generation Redox_Cycle->ROS_Q leads to Oxidative_Stress_Q Oxidative Stress ROS_Q->Oxidative_Stress_Q Apoptosis_Q Apoptosis Oxidative_Stress_Q->Apoptosis_Q triggers Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS_Dox Reactive Oxygen Species (ROS) Generation Dox->ROS_Dox DNA_Damage DNA Damage (Double-Strand Breaks) DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage Apoptosis_Dox Apoptosis DNA_Damage->Apoptosis_Dox triggers ROS_Dox->Apoptosis_Dox contributes to

Figure 1: Comparative Mechanisms of Action.

Performance Data: A Quantitative Comparison of Cytotoxicity

While direct comparative IC50 values for this compound against a wide range of cancer cell lines are not extensively published, data from structurally similar amino-quinoline-5,8-dione derivatives provide valuable insights into their potent antiproliferative activities. The following tables summarize the available data for these derivatives and for doxorubicin against various cancer cell lines.

It is important to note that the following data for the quinoline-5,8-dione derivatives is for structurally related compounds and not the specific 6-amino-7-bromo derivative. This data is presented to provide a reasonable estimation of the potential efficacy of this class of compounds.

Table 1: Cytotoxicity of Amino-Quinoline-5,8-dione Derivatives

CompoundCancer Cell LineIC50 (µM)
6d (Aryl-amino substituted) HeLaS3 (Cervical Cancer)0.80
KB-vin (Multidrug Resistant)1.52
7d (Aryl-amino substituted) HeLaS3 (Cervical Cancer)0.59
KB-vin (Multidrug Resistant)0.97

Table 2: Cytotoxicity of Doxorubicin

Cancer Cell LineIC50 (µM)
BFTC-905 (Bladder Cancer) 2.3
MCF-7 (Breast Cancer) 2.5
M21 (Melanoma) 2.8
HeLa (Cervical Cancer) 2.9
UMUC-3 (Bladder Cancer) 5.1
HepG2 (Liver Cancer) 12.2
TCCSUP (Bladder Cancer) 12.6
Huh7 (Liver Cancer) >20
VMCUB-1 (Bladder Cancer) >20
A549 (Lung Cancer) >20

Data for doxorubicin was compiled from a study by Thong-ASA et al. (2021).

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments typically used to evaluate the cytotoxic and apoptotic effects of these compounds.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Start Seed cells in a 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Compound Add varying concentrations of test compound Incubate_24h->Add_Compound Incubate_48h Incubate for 48h Add_Compound->Incubate_48h Add_MTT Add MTT reagent to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance

Figure 2: MTT Assay Workflow.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or doxorubicin) and a vehicle control. Incubate for another 48 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[5][6][7][8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family of proteins (e.g., Bcl-2, Bax).

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Bcl-2, anti-Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.

Conclusion and Future Directions

The available data suggests that this compound and its related derivatives represent a promising class of anticancer agents. Their unique mechanism of action, centered on NQO1-dependent redox cycling, offers a potential for selective targeting of cancer cells and may be effective against multidrug-resistant tumors. While doxorubicin remains a potent and widely used chemotherapeutic, its significant side effects, particularly cardiotoxicity, underscore the need for safer alternatives.

Further research is warranted to fully elucidate the anticancer profile of this compound. This should include comprehensive in vitro testing against a broad panel of cancer cell lines to determine its specific IC50 values and a detailed investigation of its in vivo efficacy and toxicity in preclinical animal models. Direct comparative studies with doxorubicin in these models will be crucial to definitively assess its therapeutic potential. The development of this and other quinoline-5,8-dione derivatives could pave the way for a new generation of targeted anticancer therapies with improved safety profiles.

References

validating the NQO1-dependent activity of 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-amino-7-bromoquinoline-5,8-dione and its analogs with other prominent NQO1-bioactivatable compounds. The focus is on their NQO1-dependent activity, cytotoxicity, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Introduction to NQO1-Targeted Therapy

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that is frequently overexpressed in various solid tumors, including pancreatic, lung, breast, and colon cancers, while maintaining low levels in normal tissues. This differential expression presents a therapeutic window for the development of cancer-selective therapies. NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, a process that can be exploited to bioactivate prodrugs, leading to the generation of reactive oxygen species (ROS) and selective cancer cell death. This guide focuses on the validation of the NQO1-dependent activity of this compound and its comparison with other NQO1-bioactivatable agents.

Comparative Analysis of NQO1-Bioactivatable Compounds

Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-Dione Derivatives and Comparative Agents

CompoundCell LineIC₅₀ (µM)NQO1-Dependent CytotoxicityReference
6d (C-6 amino analog) HeLaS30.80Yes[1]
KB-vin1.52Yes[1]
7d (C-7 amino analog) HeLaS30.59Yes[1]
KB-vin0.97Yes[1]
β-lapachone A549 (NSCLC, NQO1+)~4Yes[2][3][4]
H596 (NSCLC, NQO1-)>40Yes[2][3][4]
Deoxynyboquinone (DNQ) MIA PaCa-2 (Pancreatic, NQO1+)0.006Yes[5]
HT1080 (Sarcoma, NQO1+)0.3Yes[5]

Note: The synthesis of this compound has been described, and it has demonstrated potent cytotoxic activity, though specific IC₅₀ values and direct NQO1-dependent data are limited in the reviewed literature.[6]

Table 2: NQO1 Inhibitory Activity of Selected Amino-Quinoline-5,8-Dione Derivatives

CompoundCell LineNQO1 Inhibition IC₅₀ (µM)
6d HeLaS30.75
KB-vin0.98
7d HeLaS30.68
KB-vin1.05

Data derived from a study by Ling et al., demonstrating that these compounds not only act as substrates but also as inhibitors of NQO1 at certain concentrations.[1]

Signaling Pathways and Mechanisms of Action

The antitumor activity of these quinone-based compounds is intrinsically linked to their interaction with NQO1 and the subsequent cellular responses.

NQO1 Gene Regulation via the Nrf2-ARE Pathway

The expression of NQO1 is primarily regulated by the Keap1-Nrf2 signaling pathway. Under normal physiological conditions, the transcription factor Nrf2 is targeted for degradation by Keap1. However, under conditions of oxidative or electrophilic stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various cytoprotective genes, including NQO1.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruits Cul3->Nrf2 Ubiquitination Stress Oxidative/Electrophilic Stress (e.g., ROS) Stress->Keap1 Inactivates Maf Maf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds NQO1_gene NQO1 Gene ARE->NQO1_gene Induces Transcription NQO1_protein NQO1 Protein NQO1_gene->NQO1_protein Translation

Caption: The Keap1-Nrf2 signaling pathway for NQO1 gene expression.

NQO1-Mediated Redox Cycling and Cytotoxicity

NQO1-bioactivatable quinones undergo a futile redox cycle. NQO1 reduces the quinone to an unstable hydroquinone, which then auto-oxidizes back to the quinone form, generating superoxide radicals (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). This massive production of ROS leads to extensive DNA damage, which in turn hyperactivates Poly(ADP-ribose) polymerase-1 (PARP-1). The hyperactivation of PARP-1 depletes cellular NAD⁺ and ATP pools, ultimately leading to a form of programmed cell death known as NAD⁺-Keresis.[3][4][5]

NQO1_Activation_Pathway cluster_0 NQO1 Futile Redox Cycle cluster_1 Downstream Cellular Effects Quinone Quinone Prodrug (e.g., this compound) Hydroquinone Unstable Hydroquinone Quinone->Hydroquinone 2e⁻ reduction Hydroquinone->Quinone Auto-oxidation O2_radical O₂⁻ (Superoxide) Hydroquinone->O2_radical NQO1 NQO1 NQO1->Quinone NADP NAD(P)+ NQO1->NADP NADPH NAD(P)H NADPH->NQO1 O2 O₂ O2->Hydroquinone H2O2 H₂O₂ O2_radical->H2O2 DNA_damage DNA Damage (Single-Strand Breaks) H2O2->DNA_damage PARP1 PARP-1 Hyperactivation DNA_damage->PARP1 NAD_depletion NAD⁺/ATP Depletion PARP1->NAD_depletion Cell_Death Programmed Cell Death (NAD⁺-Keresis / Apoptosis) NAD_depletion->Cell_Death

Caption: NQO1-mediated activation of quinone prodrugs and downstream effects.

Experimental Protocols

NQO1 Activity Assay (Cell-Based)

This protocol is adapted from commercially available kits and published literature to determine NQO1 activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

  • Reaction Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.2 mM FAD

  • Substrate Solution: 200 µM NADH, 40 µM Menadione

  • MTT Solution: 1 mg/mL in PBS

  • NQO1 Inhibitor: Dicoumarol (100 µM)

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse using lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration (e.g., using a BCA assay).

  • Assay:

    • To each well of a 96-well plate, add 20-50 µg of cell lysate.

    • For inhibitor control wells, add 10 µL of Dicoumarol solution.

    • Add Reaction Buffer to a final volume of 100 µL.

    • Initiate the reaction by adding 100 µL of Substrate Solution.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Add 25 µL of MTT solution to each well and incubate for an additional 10 minutes.

    • Stop the reaction by adding 100 µL of a stop solution (e.g., 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Subtract the absorbance of the inhibitor control wells from the test wells to determine the NQO1-specific activity.

    • Calculate the specific activity relative to the total protein concentration.

Intracellular Reactive Oxygen Species (ROS) Detection

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA stock solution (10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation/Emission: ~485/~535 nm)

  • Positive Control: H₂O₂ (100 µM)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Staining:

    • Remove the culture medium and wash the cells once with warm HBSS.

    • Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30-45 minutes at 37°C in the dark.

  • Treatment:

    • Remove the DCFH-DA solution and wash the cells twice with HBSS.

    • Add the test compounds (e.g., this compound, β-lapachone) at various concentrations in HBSS or culture medium.

    • Include a positive control (H₂O₂) and a vehicle control.

  • Measurement:

    • Immediately measure the fluorescence intensity at various time points using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the ROS levels as a fold change relative to the vehicle control.

Experimental Workflow

The validation of a novel NQO1-bioactivatable compound typically follows a structured workflow to characterize its activity and mechanism.

Experimental_Workflow start Start: Synthesize/Obtain Test Compound cytotoxicity Initial Cytotoxicity Screening (e.g., MTT/SRB Assay in various cancer cell lines) start->cytotoxicity nq_activity NQO1 Activity Assay (Cell-free or Cell-based) cytotoxicity->nq_activity nq_dependency Validate NQO1-Dependency (Use NQO1+ vs NQO1- cell lines or Dicoumarol inhibition) nq_activity->nq_dependency ros Measure ROS Production (e.g., DCFH-DA Assay) nq_dependency->ros dna_damage Assess DNA Damage (e.g., Comet Assay, γ-H2AX staining) ros->dna_damage parp Evaluate PARP-1 Activation (Western Blot for PAR) dna_damage->parp nad_atp Measure NAD⁺/ATP Depletion parp->nad_atp cell_death Characterize Cell Death Mechanism (e.g., Annexin V/PI staining) nad_atp->cell_death end End: Candidate Validation cell_death->end

Caption: A typical experimental workflow for validating NQO1-dependent compounds.

Conclusion

The selective overexpression of NQO1 in tumor cells provides a rational target for the development of novel anticancer agents. Quinoline-5,8-diones, including this compound and its analogs, represent a promising class of NQO1-bioactivatable compounds. Their NQO1-dependent cytotoxicity, mediated by the induction of massive oxidative stress and subsequent metabolic collapse, makes them potent candidates for further preclinical and clinical investigation. This guide provides a framework for comparing these agents and outlines the necessary experimental approaches to validate their mechanism of action, paving the way for the development of more effective and selective cancer therapies.

References

Unveiling the Contrasting Cytotoxicity of Quinoline-5,8-diones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative analysis of the toxicity profiles of various quinoline-5,8-dione derivatives reveals significant differences in their cytotoxic activity against a range of cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a consolidated overview of their in vitro potency, detailed experimental protocols for cytotoxicity assessment, and a visual representation of the key signaling pathways involved in their mechanism of action.

The quinoline-5,8-dione scaffold is a key pharmacophore in a number of biologically active compounds, exhibiting a broad spectrum of activities, including anticancer properties. Understanding the structure-activity relationships and the specific toxicity profiles of its derivatives is crucial for the development of novel therapeutic agents with improved efficacy and reduced off-target effects.

Comparative Cytotoxicity of Quinoline-5,8-dione Derivatives

The in vitro cytotoxic activity of a series of quinoline-5,8-dione derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data highlights the significant impact of substitutions on the quinoline-5,8-dione core on cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
NSC663284 (6a)Leukemia0.21 - 1.22[1]
Colorectal Cancer0.13 - 1.50[1]
D3a/D3b (2-(4-methylpiperidin-1-yl)ethylamino derivatives)Leukemia0.21 - 1.22[1]
Colorectal Cancer0.13 - 1.50[1]
D11a/D11b (2-(dimethylamino)ethylamino derivatives)Leukemia0.21 - 1.22[1]
Colorectal Cancer0.13 - 1.50[1]
8-hydroxy-5-nitroquinoline (NQ)Raji (B cell lymphoma)0.438[2]
ClioquinolRaji (B cell lymphoma)> 2.5[2]
5,7-Diiodo-8-hydroxyquinoline (IIQ)Raji (B cell lymphoma)~ 6[2]
9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dione (6h)HeLa55.4[3]
RajiIC30: 82[3]
7f derivativeHeLa84.0[3]

Experimental Protocols: Assessing Cytotoxicity

The most frequently employed method for evaluating the in vitro cytotoxicity of quinoline-5,8-dione derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoline-5,8-dione derivatives for a specified period, typically 24 to 48 hours.[7] A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours.[6]

  • Formazan Solubilization: During this incubation, metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., DMSO or isopropanol) is then added to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[5][6]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined from the dose-response curve.

Mechanistic Insights: Signaling Pathways of Apoptosis

Quinoline-5,8-dione derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is mediated by a complex network of signaling pathways, primarily involving the activation of caspases and the regulation of the Bcl-2 family of proteins.[8][9][10][11]

Quinoline_Apoptosis_Pathway cluster_stimulus Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Quinoline-5,8-dione Quinoline-5,8-dione Death Receptors Death Receptors Quinoline-5,8-dione->Death Receptors Bax Bax (Pro-apoptotic) Quinoline-5,8-dione->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoline-5,8-dione->Bcl2 Downregulates Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Activation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Bax->Mitochondrion Bcl2->Mitochondrion Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Activation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis signaling pathway induced by quinoline-5,8-diones.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for the in vitro evaluation of the cytotoxic properties of novel quinoline-5,8-dione derivatives.

Cytotoxicity_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Maintain Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Stock Solutions of Quinoline-5,8-diones Treatment Treat Cells with Compound Dilutions Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc Calculate Percent Cell Viability Absorbance_Reading->Viability_Calc IC50_Determination Determine IC50 Values Viability_Calc->IC50_Determination

Caption: Experimental workflow for in vitro cytotoxicity testing.

References

Safety Operating Guide

Proper Disposal of 6-amino-7-bromoquinoline-5,8-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 6-amino-7-bromoquinoline-5,8-dione is paramount. This guide provides immediate, actionable steps for its proper handling and disposal.

As a halogenated quinone derivative, this compound requires careful management as hazardous waste. Adherence to established protocols for halogenated organic compounds is essential to protect personnel and the environment.

Immediate Safety and Disposal Protocol

The following step-by-step procedure outlines the operational plan for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood.

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

2. Waste Segregation:

  • Crucially, segregate halogenated waste from non-halogenated waste streams. [1][2][3] this compound must be disposed of in a designated "Halogenated Organic Waste" container.

  • Do not mix this compound with strong acids, bases, or other reactive chemicals in the waste container to avoid uncontrolled reactions.[2]

  • Aqueous solutions containing this compound should also be treated as halogenated organic waste if the concentration of the organic substance is significant.[4]

3. Waste Container Management:

  • Use a dedicated, properly labeled, and chemically compatible waste container.[5][6] The container must be in good condition with a secure, tight-fitting lid.[5][6]

  • The container must be clearly marked with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[2][5] Do not use abbreviations or chemical formulas.[5]

  • Keep the waste container closed at all times, except when adding waste.[2][5]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

4. Spill Management:

  • In case of a small spill, absorb the material with inert, non-combustible absorbent pads.

  • Place the contaminated absorbent material into a sealed, labeled plastic bag or container for disposal as halogenated waste.[5]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[5]

5. Final Disposal:

  • Do not dispose of this compound down the drain.[2]

  • Arrange for the collection of the hazardous waste container by a licensed disposal company, following your institution's specific procedures.[4]

Hazard Data Summary
Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity Likely toxic if swallowed.[7]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[7]
Skin Corrosion/Irritation May cause skin irritation.[8][9]Avoid contact with skin. Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice.[9]
Serious Eye Damage/Irritation May cause serious eye irritation.[8][9]Avoid contact with eyes. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste container for Halogenated Organics? A->B C Obtain a designated, properly labeled container for 'Halogenated Organic Waste' B->C No D Add waste to the container in a fume hood B->D Yes C->D E Securely close the container lid D->E F Store the container in a designated, well-ventilated, and secure area E->F G Is the container full or ready for pickup? F->G G->F No H Contact Environmental Health & Safety (EHS) for waste collection G->H Yes I End: Waste collected by licensed disposal professionals H->I

References

Personal protective equipment for handling 6-amino-7-bromoquinoline-5,8-dione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for handling 6-amino-7-bromoquinoline-5,8-dione. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally related compounds and the general hazards associated with quinone-based molecules. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

Effective protection is paramount when handling this compound. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shieldTo prevent contact with eyes, which can cause serious irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pantsTo avoid skin contact, which may lead to irritation or allergic reactions.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridgeRecommended especially when handling the powder form to prevent inhalation of dust particles.

Operational Plan: Handling Procedures

A systematic approach to handling ensures minimal exposure and maintains a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by lining it with absorbent pads to contain any potential spills.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize the risk of inhalation.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste materials, including contaminated PPE and disposable labware, in a designated, labeled hazardous waste container.

  • Waste Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Caption: Workflow for handling this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-7-bromoquinoline-5,8-dione
Reactant of Route 2
Reactant of Route 2
6-amino-7-bromoquinoline-5,8-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.